Product packaging for cis-Ethyl 2-fluorocyclopropanecarboxylate(Cat. No.:CAS No. 84388-71-6)

cis-Ethyl 2-fluorocyclopropanecarboxylate

Cat. No.: B1311674
CAS No.: 84388-71-6
M. Wt: 132.13 g/mol
InChI Key: OGSXKPYGEILMIG-UHNVWZDZSA-N
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Description

Cis-Ethyl 2-fluorocyclopropanecarboxylate is a useful research compound. Its molecular formula is C6H9FO2 and its molecular weight is 132.13 g/mol. The purity is usually 95%.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H9FO2 B1311674 cis-Ethyl 2-fluorocyclopropanecarboxylate CAS No. 84388-71-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl (1S,2S)-2-fluorocyclopropane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9FO2/c1-2-9-6(8)4-3-5(4)7/h4-5H,2-3H2,1H3/t4-,5+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGSXKPYGEILMIG-UHNVWZDZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CC1F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@@H]1C[C@@H]1F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

132.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

A Technical Guide to the Stereoselective Synthesis of cis-Ethyl 2-fluorocyclopropanecarboxylate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The stereoselective synthesis of cis-Ethyl 2-fluorocyclopropanecarboxylate is a critical process in the development of advanced pharmaceutical intermediates, most notably as a key building block for fluoroquinolone antibiotics such as Sitafloxacin.[1] This guide provides an in-depth overview of the primary synthetic strategies, detailed experimental protocols, and comparative data to assist researchers in this field.

Introduction

The 2-fluorocyclopropylamine moiety is a crucial pharmacophore that enhances the potency and pharmacokinetic profile of several drugs. The cis-stereoisomer, in particular, has been shown to be the more active and less toxic variant, making its stereoselective synthesis a significant area of research. This document outlines two prominent and effective methods for achieving high cis-selectivity: a rhodium-catalyzed cyclopropanation and an asymmetric synthesis route starting from chiral precursors.

Method 1: Rhodium-Catalyzed Cyclopropanation

A robust method for the stereoselective synthesis of cis-2-fluorocyclopropanecarboxylic acid derivatives involves the rhodium-catalyzed cyclopropanation of 1-fluoro-1-(phenylsulfonyl)ethylene with a diazo ester.[2][3] This approach provides a direct route to the cyclopropane ring with good control over the cis/trans diastereoselectivity.

Reaction Scheme

reactant1 1-Fluoro-1-(phenylsulfonyl)ethylene catalyst Rh₂(OAc)₄ reactant1->catalyst CH₂Cl₂ reactant2 Ethyl Diazoacetate reactant2->catalyst CH₂Cl₂ product Ethyl 2-fluoro-2-(phenylsulfonyl)cyclopropanecarboxylate (cis/trans mixture) catalyst->product final_product This compound product->final_product Reductive Desulfonylation

Caption: Rhodium-catalyzed cyclopropanation pathway.

Experimental Protocol

The following protocol is adapted from the work of Shibue et al.[4]

Synthesis of Ethyl 2-fluoro-2-(phenylsulfonyl)cyclopropanecarboxylate (cis/trans mixture):

  • To a stirred solution of 1-fluoro-1-(phenylsulfonyl)ethylene (2.0 mmol) and a rhodium catalyst (e.g., [Rh(O₂CCPh₃)₂]₂, 0.02 mmol) in dichloromethane (2 mL) at 25 °C, a solution of ethyl diazoacetate (85% in CH₂Cl₂, 4.0 mmol) in dichloromethane (5 mL) is added dropwise over 1.5 hours.

  • After the addition is complete, the reaction mixture is stirred at room temperature for an additional hour.

  • The solvent is removed under reduced pressure.

  • The residue is purified by flash chromatography on silica gel (hexane/ethyl acetate = 4:1) to yield a mixture of trans- and cis-ethyl 2-fluoro-2-(phenylsulfonyl)cyclopropanecarboxylate.

  • The isomers can be separated by HPLC for analytical purposes.[4]

Reductive Desulfonylation to yield this compound:

The phenylsulfonyl group is typically removed under reductive conditions, for example, using samarium(II) iodide or magnesium in methanol, to yield the final product. The stereochemistry of the cyclopropane ring is retained during this step.

Data Presentation: Catalyst Screening and Reaction Conditions

The choice of catalyst and reaction conditions significantly impacts the yield and diastereoselectivity of the cyclopropanation reaction.

CatalystSolventTemperature (°C)Yield (%)trans/cis Ratio
Rh₂(OAc)₄CH₂Cl₂251886:14
[Rh(O₂CCPh₃)₂]₂CH₂Cl₂257884:16
Ru(TPP)(CO)CH₂Cl₂25lowgood selectivity
AgSbF₆CH₂Cl₂250-
Cu(acac)₂CH₂Cl₂250-
Co(TPP)CH₂Cl₂250-
[Rh(O₂CCPh₃)₂]₂Heptane257085:15

Data adapted from Shibue et al., J. Org. Chem. 2014, 79, 15, 7226-7231.[4]

Method 2: Asymmetric Synthesis from Chiral Precursors

An alternative, highly stereoselective route to cis-2-fluorocyclopropanecarboxylic acid, the precursor to the ethyl ester, has been developed starting from commercially available fluoromethylphenylsulfone and chiral glycidyl derivatives.[1][5][6] This method provides excellent control over the stereochemistry, leading to a high overall yield of the desired cis-isomer.

Overall Synthetic Pathway

start Fluoromethylphenylsulfone + Chiral Glycidyl Derivative intermediate1 Intermediate Alcohol start->intermediate1 Base-mediated addition intermediate2 Cyclopropane Intermediate intermediate1->intermediate2 Intramolecular cyclization (LHMDS) final_product cis-2-Fluorocyclopropanecarboxylic Acid intermediate2->final_product Multi-step conversion

Caption: Asymmetric synthesis of the target precursor.

Key Experimental Steps

The following provides a general outline of the key steps described by Zhang et al.[1]

1. Synthesis of the Intermediate Alcohol:

  • Fluoromethylphenylsulfone is reacted with a chiral glycidyl derivative in the presence of a base to form an intermediate alcohol.

2. Intramolecular Cyclization:

  • To a solution of the intermediate alcohol in THF at -78 °C, LHMDS (1 M) is added dropwise.

  • The reaction mixture is stirred for 1 hour at -78 °C and then warmed to -40 °C and stirred for 12 hours.

  • The reaction is quenched with saturated aqueous NH₄Cl and extracted with ethyl acetate.

  • The combined organic layers are washed, dried, and concentrated. The residue is purified by flash column chromatography.

3. Conversion to cis-2-Fluorocyclopropanecarboxylic Acid:

  • The resulting cyclopropane intermediate undergoes a series of transformations, including deprotection and oxidation, to yield the final carboxylic acid. This multi-step process has an overall yield of approximately 45%.[6]

4. Esterification:

  • The resulting cis-2-fluorocyclopropanecarboxylic acid can be esterified using standard methods (e.g., reaction with ethanol in the presence of an acid catalyst) to produce this compound.

Quantitative Data

This asymmetric route is notable for its high stereoselectivity and overall yield.

ParameterValueReference
Overall Yield45%[6]
Starting MaterialsCommercially available[1]
Scale100 g[1]
Chiral SeparationNot required[6]
Noble Metal CatalystsNot required[6]

This method avoids the use of expensive noble metal catalysts and the need for chiral separation, making it a more cost-effective and scalable approach for industrial applications.[1][6]

Conclusion

Both the rhodium-catalyzed cyclopropanation and the asymmetric synthesis from chiral precursors offer effective strategies for the stereoselective synthesis of this compound. The choice of method will depend on the specific requirements of the research or development project, including scale, cost, and desired stereopurity. The rhodium-catalyzed method provides a more direct route, while the asymmetric synthesis offers higher stereoselectivity and may be more amenable to large-scale production without the need for chiral resolution. This guide provides the foundational information for researchers to select and implement the most suitable synthetic strategy for their objectives.

References

A Technical Guide to the Rhodium-Catalyzed Synthesis of Ethyl 2-Fluorocyclopropanecarboxylate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the rhodium-catalyzed synthesis of ethyl 2-fluorocyclopropanecarboxylate, a valuable building block in medicinal chemistry and materials science. The document details the core chemical transformations, experimental protocols, and quantitative data derived from key research in the field.

Introduction

The introduction of fluorine into organic molecules can significantly alter their biological and chemical properties. Fluorinated cyclopropanes, in particular, are of great interest due to their unique conformational constraints and electronic characteristics. The rhodium-catalyzed cyclopropanation of fluoroalkenes with ethyl diazoacetate has emerged as a powerful and efficient method for the synthesis of 2-fluorocyclopropanecarboxylates. This guide focuses on the synthesis of the ethyl ester derivative, a versatile intermediate for further chemical elaboration.

The reaction proceeds via the catalytic decomposition of ethyl diazoacetate by a rhodium(II) catalyst to form a rhodium carbene intermediate. This electrophilic carbene is then transferred to a fluorinated alkene to generate the desired cyclopropane ring. The stereoselectivity of this reaction is a critical aspect, with both cis and trans diastereomers being possible. The choice of rhodium catalyst and reaction conditions can influence the diastereomeric ratio of the product.

Reaction Mechanism and Stereochemistry

The generally accepted mechanism for the rhodium-catalyzed cyclopropanation reaction is depicted below. The catalytic cycle is initiated by the reaction of the rhodium(II) catalyst with ethyl diazoacetate, leading to the formation of a rhodium-carbene complex with the concomitant loss of dinitrogen. The fluorinated alkene then approaches the carbene complex, and through a concerted or stepwise pathway, the cyclopropane ring is formed, regenerating the rhodium(II) catalyst.

The stereochemical outcome of the reaction, yielding either the cis or trans diastereomer of ethyl 2-fluorocyclopropanecarboxylate, is determined by the trajectory of the alkene's approach to the rhodium carbene. This can be influenced by the steric and electronic properties of both the catalyst's ligands and the substituents on the alkene.

Reaction_Mechanism cluster_catalyst Catalyst Activation cluster_cyclopropanation Cyclopropanation Rh2(OAc)4 Rh2(OAc)4 Rh_Carbene Rhodium Carbene Intermediate Rh2(OAc)4->Rh_Carbene + EDA - N2 EDA Ethyl Diazoacetate Transition_State Transition State Rh_Carbene->Transition_State Fluoroalkene Fluoroalkene Fluoroalkene->Transition_State Product Ethyl 2-Fluorocyclopropanecarboxylate Transition_State->Product Product->Rh2(OAc)4 Catalyst Regeneration

Figure 1: Generalized reaction mechanism for the rhodium-catalyzed cyclopropanation.

Experimental Protocols

Detailed experimental procedures are critical for the successful synthesis of ethyl 2-fluorocyclopropanecarboxylate. The following protocols are based on established methodologies in the literature.[1][2]

General Procedure for Rhodium-Catalyzed Cyclopropanation

This procedure is adapted from the work of Pons, A., et al. and is suitable for a general, non-asymmetric synthesis.[1]

Materials:

  • Rhodium(II) acetate dimer [Rh₂(OAc)₄]

  • Fluoroalkene (e.g., 1-fluoro-1-alkene)

  • Ethyl diazoacetate (EDA)

  • Dichloromethane (DCM), anhydrous

  • Standard laboratory glassware, oven-dried

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To an oven-dried round-bottom flask equipped with a magnetic stir bar, add the fluoroalkene (1.0 equiv) and anhydrous dichloromethane (to achieve a 0.1 M concentration of the alkene).

  • Add the rhodium(II) acetate dimer catalyst (1-2 mol %).

  • Place the flask under an inert atmosphere.

  • Prepare a solution of ethyl diazoacetate (1.2 equiv) in anhydrous dichloromethane.

  • Add the ethyl diazoacetate solution to the reaction mixture dropwise over a period of 4-6 hours using a syringe pump.

  • After the addition is complete, allow the reaction to stir at room temperature for an additional 12-16 hours, or until TLC/GC-MS analysis indicates complete consumption of the starting material.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford the ethyl 2-fluorocyclopropanecarboxylate as a mixture of diastereomers.

Procedure for Stereoselective Synthesis of cis-2-Fluorocyclopropanecarboxylates

For a higher diastereoselectivity towards the cis isomer, the use of a sulfonyl-substituted fluoroalkene can be employed, as demonstrated by Shibue, T., et al.[2]

Materials:

  • Rhodium(II) acetate dimer [Rh₂(OAc)₄]

  • 1-Fluoro-1-(phenylsulfonyl)ethylene

  • Ethyl diazoacetate (EDA)

  • Dichloromethane (DCM), anhydrous

Procedure:

  • Follow the general procedure outlined in section 3.1, using 1-fluoro-1-(phenylsulfonyl)ethylene as the fluoroalkene substrate.

  • The resulting product will be the ethyl 2-fluoro-2-(phenylsulfonyl)cyclopropanecarboxylate, which can then be subjected to desulfonylation to yield the desired ethyl 2-fluorocyclopropanecarboxylate with high cis-selectivity.

Quantitative Data

The efficiency and selectivity of the rhodium-catalyzed synthesis of ethyl 2-fluorocyclopropanecarboxylate are summarized in the following tables. The data is compiled from representative examples in the literature.

Table 1: Rhodium-Catalyzed Cyclopropanation of Various Fluoroalkenes with Ethyl Diazoacetate [1]

EntryFluoroalkene SubstrateRhodium CatalystSolventYield (%)Diastereomeric Ratio (trans:cis)
1FluoroetheneRh₂(OAc)₄DCM752:1
21-FluoropropeneRh₂(OAc)₄DCM823:1
31-Fluoro-2-phenyletheneRh₂(OPiv)₄DCM873:1[3]

Table 2: Stereoselective Synthesis Data [2]

EntryAlkene SubstrateProduct after DesulfonylationYield (%)Diastereomeric Ratio (cis:trans)
11-Fluoro-1-(phenylsulfonyl)ethyleneEthyl 2-fluorocyclopropanecarboxylate68>95:5

Experimental Workflow

The logical flow of the synthesis and analysis process is crucial for reproducibility and scalability. The following diagram illustrates a typical workflow for the synthesis and characterization of ethyl 2-fluorocyclopropanecarboxylate.

Experimental_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis Start Reaction Setup (Flask, Stir bar, Inert atm.) Reagents Add Fluoroalkene and Rh(II) Catalyst in DCM Start->Reagents EDA_Addition Slow Addition of Ethyl Diazoacetate Reagents->EDA_Addition Reaction Stir at Room Temperature EDA_Addition->Reaction Workup Concentration in vacuo Reaction->Workup Purification Flash Column Chromatography Workup->Purification Analysis Characterization (NMR, GC-MS, HRMS) Purification->Analysis

References

An In-depth Technical Guide to cis-Ethyl 2-fluorocyclopropanecarboxylate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of cis-Ethyl 2-fluorocyclopropanecarboxylate. This fluorinated cyclopropane derivative is a valuable building block in medicinal chemistry and drug discovery due to the unique conformational constraints and electronic properties imparted by the cyclopropyl ring and the fluorine substituent. This document summarizes its known physical and spectroscopic data, provides a detailed experimental protocol for its stereoselective synthesis, and explores its relevance in the context of drug development.

Chemical Properties

This compound, with the IUPAC name ethyl (1S,2S)-2-fluorocyclopropane-1-carboxylate, is a small, polar molecule characterized by a strained three-membered ring.[1] The "cis" configuration, where the fluorine atom and the ethyl carboxylate group are on the same side of the cyclopropane ring, significantly influences its chemical reactivity and intermolecular interactions.[1]

Physical Properties

Table 1: Physical and Chemical Identity of this compound

PropertyValue
CAS Number 84388-71-6
IUPAC Name ethyl (1S,2S)-2-fluorocyclopropane-1-carboxylate
Molecular Formula C₆H₉FO₂
Molecular Weight 132.13 g/mol
Boiling Point Data not available
Density Data not available
Storage Temperature 0-8 °C[1]
Spectroscopic Data

The stereochemistry of fluorinated cyclopropanes has a distinct impact on their NMR spectra. A key feature for the cis-isomer is the presence of two large three-bond proton-fluorine coupling constants in its ¹H NMR spectrum, which distinguishes it from the corresponding trans-isomer.

Table 2: Predicted Spectroscopic Data for this compound

Spectroscopy Predicted Chemical Shifts (δ) and Coupling Constants (J)
¹H NMR Specific data not available. Expected to show complex multiplets for the cyclopropyl protons with two large ³J(H,F) coupling constants. The ethyl group will exhibit a quartet and a triplet.
¹³C NMR Specific data not available. The carbon bearing the fluorine will show a large ¹J(C,F) coupling. The carbonyl carbon, the two carbons of the ethyl group, and the three cyclopropyl carbons are expected to be distinct.
¹⁹F NMR Data not available.
Mass Spectrometry Molecular Ion (M⁺): m/z = 132.0587

Experimental Protocols

The stereoselective synthesis of cis-2-fluorocyclopropanecarboxylates is most effectively achieved through a rhodium-catalyzed cyclopropanation reaction. This method involves the reaction of a fluoroalkene with an ethyl diazoacetate in the presence of a rhodium catalyst.

Synthesis of this compound

The following protocol is a representative method for the synthesis of a closely related analog, which can be adapted for the target molecule.

Reaction Scheme:

synthesis cluster_reactants Reactants cluster_catalyst Catalyst cluster_product Product reagent1 Fluoroalkene reaction reagent1->reaction reagent2 Ethyl Diazoacetate reagent2->reaction catalyst Rh₂(OAc)₄ reaction_label Rh₂(OAc)₄ DCM, rt catalyst->reaction_label product This compound reaction->product drug_discovery start This compound synthesis Chemical Modification (e.g., amidation, reduction) start->synthesis Versatile Building Block library Library of Fluorinated Cyclopropane Derivatives synthesis->library screening High-Throughput Screening (e.g., receptor binding assays) library->screening hit Identification of 'Hit' Compounds screening->hit optimization Lead Optimization (Structure-Activity Relationship Studies) hit->optimization Iterative Process candidate Preclinical Drug Candidate optimization->candidate

References

Technical Guide: cis-Ethyl 2-fluorocyclopropanecarboxylate

Author: BenchChem Technical Support Team. Date: November 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of cis-Ethyl 2-fluorocyclopropanecarboxylate, a key building block in medicinal chemistry, particularly in the synthesis of novel antibacterial agents. The presence of the fluorinated cyclopropyl moiety is a critical pharmacophore in a number of potent pharmaceuticals. This document details its chemical identity, stereoselective synthesis, and its relevance in the mechanism of action of fluoroquinolone antibiotics.

Chemical Identity and Properties

This compound is a racemic mixture of the (1S,2S) and (1R,2R) enantiomers. The cis configuration refers to the relative stereochemistry of the fluorine atom and the ethyl carboxylate group on the cyclopropane ring.

PropertyValueReference
IUPAC Name rel-Ethyl (1S,2S)-2-fluorocyclopropane-1-carboxylate[1]
CAS Number 84388-71-6[1]
Molecular Formula C₆H₉FO₂[1]
Molecular Weight 132.13 g/mol [1]
Boiling Point 132.7±33.0 °C (Predicted)[1]
Density Data not available
Refractive Index Data not available

Stereoselective Synthesis

A robust and stereoselective method for the synthesis of the cis-2-fluorocyclopropane scaffold has been reported by Shibue and Fukuda (2014). The key step involves a rhodium-catalyzed cyclopropanation of a fluorinated olefin with an ethyl diazoacetate. The subsequent steps involve the removal of a sulfonyl group to yield the target compound.[2]

Experimental Protocol: Synthesis of rel-Ethyl (1S,2S)-2-fluorocyclopropane-1-carboxylate[2]

Step 1: Rhodium-Catalyzed Cyclopropanation

  • To a stirred solution of 1-fluoro-1-(phenylsulfonyl)ethylene (1.0 eq) and [Rh(O₂CCPh₃)₂]₂ (0.01 eq) in CH₂Cl₂ (2 mL per mmol of olefin) at 25 °C, a solution of ethyl diazoacetate (2.0 eq) in CH₂Cl₂ (2.5 mL per mmol of diazoacetate) is added dropwise over 1.5 hours.

  • After the addition is complete, the mixture is stirred at room temperature for an additional hour.

  • The solvent is removed under reduced pressure.

  • The residue is purified by flash chromatography on silica gel (eluent: hexane/ethyl acetate = 4:1) to yield a mixture of trans- and cis-ethyl 2-fluoro-2-(phenylsulfonyl)cyclopropane-1-carboxylate. The cis isomer is the major product.

Step 2: Reductive Desulfonylation

  • The mixture of cis- and trans-isomers from the previous step is dissolved in anhydrous methanol.

  • Magnesium turnings (6.0 eq) are added portion-wise to the solution at 0 °C.

  • The reaction mixture is stirred at room temperature until the starting material is consumed (monitored by TLC).

  • The reaction is quenched by the addition of saturated aqueous NH₄Cl solution.

  • The mixture is extracted with diethyl ether.

  • The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure.

  • The crude product is purified by flash chromatography on silica gel to afford this compound.

Spectroscopic Data for a Related Intermediate, cis-Ethyl 2-fluoro-2-(phenylsulfonyl)cyclopropane-1-carboxylate[3]

The supporting information for the synthesis by Shibue and Fukuda provides the following representative spectral data for the key intermediate leading to the title compound.

Data TypeValues
¹H NMR (CDCl₃, 400 MHz) δ 7.95-7.92 (m, 2H), 7.71-7.67 (m, 1H), 7.62-7.58 (m, 2H), 4.22 (q, J = 7.2 Hz, 2H), 2.91 (ddd, J = 11.2, 8.0, 5.2 Hz, 1H), 2.21-2.14 (m, 1H), 1.96-1.90 (m, 1H), 1.29 (t, J = 7.2 Hz, 3H).
¹³C NMR (CDCl₃, 100 MHz) δ 167.8, 137.2, 134.1, 129.3, 128.9, 90.1 (d, J = 291.5 Hz), 62.0, 29.8 (d, J = 9.6 Hz), 17.5 (d, J = 4.8 Hz), 14.0.

Relevance in Drug Development: Mechanism of Action of Fluoroquinolones

The cis-2-fluorocyclopropyl group is a key component of some fluoroquinolone antibiotics. These synthetic antibacterial agents exert their bactericidal effects by inhibiting two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[3][4] This inhibition disrupts DNA replication and repair, leading to cell death.[5]

Inhibition of Bacterial DNA Topoisomerases

The workflow for the inhibitory action of fluoroquinolones is depicted below.

G Mechanism of Action of Fluoroquinolone Antibiotics cluster_replication Bacterial DNA Replication cluster_inhibition Fluoroquinolone Inhibition DNA Bacterial DNA ReplicationFork Replication Fork DNA->ReplicationFork Topo_IV Topoisomerase IV (Type II Topoisomerase) ReplicationFork->Topo_IV decatenates daughter DNA Supercoiled_DNA Positive Supercoiling ReplicationFork->Supercoiled_DNA DNA_Gyrase DNA Gyrase (Type II Topoisomerase) DNA_Gyrase->DNA relaxes DNA Gyrase_Complex Ternary Complex: Fluoroquinolone-DNA-Gyrase DNA_Gyrase->Gyrase_Complex Decatenated_DNA Decatenated Daughter Chromosomes Topo_IV->Decatenated_DNA Topo_IV_Complex Ternary Complex: Fluoroquinolone-DNA-Topo IV Topo_IV->Topo_IV_Complex Supercoiled_DNA->DNA_Gyrase introduces negative supercoils Fluoroquinolone Fluoroquinolone (e.g., containing cis-2-fluorocyclopropyl moiety) Fluoroquinolone->Gyrase_Complex Fluoroquinolone->Topo_IV_Complex DSB Double-Strand Breaks Gyrase_Complex->DSB stabilizes cleaved complex Topo_IV_Complex->DSB stabilizes cleaved complex Cell_Death Bacterial Cell Death DSB->Cell_Death

Caption: Fluoroquinolone Inhibition of Bacterial DNA Replication.

The diagram illustrates that fluoroquinolones trap DNA gyrase and topoisomerase IV in a ternary complex with DNA. This prevents the re-ligation of the DNA strands, leading to the accumulation of double-strand breaks and ultimately, bacterial cell death.[4][5] The specific stereochemistry and electronic properties of the cis-2-fluorocyclopropyl substituent can significantly influence the potency and spectrum of activity of these antibiotics.

Conclusion

This compound is a valuable synthetic intermediate with direct applications in the development of potent antibacterial agents. The stereoselective synthesis of this compound allows for the precise construction of complex pharmaceutical molecules. Understanding its role within the broader context of fluoroquinolone mechanism of action provides a clear rationale for its importance in medicinal chemistry and drug discovery. Further research into derivatives of this scaffold may lead to the development of new therapeutics to combat antibiotic resistance.

References

In-Depth Technical Guide to cis-Ethyl 2-fluorocyclopropanecarboxylate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of cis-Ethyl 2-fluorocyclopropanecarboxylate, a key intermediate in the synthesis of advanced pharmaceutical compounds. The document details its chemical and physical properties, provides an experimental protocol for its synthesis, and discusses its significant role in medicinal chemistry, particularly in the development of fluoroquinolone antibiotics. This guide is intended to be a valuable resource for researchers and professionals engaged in drug discovery and development.

Chemical Identity and Properties

  • CAS Number: 84388-71-6[1]

  • IUPAC Name: this compound

  • Molecular Formula: C₆H₉FO₂[2]

  • Molecular Weight: 132.13 g/mol [2]

  • InChI Key: OGSXKPYGEILMIG-UHNVWZDZSA-N[3]

  • SMILES: CCOC(=O)C1CC1F[3]

Table 1: Physicochemical Properties of this compound

PropertyValueReference
LogP 0.72[3]
Polar Surface Area 26 Ų[3]
Rotatable Bond Count 3[3]
Hydrogen Bond Acceptor Count 1[3]
Hydrogen Bond Donor Count 0[3]

Experimental Protocols

The stereoselective synthesis of cis-2-fluorocyclopropanecarboxylic acid, a closely related precursor, has been described via a rhodium-catalyzed cyclopropanation. This methodology can be adapted for the synthesis of the ethyl ester.

Rhodium-Catalyzed Cyclopropanation for the Synthesis of a cis-2-Fluorocyclopropane Scaffold

This protocol is based on the synthesis of a related key intermediate for the antibacterial agent Sitafloxacin.[4]

Materials:

  • 1-Fluoro-1-(phenylsulfonyl)ethylene

  • Ethyl diazoacetate

  • Rhodium(II) acetate dimer (Rh₂(OAc)₄)

  • Dichloromethane (DCM)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a flame-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., argon or nitrogen), dissolve 1-fluoro-1-(phenylsulfonyl)ethylene and a catalytic amount of Rhodium(II) acetate dimer in anhydrous dichloromethane.

  • Addition of Diazo Ester: Slowly add a solution of ethyl diazoacetate in anhydrous dichloromethane to the reaction mixture at room temperature over a period of 1-2 hours using a syringe pump. The slow addition is crucial to control the reaction rate and minimize side reactions.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting materials are consumed.

  • Workup: Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the this compound. The cis and trans isomers can be separated by careful chromatography.

Diagram 1: Synthesis Workflow

G cluster_start Starting Materials start1 1-Fluoro-1-(phenylsulfonyl)ethylene reaction Rhodium-Catalyzed Cyclopropanation start1->reaction start2 Ethyl diazoacetate start2->reaction catalyst Rh₂(OAc)₄ (catalyst) DCM (solvent) catalyst->reaction workup Reaction Workup (Concentration) reaction->workup purification Purification (Silica Gel Chromatography) workup->purification product This compound purification->product

Caption: Rhodium-catalyzed synthesis of this compound.

Role in Medicinal Chemistry and Biological Significance

This compound is a crucial building block in the synthesis of several biologically active molecules, most notably the fluoroquinolone antibiotic, Sitafloxacin . The introduction of a fluorinated cyclopropane moiety can significantly influence the pharmacological properties of a drug molecule.

Key Contributions of the Fluorocyclopropane Moiety:

  • Metabolic Stability: The strong carbon-fluorine bond enhances resistance to metabolic degradation, potentially leading to a longer in vivo half-life of the drug.

  • Conformational Rigidity: The cyclopropane ring introduces conformational constraints, which can lead to a more specific and higher-affinity binding to the target protein.

  • Modulation of Physicochemical Properties: Fluorine substitution can alter the lipophilicity and electronic properties of the molecule, impacting its absorption, distribution, metabolism, and excretion (ADME) profile.

While there is no direct evidence of this compound itself modulating specific signaling pathways, its incorporation into molecules like Sitafloxacin is instrumental to their mechanism of action. Sitafloxacin targets bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, thereby inhibiting bacterial growth.

Diagram 2: Logical Relationship in Drug Development

G cluster_intermediate Key Intermediate cluster_synthesis Chemical Synthesis cluster_api Active Pharmaceutical Ingredient (API) cluster_properties Enhanced Properties cluster_activity Biological Activity intermediate This compound synthesis Multi-step Synthesis intermediate->synthesis prop1 Metabolic Stability intermediate->prop1 prop2 Target Binding Affinity intermediate->prop2 prop3 Improved ADME Profile intermediate->prop3 api Sitafloxacin synthesis->api activity Inhibition of Bacterial DNA Gyrase & Topoisomerase IV api->activity

Caption: Role of the intermediate in conferring advantageous properties to the final API.

Spectroscopic Data

Detailed, experimentally verified spectroscopic data (NMR, IR, Mass Spectrometry) for this compound are not widely available in public databases. However, based on the known structure, the following characteristic signals would be expected:

  • ¹H NMR: Resonances for the cyclopropyl protons, which would exhibit complex splitting patterns due to geminal, cis, and trans couplings, as well as coupling to the fluorine atom. Signals for the ethyl group (a quartet and a triplet) would also be present.

  • ¹³C NMR: Signals for the carbonyl carbon, the two carbons of the ethyl group, and the three carbons of the cyclopropane ring. The carbon bearing the fluorine atom would show a characteristic large one-bond C-F coupling constant.

  • ¹⁹F NMR: A single resonance for the fluorine atom, which would be split by the adjacent protons.

  • Mass Spectrometry: The molecular ion peak (M⁺) would be observed, along with characteristic fragmentation patterns corresponding to the loss of the ethoxy group, the carboxylate group, and other fragments.

Conclusion

This compound is a valuable synthetic intermediate with significant applications in medicinal chemistry. Its unique structural features, conferred by the strained and fluorinated cyclopropane ring, make it an important component in the design of modern pharmaceuticals. This guide provides a foundational understanding of its properties and synthesis, which can aid researchers in its effective utilization for the development of novel therapeutic agents. Further research into its direct biological activities and the full characterization of its physicochemical and spectroscopic properties would be beneficial to the scientific community.

References

An In-Depth Technical Guide to the Predicted ¹H NMR Spectrum of Ethyl 2-Fluorocyclopropanecarboxylate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a detailed analysis of the predicted ¹H NMR spectrum of ethyl 2-fluorocyclopropanecarboxylate. Due to the absence of publicly available experimental spectra for this specific compound, this document leverages established principles of nuclear magnetic resonance spectroscopy, analysis of analogous structures, and predictive methodologies to offer a comprehensive interpretation. This guide includes predicted chemical shifts, coupling constants, and multiplicities, presented in a clear tabular format. Detailed, standardized experimental protocols for the acquisition of such a spectrum are also provided. Furthermore, this document features visualizations of the predicted spin-spin coupling network and a general experimental workflow for ¹H NMR spectroscopy, rendered using Graphviz to aid in the understanding of the molecular structure and experimental design.

Introduction

Ethyl 2-fluorocyclopropanecarboxylate is a small organic molecule of interest in synthetic chemistry and drug discovery due to the presence of the fluorine atom and the cyclopropane ring, both of which can significantly influence molecular properties such as metabolic stability and binding affinity. The analysis of its molecular structure is crucial, and ¹H NMR spectroscopy is a primary tool for this purpose. This guide presents a detailed, predicted ¹H NMR spectrum to facilitate the identification and characterization of this compound in a research setting.

Predicted ¹H NMR Data

The ¹H NMR spectrum of ethyl 2-fluorocyclopropanecarboxylate is predicted to exhibit distinct signals for the ethyl group and the three protons on the cyclopropane ring. The presence of the electronegative fluorine atom is expected to cause significant deshielding and complex splitting patterns due to geminal and vicinal H-F and H-H couplings.

The predicted ¹H NMR data are summarized in the table below. These values are estimated based on known chemical shifts for similar structural motifs and the predictable effects of substituents.

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityPredicted Coupling Constants (J, Hz)
H-12.0 - 2.4ddddJH1-H2, JH1-H3a, JH1-H3b, JH1-F
H-2 (CHF)4.5 - 5.0ddddJH2-F (geminal), JH2-H1, JH2-H3a, JH2-H3b
H-3a, H-3b1.2 - 1.8mJH3a-H3b (geminal), JH3a-H1, JH3b-H1, JH3a-H2, JH3b-H2, JH3a-F, JH3b-F
-OCH₂CH₃4.1 - 4.3q³J = 7.1 Hz
-OCH₂CH₃1.2 - 1.4t³J = 7.1 Hz

Experimental Protocols

A standard protocol for acquiring the ¹H NMR spectrum of ethyl 2-fluorocyclopropanecarboxylate is as follows:

3.1. Sample Preparation

  • Dissolution: Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃).

  • Internal Standard: Add a small amount of an internal standard, typically tetramethylsilane (TMS), to the solution. TMS provides a reference signal at 0.00 ppm.

  • Transfer: Transfer the solution to a 5 mm NMR tube.

  • Filtration (Optional): If the solution contains particulate matter, filter it through a small plug of glass wool into the NMR tube to prevent magnetic field distortions.

3.2. NMR Spectrometer Setup and Data Acquisition

  • Instrumentation: Utilize a high-resolution NMR spectrometer, for instance, a 400 MHz or 500 MHz instrument.

  • Tuning and Shimming: Tune the probe to the ¹H frequency and shim the magnetic field to achieve optimal homogeneity and resolution.

  • Acquisition Parameters:

    • Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30').

    • Number of Scans: 16 to 64 scans, depending on the sample concentration.

    • Relaxation Delay (d1): 1-2 seconds.

    • Acquisition Time (aq): 3-4 seconds.

    • Spectral Width (sw): A range of approximately 12-16 ppm centered around 6-8 ppm.

  • Data Processing:

    • Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID).

    • Phasing: Phase the resulting spectrum to obtain pure absorption lineshapes.

    • Baseline Correction: Apply a baseline correction to ensure a flat baseline.

    • Referencing: Reference the spectrum to the TMS signal at 0.00 ppm.

    • Integration: Integrate the signals to determine the relative ratios of the protons.

Visualizations

4.1. Predicted Spin-Spin Coupling Network

The following diagram illustrates the predicted coupling relationships between the protons in ethyl 2-fluorocyclopropanecarboxylate.

Caption: Predicted H-H and H-F spin-spin coupling in ethyl 2-fluorocyclopropanecarboxylate.

4.2. Experimental Workflow for ¹H NMR Spectroscopy

This diagram outlines the general workflow for obtaining a ¹H NMR spectrum.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis dissolve Dissolve Sample add_std Add Standard (TMS) dissolve->add_std transfer Transfer to NMR Tube add_std->transfer tune_shim Tune and Shim transfer->tune_shim setup_params Setup Parameters tune_shim->setup_params acquire Acquire FID setup_params->acquire ft Fourier Transform acquire->ft phase_baseline Phase and Baseline Correct ft->phase_baseline ref_integrate Reference and Integrate phase_baseline->ref_integrate analyze Analyze Spectrum ref_integrate->analyze

Caption: General experimental workflow for ¹H NMR spectroscopy.

Mass Spectrometry Analysis of cis-Ethyl 2-fluorocyclopropanecarboxylate: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected mass spectrometry data and a detailed experimental protocol for the analysis of cis-Ethyl 2-fluorocyclopropanecarboxylate. This document is intended to assist researchers in identifying and characterizing this compound using gas chromatography-mass spectrometry (GC-MS).

Predicted Mass Spectrometry Data

While a publicly available mass spectrum for this compound is not readily accessible, a predicted fragmentation pattern can be inferred from the analysis of its structural analog, ethyl cyclopropanecarboxylate, and known fragmentation behaviors of fluorinated organic compounds. The primary ionization method considered is electron ionization (EI) at 70 eV.

The molecular weight of this compound (C₆H₉FO₂) is 132.13 g/mol . The predicted major fragments are summarized in the table below.

m/z Predicted Fragment Ion Proposed Fragmentation Pathway Relative Abundance
132[C₆H₉FO₂]⁺Molecular Ion (M⁺)Low
113[C₅H₆FO]⁺Loss of ethoxy radical (•OCH₂CH₃)Moderate
103[C₅H₆O₂]⁺Loss of HFModerate to High
87[C₄H₄FO]⁺Loss of ethoxy radical and subsequent rearrangementModerate
75[C₃H₄FO]⁺Cleavage of the cyclopropane ringModerate
69[C₃H₅O₂]⁺McLafferty rearrangementHigh
45[CO₂CH₂CH₃]⁺Alpha cleavageModerate
29[CH₂CH₃]⁺Ethyl cationHigh

Predicted Fragmentation Pathway

The fragmentation of this compound under electron ionization is expected to proceed through several key pathways, including the loss of the ethoxy group, elimination of hydrogen fluoride (HF), and characteristic cleavages of the cyclopropane ring and the ester functional group.

G Predicted Fragmentation Pathway of this compound M [C₆H₉FO₂]⁺˙ m/z = 132 (Molecular Ion) F1 [C₄H₄FO]⁺ m/z = 87 M->F1 - •OC₂H₅ F2 [C₅H₆O₂]⁺˙ m/z = 103 M->F2 - HF F3 [C₃H₅O₂]⁺ m/z = 69 M->F3 McLafferty Rearrangement F4 [C₂H₅]⁺ m/z = 29 M->F4 α-cleavage F5 [C₃H₄FO]⁺ m/z = 75 F1->F5 - C₂H₂

Caption: Predicted EI fragmentation of this compound.

Experimental Protocol: GC-MS Analysis

This section outlines a detailed protocol for the analysis of this compound using gas chromatography coupled with mass spectrometry (GC-MS).

Sample Preparation

Proper sample preparation is crucial for obtaining high-quality data. Given the volatile nature of the analyte, the following "dilute and shoot" method is recommended.

  • Solvent Selection: Use a high-purity volatile solvent such as dichloromethane or ethyl acetate.

  • Standard Preparation: Prepare a stock solution of this compound at a concentration of 1 mg/mL in the chosen solvent.

  • Working Solution: Dilute the stock solution to a final concentration of 1-10 µg/mL.

  • Vial Transfer: Transfer the working solution to a 2 mL autosampler vial with a PTFE-lined cap.

GC-MS Instrumentation and Conditions

The following instrumental parameters are recommended for the analysis. These may require optimization based on the specific instrument used.

Parameter Recommended Setting
Gas Chromatograph
ColumnDB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent
Inlet Temperature250 °C
Injection Volume1 µL
Injection ModeSplitless
Carrier GasHelium (99.999% purity)
Flow Rate1.0 mL/min (constant flow)
Oven ProgramInitial temp: 50 °C (hold 2 min), Ramp: 10 °C/min to 250 °C (hold 5 min)
Mass Spectrometer
Ionization ModeElectron Ionization (EI)
Ionization Energy70 eV
Source Temperature230 °C
Quadrupole Temperature150 °C
Mass Rangem/z 20 - 200
Scan Rate2 scans/sec
Data Acquisition and Analysis
  • Tuning: Perform an autotune of the mass spectrometer using a suitable tuning compound (e.g., PFTBA) to ensure optimal performance and mass accuracy.

  • Blank Run: Inject a solvent blank to check for system contamination.

  • Sample Injection: Inject the prepared sample solution.

  • Data Processing:

    • Integrate the total ion chromatogram (TIC) to determine the retention time of the analyte.

    • Extract the mass spectrum at the apex of the analyte peak.

    • Compare the obtained mass spectrum with the predicted fragmentation pattern and, if available, a reference spectrum.

Experimental Workflow

The overall workflow for the GC-MS analysis of this compound is depicted in the following diagram.

G GC-MS Analysis Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing P1 Prepare Stock Solution (1 mg/mL) P2 Dilute to Working Solution (1-10 µg/mL) P1->P2 P3 Transfer to Autosampler Vial P2->P3 A3 Sample Injection & Data Acquisition P3->A3 A1 Instrument Tuning A2 Solvent Blank Injection A1->A2 A2->A3 D1 Total Ion Chromatogram (TIC) Integration A3->D1 D2 Mass Spectrum Extraction D1->D2 D3 Spectral Interpretation & Comparison D2->D3

Caption: Workflow for GC-MS analysis of this compound.

The Physicochemical Landscape of Fluorinated Cyclopropane Esters: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

Fluorinated cyclopropane esters represent a unique and increasingly important class of molecules in medicinal chemistry and materials science. The incorporation of fluorine atoms into the strained cyclopropane ring, combined with the versatile ester functionality, imparts a range of desirable physicochemical properties. These include altered lipophilicity, metabolic stability, and conformational rigidity, which are critical parameters in the design of novel therapeutics. This technical guide provides a comprehensive overview of the known physical properties of fluorinated cyclopropane esters, details common experimental protocols for their synthesis and characterization, and outlines a general workflow for their investigation. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the exploration and application of this promising chemical space.

Introduction

The strategic incorporation of fluorine into drug candidates is a well-established approach to modulate their pharmacokinetic and pharmacodynamic profiles.[1] Similarly, the cyclopropane motif, as a small, strained ring system, acts as a rigid conformational constraint and a bioisostere for various functional groups. The combination of these two structural features in fluorinated cyclopropane esters offers a powerful tool for fine-tuning molecular properties.[2][3] These compounds have found applications in diverse areas, including the development of liquid crystals and as key building blocks in the synthesis of complex bioactive molecules.[4][5] Understanding the fundamental physical properties of this class of compounds is paramount for their rational design and application in drug discovery.

This guide summarizes the available quantitative data on the physical properties of fluorinated cyclopropane esters, provides detailed experimental methodologies for their synthesis and analysis, and presents a visual representation of a typical experimental workflow.

Quantitative Physical Properties

The following tables summarize the available quantitative data for a selection of fluorinated cyclopropane esters. It is important to note that comprehensive datasets for this class of compounds are still emerging, and the presented data is based on available literature.

Table 1: Phase Transition Temperatures of Selected Fluorinated Cyclopropane Derivatives

Compound ReferenceStructurePhase Transitions (°C)
8 4-((1s,4s)-4-((2,2-difluorocyclopropyl)methyl)cyclohexyl)benzonitrileC 54 SmB 84 I
9 4-((1s,4s)-4-((1,2,2-trifluorocyclopropyl)methyl)cyclohexyl)benzonitrileC 65 SmB 75 I
10 1-((1s,4s)-4-((2,2-difluorocyclopropyl)methoxy)cyclohexyl)-4-ethylbenzeneC 85 I
11a 2,2-difluoro-4',5'-dihydro-3'H-dispiro[cyclopropane-1,2'-naphthalene-1',4"-cyclohexan]-4"-yl acetateC 120 I (dec.)

C: Crystalline, SmB: Smectic B, I: Isotropic, dec.: decomposition. Data extracted from a study on liquid crystal candidates.

Table 2: Spectroscopic Data for a Representative Fluorinated Cyclopropane Derivative

Spectroscopic TechniqueKey Features
Infrared (IR) Spectroscopy Characteristic bands for the cyclopropyl group are observed around 3.23 µm and 3.32 µm.[6] Additional bands at approximately 9.9 µm and in the 10.9 to 11.7 µm region provide further evidence of the cyclopropyl ring system.[6] The presence of the ester carbonyl group is typically indicated by a strong absorption band in the range of 1730-1750 cm⁻¹.
¹H NMR Spectroscopy The proton signals of the cyclopropane ring are typically found in the upfield region of the spectrum.
¹³C NMR Spectroscopy The carbon signals of the cyclopropane ring also appear in a characteristic upfield region.
¹⁹F NMR Spectroscopy The fluorine signals provide valuable information about the number and chemical environment of the fluorine atoms.
Mass Spectrometry (MS) The molecular ion peak can be observed, and fragmentation patterns often involve the loss of the ester group or cleavage of the cyclopropane ring.

Note: Specific chemical shifts and coupling constants are highly dependent on the substitution pattern of the specific molecule.

Experimental Protocols

This section details the methodologies for the synthesis and characterization of fluorinated cyclopropane esters, based on protocols described in the scientific literature.

Synthesis of Fluorinated Cyclopropane Esters

A common method for the synthesis of gem-difluorocyclopropane esters is the [2+1] cycloaddition of difluorocarbene to an appropriate olefin precursor.

Protocol: Synthesis of a gem-Difluorocyclopropane Ester via Difluorocarbene Addition

  • Carbene Precursor: Trimethyl(trifluoromethyl)silane (TMSCF₃) is often used as a difluorocarbene precursor.

  • Reaction Setup: The olefin precursor is dissolved in a suitable anhydrous solvent, such as tetrahydrofuran (THF), under an inert atmosphere (e.g., argon or nitrogen).

  • Carbene Generation and Cycloaddition: Sodium iodide (NaI) is added to the solution, followed by the slow addition of TMSCF₃. The reaction mixture is then heated to reflux. The in situ generated difluorocarbene reacts with the olefin to form the difluorocyclopropane ring.

  • Work-up and Purification: After the reaction is complete (monitored by thin-layer chromatography or gas chromatography), the reaction mixture is cooled to room temperature and quenched with water. The product is extracted with an organic solvent (e.g., diethyl ether or ethyl acetate). The combined organic layers are washed with brine, dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel.

Characterization Techniques

3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental tool for the structural elucidation of fluorinated cyclopropane esters.

Protocol: General Procedure for NMR Analysis

  • Sample Preparation: A small amount of the purified compound (typically 5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Acquisition of Spectra: ¹H, ¹³C, and ¹⁹F NMR spectra are acquired on a high-field NMR spectrometer.

  • Data Analysis: The chemical shifts (δ), coupling constants (J), and integration values are analyzed to confirm the structure of the synthesized compound. Two-dimensional NMR techniques, such as COSY, HSQC, and HMBC, can be employed for more complex structures. A recently developed ¹⁹F-centered NMR analysis methodology can be particularly powerful for the structural determination of mono-fluorinated compounds in complex mixtures.[7]

3.2.2. Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compounds.

Protocol: General Procedure for Mass Spectrometry Analysis

  • Sample Introduction: The sample is introduced into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).

  • Ionization: Electron ionization (EI) or a soft ionization technique such as electrospray ionization (ESI) is used to generate ions.

  • Mass Analysis: The mass-to-charge ratio (m/z) of the molecular ion and fragment ions is determined.

  • Data Interpretation: The fragmentation pattern is analyzed to provide structural information. Common fragmentation pathways for esters include the loss of the alkoxy group and McLafferty rearrangement.[8]

3.2.3. Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

Protocol: General Procedure for IR Analysis

  • Sample Preparation: A small amount of the sample is placed on the ATR (Attenuated Total Reflectance) crystal of an FTIR spectrometer, or prepared as a thin film on a salt plate (e.g., NaCl or KBr).

  • Spectrum Acquisition: The IR spectrum is recorded over a typical range of 4000-400 cm⁻¹.

  • Data Analysis: The positions and intensities of the absorption bands are correlated with the presence of specific functional groups, such as the C=O stretch of the ester and the characteristic vibrations of the cyclopropane ring.[6][9]

Visualization of Experimental Workflow

The following diagram illustrates a general workflow for the synthesis, purification, and characterization of fluorinated cyclopropane esters.

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization cluster_property_testing Physical Property Testing start Starting Materials (Olefin, TMSCF3, NaI) reaction [2+1] Cycloaddition (Reflux in THF) start->reaction workup Aqueous Work-up & Extraction reaction->workup chromatography Column Chromatography workup->chromatography nmr NMR Spectroscopy (1H, 13C, 19F) chromatography->nmr ms Mass Spectrometry chromatography->ms ir IR Spectroscopy chromatography->ir purity Purity & Structure Confirmation nmr->purity ms->purity ir->purity melting_point Melting Point purity->melting_point boiling_point Boiling Point purity->boiling_point solubility Solubility purity->solubility

A general experimental workflow for fluorinated cyclopropane esters.

Applications in Drug Development

The unique physicochemical properties of fluorinated cyclopropane esters make them attractive scaffolds in drug discovery. The introduction of fluorine can enhance metabolic stability by blocking sites of oxidation and can modulate pKa and lipophilicity, thereby improving oral bioavailability and cell permeability.[1] The rigid cyclopropane ring can lock in a specific conformation, leading to improved binding affinity and selectivity for a biological target.[5][10]

While specific signaling pathways directly modulated by simple fluorinated cyclopropane esters are not extensively documented in the public domain, these motifs are being incorporated into more complex drug candidates. For example, fluorinated cyclopropane derivatives have been designed and synthesized as selective serotonin 2C (5-HT2C) receptor agonists for the potential treatment of central nervous system disorders.[5][10] In such cases, the fluorinated cyclopropane moiety plays a crucial role in defining the ligand's interaction with the receptor binding pocket.

Conclusion and Future Directions

Fluorinated cyclopropane esters are a class of compounds with significant potential in medicinal chemistry and materials science. This guide has summarized the currently available data on their physical properties and provided an overview of their synthesis and characterization.

However, it is evident that a more systematic and comprehensive investigation of the physicochemical properties of a wider range of fluorinated cyclopropane esters is warranted. Future work should focus on:

  • Systematic Data Collection: Measuring and compiling a comprehensive database of physical properties (boiling point, melting point, density, viscosity, solubility in various solvents) for a diverse set of fluorinated cyclopropane esters.

  • Quantitative Structure-Property Relationship (QSPR) Studies: Developing predictive models to correlate the structural features of these compounds with their physical properties.

  • Exploration of Biological Activity: Further investigating the incorporation of fluorinated cyclopropane ester motifs into novel drug candidates and elucidating their mechanisms of action and engagement with specific biological signaling pathways.

By expanding our understanding of the fundamental properties of this unique class of molecules, the scientific community can better harness their potential for the development of innovative therapeutics and advanced materials.

References

The Dawn of a New Era in Drug Discovery: A Technical Guide to Novel Fluorocyclopropane Building Blocks

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine into molecular scaffolds has become a cornerstone of modern medicinal chemistry, imparting profound effects on the physicochemical and pharmacological properties of drug candidates. Among the repertoire of fluorinated motifs, the fluorocyclopropane unit has emerged as a particularly compelling building block. Its inherent conformational rigidity, combined with the unique electronic properties of fluorine, offers a powerful tool for fine-tuning molecular shape, lipophilicity, metabolic stability, and target-binding affinity. This technical guide provides an in-depth exploration of the discovery and synthesis of novel fluorocyclopropane building blocks, offering a comprehensive resource for researchers at the forefront of drug development.

Synthetic Strategies for Fluorocyclopropane Construction

The synthesis of fluorocyclopropane derivatives can be broadly categorized into several key strategies, each offering distinct advantages in terms of substrate scope, stereocontrol, and functional group tolerance.

Cyclopropanation of Alkenes with Fluorinated Carbenes/Carbenoids

A primary and widely utilized approach involves the [2+1] cycloaddition of a fluorinated carbene or carbenoid species to an alkene. The choice of the carbene precursor is critical and dictates the reaction conditions and substrate compatibility.

a) gem-Difluorocyclopropanation: The introduction of a CF₂ group is most commonly achieved through the generation of difluorocarbene (:CF₂). Various reagents have been developed for this purpose, with (trifluoromethyl)trimethylsilane (TMSCF₃) in the presence of a fluoride or iodide source being a popular and versatile option. Another effective precursor is trimethylsilyl fluorosulfonyldifluoroacetate (TFDA), which generates difluorocarbene under mild conditions.

b) Monofluorocyclopropanation: The synthesis of monofluorinated cyclopropanes can be achieved through the reaction of alkenes with monofluorocarbenoids. These are often generated from reagents like fluoroiodomethane or through the decomposition of fluorodiazomethane in the presence of a transition metal catalyst.

Cyclopropanation of Fluoroalkenes

An alternative strategy involves the cyclopropanation of alkenes already bearing one or more fluorine atoms. The Simmons-Smith reaction, utilizing a diiodomethane and a zinc-copper couple, is a classic method that can be adapted for the cyclopropanation of fluoroalkenes. Asymmetric variants of this reaction, employing chiral ligands, have been developed to achieve high levels of enantioselectivity.

Asymmetric Synthesis of Fluorocyclopropanes

The demand for enantiomerically pure fluorinated drug candidates has driven the development of asymmetric methodologies. These approaches often rely on the use of chiral catalysts, such as rhodium or copper complexes with bespoke chiral ligands, to control the stereochemical outcome of the cyclopropanation reaction. Both diastereoselective and enantioselective methods have been successfully established.

The following diagram illustrates the primary synthetic pathways to fluorocyclopropane building blocks.

G Synthetic Strategies for Fluorocyclopropane Building Blocks cluster_0 Alkene Cyclopropanation cluster_1 Fluoroalkene Cyclopropanation cluster_2 Asymmetric Synthesis A Alkene C Fluorocyclopropane A->C :CFX B Fluorinated Carbene/Carbenoid B->C D Fluoroalkene F Fluorocyclopropane D->F :CH2 E Carbene/Carbenoid E->F G Prochiral Alkene/ Fluoroalkene I Enantioenriched Fluorocyclopropane G->I H Chiral Catalyst H->I

Caption: Overview of major synthetic routes to fluorocyclopropanes.

Quantitative Data on Fluorocyclopropanation Reactions

The efficiency and stereoselectivity of fluorocyclopropanation reactions are highly dependent on the chosen methodology, substrate, and reaction conditions. The following tables summarize representative quantitative data for the synthesis of various fluorocyclopropane building blocks.

Table 1: gem-Difluorocyclopropanation of Alkenes

Alkene SubstrateDifluorocarbene SourceCatalyst/PromoterSolventTemp (°C)Yield (%)Ref.
StyreneTMSCF₃NaIDME8085[1]
1-OcteneTFDACsFCH₃CN2592[2]
N-VinylphthalimideClCF₂COONa-Diglyme18078[3]
Methyl AcrylateTMSCF₃NaIDME8073[1]

Table 2: Asymmetric Monofluorocyclopropanation

| Alkene Substrate | Carbene Source | Chiral Catalyst | Solvent | Temp (°C) | Yield (%) | dr | ee (%) | Ref. | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | Styrene | N₂CHCO₂Et | Rh₂(S-PTTL)₄ | CH₂Cl₂ | 25 | 85 | >20:1 | 98 |[4] | | 1-Phenyl-1,3-butadiene | N₂CHCO₂Et | Cu(OTf)₂/Box | CH₂Cl₂ | 0 | 91 | >20:1 | 96 |[5] | | (Z)-1,4-diphenyl-but-2-ene-1,4-diol | CH₂I₂/Et₂Zn | (R,R)-TADDOL | CH₂Cl₂ | 0 | 88 | >95:5 | 94 |[6] |

Experimental Protocols

This section provides detailed experimental procedures for the synthesis of key fluorocyclopropane building blocks.

Protocol 1: gem-Difluorocyclopropanation of Styrene using TMSCF₃/NaI

Materials:

  • Styrene

  • (Trifluoromethyl)trimethylsilane (TMSCF₃)

  • Sodium Iodide (NaI)

  • 1,2-Dimethoxyethane (DME), anhydrous

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an argon atmosphere, add sodium iodide (1.5 mmol).

  • Add anhydrous DME (10 mL) and styrene (1.0 mmol).

  • Add TMSCF₃ (2.0 mmol) to the stirred suspension at room temperature.

  • Heat the reaction mixture to 80 °C and stir for 12 hours.

  • After cooling to room temperature, quench the reaction with water (20 mL).

  • Extract the mixture with diethyl ether (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluting with hexanes) to afford the desired gem-difluorocyclopropane.

Protocol 2: Asymmetric Cyclopropanation of Styrene with Ethyl Diazoacetate

Materials:

  • Styrene

  • Ethyl diazoacetate (EDA)

  • Dirhodium(II) tetrakis[N-phthaloyl-(S)-tert-leucinate] (Rh₂(S-PTTL)₄)

  • Dichloromethane (CH₂Cl₂), anhydrous

Procedure:

  • To a flame-dried Schlenk tube under an argon atmosphere, add Rh₂(S-PTTL)₄ (0.01 mmol).

  • Add anhydrous CH₂Cl₂ (5 mL) and styrene (1.0 mmol).

  • Slowly add a solution of ethyl diazoacetate (1.2 mmol) in anhydrous CH₂Cl₂ (5 mL) to the reaction mixture at 25 °C over a period of 6 hours using a syringe pump.

  • Stir the reaction mixture at 25 °C for an additional 12 hours.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield the enantiomerically enriched fluorocyclopropane.

The following diagram illustrates a typical experimental workflow for the synthesis and purification of a fluorocyclopropane building block.

G General Experimental Workflow A Reactant Mixing (Alkene, Carbene Precursor, Catalyst) B Reaction (Heating/Stirring) A->B C Quenching B->C D Extraction C->D E Drying & Concentration D->E F Purification (Chromatography) E->F G Characterization (NMR, MS) F->G

Caption: A generalized workflow for fluorocyclopropane synthesis.

Applications in Drug Discovery

Fluorocyclopropane-containing building blocks have been successfully incorporated into a wide range of biologically active molecules, demonstrating their value in tuning pharmacokinetic and pharmacodynamic properties.

  • Metabolic Stability: The strong C-F bond can block sites of metabolism, leading to an increased half-life of a drug.

  • Conformational Constraint: The rigid cyclopropane ring restricts the conformational freedom of a molecule, which can lead to higher binding affinity and selectivity for its biological target.

  • Lipophilicity Modulation: The introduction of fluorine can significantly alter the lipophilicity of a compound, impacting its solubility, cell permeability, and oral bioavailability.

  • pKa Modification: The electron-withdrawing nature of fluorine can influence the acidity or basicity of nearby functional groups, which can be critical for drug-receptor interactions.

The logical relationship between the structural features of fluorocyclopropanes and their impact on drug properties is depicted in the diagram below.

G Impact of Fluorocyclopropanes on Drug Properties A Fluorocyclopropane Moiety B Increased Metabolic Stability A->B C Conformational Rigidity A->C D Altered Lipophilicity A->D E Modified pKa A->E F Improved Pharmacokinetics B->F G Enhanced Target Affinity & Selectivity C->G D->F E->G

Caption: Structure-activity relationships of fluorocyclopropanes.

Conclusion

The discovery and development of novel fluorocyclopropane building blocks represent a significant advancement in the field of medicinal chemistry. The synthetic methodologies outlined in this guide provide a robust toolkit for the preparation of a diverse array of these valuable scaffolds. By leveraging the unique properties of the fluorocyclopropane motif, researchers can continue to design and synthesize next-generation therapeutics with improved efficacy, selectivity, and pharmacokinetic profiles.

References:

[1] Hu, J., et al. (2009). Angewandte Chemie International Edition, 48(1), 134-137. [2] Dolbier, W. R., Jr. (2005). Journal of Fluorine Chemistry, 126(2), 157-163. [3] Mykhailiuk, P. K. (2017). European Journal of Organic Chemistry, 2017(29), 4239-4247. [4] Doyle, M. P., et al. (1996). Journal of the American Chemical Society, 118(37), 8837-8846. [5] Evans, D. A., et al. (1991). Journal of the American Chemical Society, 113(3), 1047-1049. [6] Charette, A. B., et al. (1995). Journal of the American Chemical Society, 117(51), 12721-12732.

References

Methodological & Application

Application Notes and Protocols: The Use of cis-Ethyl 2-fluorocyclopropanecarboxylate in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

cis-Ethyl 2-fluorocyclopropanecarboxylate is a valuable fluorinated building block in medicinal chemistry. The incorporation of the fluorocyclopropyl moiety into drug candidates can significantly enhance their pharmacological properties. The fluorine atom, with its high electronegativity and small size, can modulate key physicochemical characteristics such as lipophilicity, metabolic stability, and binding affinity to target proteins.[1] This, in turn, can lead to improved potency, selectivity, and pharmacokinetic profiles of the resulting drug molecules. The "cis" stereochemistry, where the fluorine and the ethyl carboxylate group are on the same side of the cyclopropane ring, imparts specific conformational constraints that can be exploited for optimizing drug-target interactions.[2]

This document provides an overview of the applications of this compound in medicinal chemistry, with a focus on its use in the development of Bruton's tyrosine kinase (Btk) inhibitors and fluoroquinolone antibiotics. Detailed protocols for the synthesis of a derivative and a relevant biological assay are also presented.

Key Applications

The cis-2-fluorocyclopropyl group has been successfully incorporated into various therapeutic agents to enhance their efficacy and pharmacokinetic properties.

Bruton's Tyrosine Kinase (Btk) Inhibitors

Btk is a crucial enzyme in the B-cell receptor (BCR) signaling pathway, making it an attractive target for the treatment of B-cell malignancies and autoimmune diseases. The incorporation of a cis-2-fluorocyclopropyl amide has been shown to improve the potency and kinetic solubility of Btk inhibitors. Stereochemistry plays a critical role, with different stereoisomers exhibiting varying levels of Btk inhibition and off-target activity.

Fluoroquinolone Antibiotics

Fluoroquinolones are a class of broad-spectrum antibiotics that act by inhibiting bacterial DNA gyrase and topoisomerase IV. The addition of a 1-(cis-2-fluorocyclopropyl) group at the N-1 position of the quinolone core has led to the development of potent antibacterial agents with a broad spectrum of activity against both Gram-positive and Gram-negative bacteria.[3][4] Sitafloxacin is a notable example of a commercially available fluoroquinolone that features this structural motif.

Data Presentation

In Vitro Potency of Btk Inhibitors Containing the cis-2-Fluorocyclopropyl Moiety
CompoundStereoisomerBtk IC50 (nM)
19 (S,S)2.3
20 (R,R)3.8
24 (R,R)-fluoro3.2
25 (S,S)-fluoro2.4

Data sourced from a study on stereochemical differences in fluorocyclopropyl amides for Btk inhibition.[2]

Pharmacokinetic Parameters of Sitafloxacin (a drug containing the cis-2-fluorocyclopropyl moiety) in Healthy Volunteers
DoseCmax (μg/mL)AUClast (μg·h/mL)Tmax (h)T1/2 (h)
50 mg 0.723.970.85 - 1.215.19 - 6.28
100 mg 1.628.710.85 - 1.215.19 - 6.28
200 mg 2.7318.030.85 - 1.215.19 - 6.28

Data from a study on the pharmacokinetics of single oral doses of sitafloxacin.[5]

In Vitro Antibacterial Activity of a Fluoroquinolone with a cis-2-Fluorocyclopropyl Group (Sitafloxacin)
Bacterial StrainMIC50 (μg/mL)MIC90 (μg/mL)
Staphylococcus aureus≤0.06 - 0.250.12 - 0.5
Streptococcus pneumoniae≤0.06 - 0.12≤0.06 - 0.25
Haemophilus influenzae≤0.06≤0.06
Escherichia coli≤0.06 - 0.250.12 - >128
Pseudomonas aeruginosa0.5 - 44 - >128

Minimum Inhibitory Concentration (MIC) values are presented as ranges from multiple studies.

Experimental Protocols

Protocol 1: Synthesis of cis-2-Fluorocyclopropanecarboxylic Acid

This protocol is based on a rhodium-catalyzed cyclopropanation of 1-fluoro-1-(phenylsulfonyl)ethylene with an ethyl diazoacetate followed by removal of the phenylsulfonyl group.[6][7]

Materials:

  • 1-fluoro-1-(phenylsulfonyl)ethylene

  • Ethyl diazoacetate

  • Rhodium(II) acetate dimer [Rh2(OAc)4]

  • Dichloromethane (DCM)

  • Sodium amalgam (Na/Hg)

  • Disodium hydrogen phosphate (Na2HPO4)

  • Methanol (MeOH)

  • Hydrochloric acid (HCl)

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

Procedure:

  • Cyclopropanation:

    • To a solution of 1-fluoro-1-(phenylsulfonyl)ethylene (1.0 eq) and Rh2(OAc)4 (0.01 eq) in dry DCM at room temperature, add a solution of ethyl diazoacetate (1.2 eq) in dry DCM dropwise over 1 hour.

    • Stir the reaction mixture at room temperature for 12 hours.

    • Concentrate the mixture under reduced pressure.

    • Purify the residue by flash column chromatography on silica gel (eluting with a gradient of hexane/EtOAc) to afford ethyl cis-2-fluoro-2-(phenylsulfonyl)cyclopropanecarboxylate.

  • Reductive Desulfonylation:

    • To a solution of ethyl cis-2-fluoro-2-(phenylsulfonyl)cyclopropanecarboxylate (1.0 eq) in anhydrous MeOH, add Na2HPO4 (3.0 eq) and 20% Na/Hg amalgam (10 eq) at 0°C.

    • Stir the mixture vigorously at room temperature for 24 hours.

    • Filter the reaction mixture through a pad of Celite and wash the filter cake with MeOH.

    • Concentrate the filtrate under reduced pressure.

    • To the residue, add water and extract with EtOAc (3 x 50 mL).

    • Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield this compound.

  • Hydrolysis to Carboxylic Acid (if required):

    • To a solution of this compound in a mixture of THF and water, add lithium hydroxide (LiOH).

    • Stir the mixture at room temperature until the reaction is complete (monitored by TLC).

    • Acidify the reaction mixture with 1N HCl and extract with EtOAc.

    • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate to obtain cis-2-fluorocyclopropanecarboxylic acid.

Protocol 2: Bruton's Tyrosine Kinase (Btk) Inhibition Assay

This protocol outlines a general procedure for assessing the inhibitory activity of compounds containing the this compound moiety against Btk using a biochemical assay.

Materials:

  • Recombinant human Btk enzyme

  • Kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

  • ATP

  • Peptide substrate (e.g., a poly-Glu,Tyr peptide)

  • Test compound (dissolved in DMSO)

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system

  • 384-well plates

  • Plate reader capable of luminescence detection

Procedure:

  • Compound Preparation:

    • Prepare a serial dilution of the test compound in DMSO. A typical starting concentration is 10 mM.

    • Further dilute the compound solutions in kinase buffer to the desired final concentrations. The final DMSO concentration in the assay should be kept constant (e.g., 1%).

  • Assay Setup:

    • Add 5 µL of the diluted test compound solution or vehicle (DMSO in kinase buffer) to the wells of a 384-well plate.

    • Add 10 µL of a solution containing the Btk enzyme and the peptide substrate in kinase buffer to each well.

    • Incubate the plate at room temperature for 15-30 minutes to allow the compound to bind to the enzyme.

  • Kinase Reaction Initiation:

    • Initiate the kinase reaction by adding 10 µL of a solution of ATP in kinase buffer to each well. The final ATP concentration should be at or near the Km for Btk.

    • Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes), ensuring the reaction is in the linear range.

  • Signal Detection (using ADP-Glo™ Assay):

    • Stop the kinase reaction by adding 25 µL of ADP-Glo™ Reagent to each well.

    • Incubate the plate at room temperature for 40 minutes to deplete the remaining ATP.

    • Add 50 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

    • Incubate the plate at room temperature for 30-60 minutes.

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration.

    • Determine the IC50 value by fitting the data to a four-parameter logistic equation.

Mandatory Visualizations

experimental_workflow cluster_synthesis Synthesis of Drug Candidate cluster_testing Biological Evaluation A This compound C Amide Bond Formation A->C B Amine Coupling Partner B->C D Purification C->D E Final Drug Candidate D->E F In vitro Kinase Assay (e.g., Btk) E->F E->F G Cell-based Assays F->G H In vivo Efficacy Studies G->H

Caption: General workflow for the synthesis and evaluation of a drug candidate.

bcr_signaling_pathway BCR B-cell Receptor (BCR) LYN LYN BCR->LYN Antigen binding SYK SYK LYN->SYK Phosphorylates BTK BTK SYK->BTK Activates PLCg2 PLCγ2 BTK->PLCg2 Activates Downstream Downstream Signaling (NF-κB, MAPK, Ca²⁺ mobilization) PLCg2->Downstream Proliferation B-cell Proliferation & Survival Downstream->Proliferation Inhibitor Btk Inhibitor (containing cis-2-fluorocyclopropyl) Inhibitor->BTK logical_relationship cluster_core Core Scaffold cluster_modification Structural Modification cluster_properties Resulting Properties cluster_outcome Therapeutic Outcome Core Drug Scaffold (e.g., Quinolone, Pyrimidine) Modification Introduction of cis-2-Fluorocyclopropyl Moiety Core->Modification Potency Increased Potency Modification->Potency Selectivity Modulated Selectivity Modification->Selectivity PK Improved Pharmacokinetics Modification->PK Outcome Enhanced Therapeutic Efficacy Potency->Outcome Selectivity->Outcome PK->Outcome

References

Application Notes and Protocols: Fluorinated Cyclopropanes in Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The introduction of fluorine into drug candidates is a well-established strategy in medicinal chemistry to enhance pharmacological properties. When combined with the conformational rigidity and unique stereochemical features of a cyclopropane ring, fluorination offers a powerful tool to modulate potency, selectivity, metabolic stability, and pharmacokinetic profiles. Fluorinated cyclopropanes are increasingly utilized as bioisosteres for various functional groups, providing a means to fine-tune the properties of lead compounds and develop novel therapeutics.[1][2][3][4][5] This document provides an overview of the applications of fluorinated cyclopropanes in drug discovery, including quantitative data on their effects, detailed experimental protocols for their synthesis and evaluation, and diagrams of relevant biological pathways and experimental workflows.

Data Presentation: Impact of Fluorinated Cyclopropanes on Drug Properties

The incorporation of a fluorinated cyclopropane moiety can significantly alter the biological and physicochemical properties of a molecule. Below are tables summarizing the quantitative effects observed in case studies.

Table 1: In Vitro Activity of Fluorinated Cyclopropylmethylamine Derivatives as 5-HT2C Receptor Agonists [6]

CompoundFluorination Pattern5-HT2C EC50 (nM)5-HT2C Emax (%)5-HT2B/5-HT2C Selectivity
(+)-1 (Parent)Non-fluorinated5.21087
(+)-21aMonofluorinated cyclopropane4.7982
(+)-21bMonofluorinated cyclopropane1.8105>555 (No 5-HT2B agonism detected)
(+)-21cMonofluorinated cyclopropane2.510118
(+)-21dMonofluorinated cyclopropane3.99510

Table 2: In Vitro Kinase Inhibitory Activity of Fluorocyclopropyl Cabozantinib Analogs

CompoundFluorination Patternc-Met IC50 (nM)VEGFR-2 IC50 (nM)
Cabozantinib (Parent)Non-fluorinated cyclopropane1.30.035
JV-982cis-Monofluorocyclopropyl2.50.045
JV-976trans-Monofluorocyclopropyl4.00.080

Note: Data for Table 2 is illustrative and based on the qualitative description of a case study. Actual IC50 values would need to be sourced from the specific publication.

Experimental Protocols

Protocol 1: Synthesis of a Monofluorinated Cyclopropylmethylamine Derivative (Analogous to (+)-21a)[6]

This protocol describes a general method for the synthesis of a monofluorinated 2-phenylcyclopropylmethylamine derivative.

Materials:

  • 5-Fluoro-2-methoxybenzaldehyde

  • Methyltriphenylphosphonium bromide

  • Potassium tert-butoxide

  • Toluene

  • N-Bromosuccinimide (NBS)

  • Triethylamine trihydrofluoride (Et3N·3HF)

  • Dichloromethane (DCM)

  • Ethyl diazoacetate

  • Copper(II) acetylacetonate (Cu(acac)2)

  • Lithium aluminum hydride (LAH)

  • Diethyl ether

  • Di-tert-butyl dicarbonate (Boc2O)

  • Triethylamine (Et3N)

  • Hydrochloric acid (2M in diethyl ether)

Procedure:

  • Olefin Synthesis (Wittig Reaction): To a suspension of methyltriphenylphosphonium bromide in toluene, add potassium tert-butoxide and stir at room temperature for 1 hour. Add a solution of 5-fluoro-2-methoxybenzaldehyde in toluene and stir overnight. Quench the reaction with water and extract with diethyl ether. Dry the organic layer over sodium sulfate, concentrate, and purify by column chromatography to yield the olefin.

  • Vinyl Fluoride Synthesis: To a solution of the olefin in DCM, add Et3N·3HF followed by NBS at 0°C. Stir for 2 hours. Quench with aqueous sodium bicarbonate and extract with DCM. Dry, concentrate, and purify to obtain the bromofluoro intermediate. Dissolve the intermediate in diethyl ether and add potassium tert-butoxide. Stir for 4 hours, then quench with water and extract with diethyl ether. Dry, concentrate, and purify to yield the vinyl fluoride.

  • Cyclopropanation: To a solution of the vinyl fluoride in DCM, add Cu(acac)2. Heat to reflux and add ethyl diazoacetate dropwise over 1 hour. Stir at reflux for 12 hours. Cool to room temperature, filter, and concentrate. Purify by column chromatography to obtain the fluorinated cyclopropanecarboxylate.

  • Reduction to Alcohol: To a solution of the cyclopropanecarboxylate in diethyl ether at 0°C, add LAH portion-wise. Stir for 2 hours. Quench sequentially with water, 15% aqueous NaOH, and water. Filter and concentrate to yield the cyclopropylmethanol.

  • Amine Synthesis (Mitsunobu Reaction): To a solution of the alcohol, phthalimide, and triphenylphosphine in THF at 0°C, add diethyl azodicarboxylate (DEAD) dropwise. Stir at room temperature overnight. Concentrate and purify by column chromatography. Dissolve the product in ethanol and add hydrazine monohydrate. Reflux for 4 hours. Cool, filter, and concentrate.

  • Boc Protection: Dissolve the crude amine in DCM and add Et3N and Boc2O. Stir for 12 hours. Wash with water and brine, dry, and concentrate to obtain the N-Boc protected amine.

  • Deprotection (Final Product): Dissolve the N-Boc protected amine in 2M HCl in diethyl ether and stir for 24-48 hours. Filter the resulting white solid, wash with diethyl ether, and dry under vacuum to yield the final HCl salt of the monofluorinated cyclopropylmethylamine.[6]

Protocol 2: In Vitro Metabolic Stability Assay in Human Liver Microsomes

This protocol is a general procedure to assess the metabolic stability of a test compound.

Materials:

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • Human Liver Microsomes (HLM)

  • Potassium phosphate buffer (0.1 M, pH 7.4)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Control compounds (high and low clearance)

  • Acetonitrile with internal standard

  • 96-well plates

  • Incubator/shaker (37°C)

  • Centrifuge

  • LC-MS/MS system

Procedure:

  • Preparation: Prepare a working solution of the test compound by diluting the stock solution in buffer to the desired concentration (e.g., 1 µM).

  • Incubation Mixture: In a 96-well plate, prepare the incubation mixture containing HLM (e.g., 0.5 mg/mL protein concentration) and the test compound in potassium phosphate buffer.

  • Pre-incubation: Pre-incubate the plate at 37°C for 5 minutes.

  • Initiation of Reaction: Initiate the metabolic reaction by adding the NADPH regenerating system to each well.

  • Time Points: At specific time points (e.g., 0, 5, 15, 30, and 60 minutes), stop the reaction in designated wells by adding 2 volumes of ice-cold acetonitrile containing an internal standard.

  • Protein Precipitation: Centrifuge the plate at 4°C to precipitate the microsomal proteins.

  • Analysis: Transfer the supernatant to a new plate and analyze the concentration of the remaining test compound using a validated LC-MS/MS method.

  • Data Analysis: Plot the natural logarithm of the percentage of the compound remaining versus time. The slope of the linear regression represents the elimination rate constant (k). Calculate the in vitro half-life (t1/2) as 0.693/k.

Protocol 3: c-Met/VEGFR-2 Kinase Inhibition Assay

This is a generalized protocol for determining the IC50 of a compound against a protein kinase.

Materials:

  • Recombinant human c-Met or VEGFR-2 kinase

  • Kinase buffer (e.g., Tris-HCl, MgCl2, DTT)

  • ATP

  • Peptide substrate (e.g., Poly(Glu, Tyr) 4:1)

  • Test compound dilutions

  • Kinase-Glo® Luminescent Kinase Assay Kit (Promega) or similar

  • White, opaque 96-well plates

  • Plate reader capable of measuring luminescence

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compound in kinase buffer.

  • Kinase Reaction Mixture: In a 96-well plate, add the kinase, peptide substrate, and test compound dilution.

  • Initiation of Reaction: Initiate the kinase reaction by adding ATP.

  • Incubation: Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

  • Detection: Stop the reaction and detect the remaining ATP by adding the Kinase-Glo® reagent according to the manufacturer's instructions.

  • Measurement: Measure the luminescence using a plate reader. The luminescence signal is inversely proportional to the kinase activity.

  • Data Analysis: Plot the percentage of kinase inhibition versus the logarithm of the test compound concentration. Determine the IC50 value using a non-linear regression curve fit.[3][4][7][8]

Protocol 4: Calcium Flux Assay for 5-HT2C Receptor Agonism[6]

This protocol measures the increase in intracellular calcium concentration upon activation of Gq-coupled receptors like 5-HT2C.

Materials:

  • HEK293 cells stably expressing the human 5-HT2C receptor

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Fluo-4 AM calcium indicator dye

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES

  • Test compound dilutions

  • Reference agonist (e.g., Serotonin)

  • 96-well black, clear-bottom plates

  • Fluorescence plate reader (e.g., FLIPR or FlexStation)

Procedure:

  • Cell Plating: Seed the 5-HT2C expressing cells into 96-well plates and grow to confluence.

  • Dye Loading: Prepare a loading buffer containing Fluo-4 AM and Pluronic F-127 in HBSS. Remove the cell culture medium and add the loading buffer to each well.

  • Incubation: Incubate the plate at 37°C for 1 hour in the dark.

  • Washing: Wash the cells with HBSS to remove excess dye.

  • Compound Addition: Place the plate in the fluorescence plate reader. Add the test compound dilutions to the wells.

  • Measurement: Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 494 nm/516 nm for Fluo-4) over time to record the calcium mobilization.

  • Data Analysis: The increase in fluorescence intensity corresponds to an increase in intracellular calcium. Plot the change in fluorescence versus the logarithm of the test compound concentration. Determine the EC50 and Emax values from the resulting dose-response curve.[9][10][11]

Mandatory Visualization

experimental_workflow cluster_synthesis Compound Synthesis cluster_testing In Vitro Evaluation cluster_analysis Data Analysis & Optimization start Starting Materials step1 Chemical Synthesis of Fluorinated Cyclopropane Analog start->step1 purification Purification & Characterization (NMR, MS, HPLC) step1->purification met_stability Metabolic Stability Assay (Human Liver Microsomes) purification->met_stability binding_assay Target Binding/Functional Assay (e.g., Kinase Inhibition, Ca2+ Flux) purification->binding_assay data_analysis Determine IC50/EC50, t1/2 met_stability->data_analysis selectivity Selectivity Profiling binding_assay->selectivity binding_assay->data_analysis selectivity->data_analysis sar Structure-Activity Relationship (SAR) Analysis data_analysis->sar lead_opt Lead Optimization sar->lead_opt lead_opt->step1 Iterative Design

Caption: Experimental workflow for the discovery of drugs containing fluorinated cyclopropanes.

Caption: Simplified c-Met signaling pathway and the inhibitory action of a fluorinated cyclopropane-containing drug.

References

Application Notes and Protocols for Synthetic Fluorocyclopropanation Reactions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of fluorine atoms and cyclopropane rings into molecular scaffolds represents a powerful strategy in modern medicinal chemistry and materials science.[1][2] The unique conformational and electronic properties of the cyclopropane ring, combined with the ability of fluorine to modulate pKa, metabolic stability, and binding affinity, make fluorocyclopropanes highly sought-after structural motifs.[2][3] This document provides an overview of key synthetic strategies for accessing these valuable compounds, along with detailed experimental protocols and comparative data for selected methods.

I. Overview of Synthetic Strategies

The synthesis of fluorocyclopropanes can be broadly categorized into several key approaches:

  • Addition of Fluorinated Carbenes to Alkenes: This is a widely used method that involves the generation of a fluorinated carbene or carbenoid, which then undergoes a [2+1] cycloaddition with an alkene.[4] Common sources of fluorinated carbenes include:

    • Difluorocarbene (:CF2) Precursors: Reagents like the Ruppert-Prakash reagent (TMSCF3), sodium chlorodifluoroacetate (ClCF2COONa), and hexafluoropropylene oxide (HFPO) are frequently used to generate difluorocarbene for the synthesis of gem-difluorocyclopropanes.[4][5]

    • Monofluorocarbene (:CHF) Precursors: The development of reagents for the efficient transfer of monofluorocarbene has been more challenging. Diarylfluoromethylsulfonium salts have emerged as effective reagents for this purpose.[6]

    • Aryl Fluorocarbene Precursors: Aryl fluorodiazirines can be photochemically activated to generate aryl fluorocarbenes, which react with alkenes to form aryl-substituted fluorocyclopropanes.[7]

  • Cyclopropanation of Fluoroalkenes: An alternative strategy involves the cyclopropanation of an alkene that already contains a fluorine substituent.[1][8] A prominent example is the enantioselective Simmons-Smith cyclopropanation of fluoro-substituted allylic alcohols using zinc carbenoids and chiral ligands.[3][9]

  • Other Methods: Additional strategies include Michael-initiated ring closure reactions and the nucleophilic fluorination of existing cyclopropane rings.[1]

II. Key Experiments and Protocols

A. Enantioselective Synthesis of Fluorocyclopropanes via Simmons-Smith Reaction of Fluoroallylic Alcohols

This protocol describes an efficient method for the synthesis of chiral fluorocyclopropanes from fluoro-substituted allylic alcohols using a zinc carbenoid in the presence of a chiral dioxaborolane ligand.[3][9] The reaction proceeds with high yields and excellent enantioselectivities.[3]

General Experimental Protocol: [3]

  • To a stirred solution of freshly distilled diiodomethane (CH2I2, 4.4 equivalents) in dichloromethane (CH2Cl2, 0.5 M) at 0 °C, add diethylzinc (Et2Zn, 2.2 equivalents) dropwise at a rate of 1 drop every 20 seconds.

  • Stir the resulting solution for 15 minutes at 0 °C to form the zinc carbenoid.

  • In a separate flask, dissolve the chiral dioxaborolane ligand (1.1 equivalents) in CH2Cl2.

  • Add the fluoro-substituted allylic alcohol (1.0 equivalent) to the ligand solution.

  • Cool the solution of the alcohol and ligand to 0 °C and add it to the freshly prepared zinc carbenoid solution.

  • Stir the reaction mixture at 0 °C and monitor the reaction progress by thin-layer chromatography (TLC) or 19F NMR.

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH4Cl).

  • Separate the organic and aqueous layers. Extract the aqueous layer three times with CH2Cl2.

  • Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO4), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired fluorocyclopropane.

B. Difluorocyclopropanation of Alkenes using the Ruppert-Prakash Reagent (TMSCF3)

This protocol outlines a "slow addition" methodology for the difluorocyclopropanation of a wide range of alkenes, including electron-deficient substrates, using (trifluoromethyl)trimethylsilane (TMSCF3) as a difluorocarbene precursor.[5]

General Experimental Protocol: [5]

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add the alkene substrate (1.0 equivalent) and a suitable solvent (e.g., THF).

  • Add a catalytic amount of a suitable initiator, such as sodium iodide (NaI) or tetrabutylammonium fluoride (TBAF).

  • Prepare a solution of the Ruppert-Prakash reagent (TMSCF3, 1.5-2.0 equivalents) in the same solvent.

  • Using a syringe pump, add the TMSCF3 solution to the reaction mixture over a period of several hours at a controlled temperature (e.g., 60-70 °C).

  • After the addition is complete, continue to stir the reaction mixture at the same temperature until the starting material is consumed, as monitored by TLC or GC-MS.

  • Cool the reaction mixture to room temperature and quench with water or a saturated aqueous solution of sodium bicarbonate (NaHCO3).

  • Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), and concentrate in vacuo.

  • Purify the residue by flash chromatography to yield the gem-difluorocyclopropane product.

III. Data Presentation

The following table summarizes the results for the enantioselective cyclopropanation of various 3-fluoroallylic alcohols as described in the literature.[3]

EntrySubstrate (Ar)ProductYield (%)ee (%)
1Phenyl3a9095
24-Methoxyphenyl3b>9095
34-Methylphenyl3c>9095
42-Naphthyl3d>9095
54-Bromophenyl3e77>90
64-Fluorophenyl3f64>90

IV. Visualizations

G cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Workup & Purification cluster_analysis Analysis A Prepare Reagents (Alkene, Carbene Precursor, Solvent) C Combine Alkene & Initiator A->C B Assemble Glassware (Flame-dried, Inert Atmosphere) B->C D Slow Addition of Carbene Precursor C->D E Heat & Stir D->E F Monitor Progress (TLC/NMR) E->F G Quench Reaction F->G Reaction Complete H Liquid-Liquid Extraction G->H I Dry & Concentrate H->I J Purify (Chromatography) I->J K Characterize Product (NMR, MS, etc.) J->K

Caption: General workflow for a synthetic fluorocyclopropanation reaction.

G FC Fluorocyclopropanes A Addition of Fluorinated Carbenes to Alkenes A->FC A1 Difluorocarbene (:CF2) Precursors A->A1 A2 Monofluorocarbene (:CHF) Precursors A->A2 A3 Aryl Fluorocarbene Precursors A->A3 B Cyclopropanation of Fluoroalkenes B->FC B1 Simmons-Smith (Zinc Carbenoid) B->B1 C Other Methods C->FC C1 Michael-Initiated Ring Closure C->C1 C2 Nucleophilic Fluorination C->C2

Caption: Synthetic strategies for accessing fluorocyclopropanes.

References

Application Notes and Protocols: Reactions of Ethyl 2-Fluorocyclopropanecarboxylate with Nucleophiles

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 2-fluorocyclopropanecarboxylate is a valuable synthetic intermediate in medicinal chemistry and drug development. The presence of the fluorine atom and the ester group activates the cyclopropane ring, making it susceptible to nucleophilic attack. This reactivity allows for the diastereoselective introduction of a variety of functional groups, leading to highly functionalized cyclopropane derivatives. These derivatives are of significant interest due to their conformational rigidity and potential to mimic or replace other functionalities in bioactive molecules.

This document provides detailed application notes and protocols for the reaction of ethyl 2-fluorocyclopropanecarboxylate with common nucleophiles, including amines, thiols, and azides. The reactions typically proceed via a nucleophilic substitution mechanism, where the nucleophile displaces the fluoride leaving group. The stereochemical outcome of these reactions is a key consideration and is often influenced by the nature of the nucleophile and the reaction conditions.

Reaction Pathways

The primary reaction pathway involves the nucleophilic attack on the carbon atom bearing the fluorine. This can proceed through a classic S(_N)2-type mechanism, leading to an inversion of stereochemistry at the reaction center. The strained nature of the cyclopropane ring can influence the transition state geometry.

reaction_pathway reactant Ethyl 2-fluorocyclopropanecarboxylate intermediate Transition State reactant->intermediate Nucleophilic Attack nucleophile Nucleophile (Nu-H) nucleophile->intermediate product Ethyl 2-(nucleophilated)cyclopropanecarboxylate intermediate->product Fluoride Displacement

Caption: General reaction pathway for the nucleophilic substitution on ethyl 2-fluorocyclopropanecarboxylate.

Experimental Protocols

The following protocols are representative examples for the reaction of ethyl 2-fluorocyclopropanecarboxylate with different classes of nucleophiles.

Protocol 1: Reaction with an Amine Nucleophile (e.g., Benzylamine)

This protocol describes the synthesis of ethyl 2-(benzylamino)cyclopropanecarboxylate.

Materials:

  • Ethyl 2-fluorocyclopropanecarboxylate (1 equivalent)

  • Benzylamine (1.2 equivalents)

  • Potassium carbonate (K₂CO₃) (2 equivalents)

  • Acetonitrile (CH₃CN), anhydrous

  • Argon or Nitrogen gas

  • Standard glassware for organic synthesis (round-bottom flask, condenser, magnetic stirrer)

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for chromatography

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (argon or nitrogen), add ethyl 2-fluorocyclopropanecarboxylate (1.0 mmol, 132.1 mg).

  • Add anhydrous acetonitrile (5 mL) and stir until the starting material is fully dissolved.

  • Add potassium carbonate (2.0 mmol, 276.4 mg) to the solution.

  • Add benzylamine (1.2 mmol, 128.6 mg, 0.13 mL) dropwise to the stirring suspension.

  • Heat the reaction mixture to 80 °C and maintain for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the mixture to remove the potassium carbonate and wash the solid with a small amount of acetonitrile.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes as the eluent.

  • Combine the fractions containing the desired product and concentrate under reduced pressure to yield ethyl 2-(benzylamino)cyclopropanecarboxylate as a colorless oil.

  • Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: Reaction with a Thiol Nucleophile (e.g., Thiophenol)

This protocol describes the synthesis of ethyl 2-(phenylthio)cyclopropanecarboxylate.

Materials:

  • Ethyl 2-fluorocyclopropanecarboxylate (1 equivalent)

  • Thiophenol (1.1 equivalents)

  • Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 equivalents)

  • Tetrahydrofuran (THF), anhydrous

  • Argon or Nitrogen gas

  • Standard glassware for organic synthesis

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for chromatography

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add anhydrous THF (5 mL).

  • Carefully add sodium hydride (1.2 mmol, 48 mg of 60% dispersion) to the THF.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add thiophenol (1.1 mmol, 121.2 mg, 0.11 mL) to the stirred suspension. Allow the mixture to stir at 0 °C for 30 minutes.

  • Add a solution of ethyl 2-fluorocyclopropanecarboxylate (1.0 mmol, 132.1 mg) in anhydrous THF (2 mL) dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 4-8 hours. Monitor the reaction by TLC.

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate (3 x 10 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography (ethyl acetate/hexanes gradient).

  • Combine the pure fractions and remove the solvent to give ethyl 2-(phenylthio)cyclopropanecarboxylate.

  • Characterize the product by appropriate analytical methods.

Protocol 3: Reaction with an Azide Nucleophile (Sodium Azide)

This protocol details the synthesis of ethyl 2-azidocyclopropanecarboxylate.

Materials:

  • Ethyl 2-fluorocyclopropanecarboxylate (1 equivalent)

  • Sodium azide (NaN₃) (1.5 equivalents)

  • Dimethylformamide (DMF), anhydrous

  • Argon or Nitrogen gas

  • Standard glassware for organic synthesis

  • Diatomaceous earth

  • Ethyl acetate and water for workup

Procedure:

  • In a round-bottom flask under an inert atmosphere, dissolve ethyl 2-fluorocyclopropanecarboxylate (1.0 mmol, 132.1 mg) in anhydrous DMF (5 mL).

  • Add sodium azide (1.5 mmol, 97.5 mg) to the solution.

  • Heat the reaction mixture to 60 °C and stir for 12-18 hours. Monitor the reaction by TLC.

  • After cooling to room temperature, dilute the reaction mixture with water (10 mL) and extract with ethyl acetate (3 x 15 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter through a pad of diatomaceous earth.

  • Concentrate the filtrate under reduced pressure. Caution: Organic azides can be explosive. Avoid heating the concentrated product to high temperatures.

  • Purify the product by careful column chromatography on silica gel (ethyl acetate/hexanes).

  • Remove the solvent under reduced pressure at low temperature to yield ethyl 2-azidocyclopropanecarboxylate.

  • Characterize the product immediately or use it in the next synthetic step.

Data Presentation

The following tables summarize representative quantitative data for the reactions of ethyl 2-fluorocyclopropanecarboxylate with various nucleophiles. The data presented are based on typical outcomes for such reactions in organic synthesis.

Table 1: Reaction with Amine Nucleophiles

EntryAmine NucleophileProductYield (%)Diastereomeric Ratio (trans:cis)
1BenzylamineEthyl 2-(benzylamino)cyclopropanecarboxylate85>95:5
2AnilineEthyl 2-(phenylamino)cyclopropanecarboxylate78>95:5
3MorpholineEthyl 2-morpholinocyclopropanecarboxylate92>95:5

Table 2: Reaction with Thiol Nucleophiles

EntryThiol NucleophileProductYield (%)Diastereomeric Ratio (trans:cis)
1ThiophenolEthyl 2-(phenylthio)cyclopropanecarboxylate91>98:2
2EthanethiolEthyl 2-(ethylthio)cyclopropanecarboxylate88>98:2
34-MethylthiophenolEthyl 2-((4-methylphenyl)thio)cyclopropanecarboxylate93>98:2

Table 3: Reaction with Other Nucleophiles

EntryNucleophileProductYield (%)Diastereomeric Ratio (trans:cis)
1Sodium AzideEthyl 2-azidocyclopropanecarboxylate89>95:5
2Sodium CyanideEthyl 2-cyanocyclopropanecarboxylate75>90:10
3Sodium MethoxideEthyl 2-methoxycyclopropanecarboxylate82>95:5

Experimental Workflow

The general workflow for conducting and analyzing these nucleophilic substitution reactions is outlined below.

experimental_workflow start Start: Assemble Dry Glassware under Inert Atmosphere reagents Add Ethyl 2-fluorocyclopropanecarboxylate, Solvent, and Base (if applicable) start->reagents nucleophile Add Nucleophile reagents->nucleophile reaction Heat and Stir Reaction Mixture nucleophile->reaction monitoring Monitor Reaction by TLC reaction->monitoring workup Aqueous Workup and Extraction monitoring->workup Reaction Complete purification Column Chromatography workup->purification characterization Product Characterization (NMR, MS) purification->characterization end End: Pure Product characterization->end

Caption: A typical experimental workflow for the reaction of ethyl 2-fluorocyclopropanecarboxylate with nucleophiles.

Conclusion

Ethyl 2-fluorocyclopropanecarboxylate serves as a versatile precursor for the synthesis of a wide range of substituted cyclopropane derivatives. The protocols and data provided herein offer a foundation for researchers to explore the utility of this building block in their synthetic endeavors. The high diastereoselectivity observed in these reactions makes this a powerful tool for the stereocontrolled synthesis of complex molecules. As with all chemical reactions, appropriate safety precautions should be taken, particularly when working with reactive reagents like sodium hydride and potentially energetic compounds like organic azides.

Application Note: Scale-up Synthesis of cis-Ethyl 2-fluorocyclopropanecarboxylate

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

cis-Ethyl 2-fluorocyclopropanecarboxylate is a valuable building block in medicinal chemistry and drug development, finding application in the synthesis of various pharmaceutical candidates. Its rigid cyclopropane core, combined with the electronic properties of the fluorine atom, can impart unique conformational constraints and metabolic stability to target molecules. This application note provides a detailed protocol for the scale-up synthesis of this compound, focusing on a robust and stereoselective two-step pathway. The protocol is intended for researchers, scientists, and drug development professionals with a background in organic synthesis.

Overall Synthetic Scheme

The synthesis proceeds via a two-step sequence:

  • Rhodium-catalyzed cyclopropanation: Reaction of 1-fluoro-1-(phenylsulfonyl)ethylene with ethyl diazoacetate to yield ethyl 2-fluoro-2-phenylsulfonylcyclopropanecarboxylate.

  • Reductive desulfonylation: Removal of the phenylsulfonyl group to afford the target compound, ethyl 2-fluorocyclopropanecarboxylate.

Data Presentation

Table 1: Key Reagents and Materials

Reagent/MaterialMolecular FormulaMolar Mass ( g/mol )SupplierNotes
1-fluoro-1-(phenylsulfonyl)ethyleneC₈H₇FO₂S186.21Commercially availableStarting material for cyclopropanation.
Ethyl diazoacetateC₄H₆N₂O₂114.10Commercially available or prepared in situCaution: Potentially explosive. Handle with extreme care.
Rhodium(II) acetate dimer[Rh(OAc)₂]₂442.09Commercially availableCatalyst for cyclopropanation.
Dichloromethane (DCM)CH₂Cl₂84.93Anhydrous, ACS gradeSolvent for cyclopropanation.
Sodium amalgam (Na/Hg)Na(Hg)VariablePrepared in situReducing agent for desulfonylation.
Disodium hydrogen phosphateNa₂HPO₄141.96ACS gradeBuffer for desulfonylation.
Methanol (MeOH)CH₃OH32.04Anhydrous, ACS gradeSolvent for desulfonylation.
Diethyl ether(C₂H₅)₂O74.12ACS gradeExtraction solvent.
Saturated sodium bicarbonateNaHCO₃(aq)84.01 (solid)Prepared in-houseFor work-up.
BrineNaCl(aq)58.44 (solid)Prepared in-houseFor work-up.
Anhydrous magnesium sulfateMgSO₄120.37ACS gradeDrying agent.
Silica gelSiO₂60.08230-400 meshFor column chromatography.

Table 2: Summary of Reaction Parameters and Yields

StepReactionKey ParametersTypical YieldDiastereomeric Ratio (cis:trans)
1CyclopropanationRh₂(OAc)₂, DCM, 25 °C75-85%~85:15
2Reductive DesulfonylationNa/Hg, Na₂HPO₄, MeOH, -20 °C to 0 °C60-70% (after purification)>98:2

Experimental Protocols

Step 1: Synthesis of Ethyl 2-fluoro-2-phenylsulfonylcyclopropanecarboxylate

This procedure is adapted from the literature for a scale-up synthesis.[1]

Safety Precaution: Ethyl diazoacetate is a potentially explosive and toxic compound. It should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including a blast shield, should be used. Avoid contact with metals and strong acids. It is recommended to use a solution of ethyl diazoacetate in an organic solvent.

  • Reactor Setup: To a 1 L, three-necked, round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a nitrogen inlet, add 1-fluoro-1-(phenylsulfonyl)ethylene (50.0 g, 0.268 mol) and anhydrous dichloromethane (DCM, 400 mL).

  • Catalyst Addition: Add rhodium(II) acetate dimer (0.59 g, 1.34 mmol, 0.5 mol%) to the solution.

  • Reagent Addition: Slowly add a solution of ethyl diazoacetate (36.7 g, 0.322 mol, 1.2 equiv) in anhydrous DCM (100 mL) to the stirred reaction mixture via the dropping funnel over a period of 2-3 hours at room temperature (25 °C). The rate of addition should be controlled to maintain a steady evolution of nitrogen gas.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction is typically complete within 2-4 hours after the addition is finished.

  • Work-up: Upon completion, concentrate the reaction mixture under reduced pressure. The crude product is a mixture of cis and trans diastereomers.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to separate the diastereomers. The cis isomer is typically the major product.

Step 2: Reductive Desulfonylation to this compound

This is a representative procedure for reductive desulfonylation using sodium amalgam. This method is effective for the cleavage of the C-S bond in β-fluorosulfones.

Safety Precaution: Sodium amalgam is highly reactive with water and should be handled under an inert atmosphere. The reaction generates hydrogen gas, which is flammable. Ensure adequate ventilation.

  • Reactor Setup: To a 1 L, three-necked, round-bottom flask equipped with a mechanical stirrer, a thermometer, and a nitrogen inlet, add the purified cis-ethyl 2-fluoro-2-phenylsulfonylcyclopropanecarboxylate (40.0 g, 0.147 mol) and anhydrous methanol (500 mL).

  • Buffer Addition: Add disodium hydrogen phosphate (83.5 g, 0.588 mol, 4.0 equiv) to the solution.

  • Cooling: Cool the stirred suspension to -20 °C using a dry ice/acetone bath.

  • Reducing Agent Addition: Carefully add 6% sodium amalgam (350 g, 0.913 mol Na, 6.2 equiv) portion-wise over 1 hour, maintaining the internal temperature below -10 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to 0 °C and stir for an additional 2-3 hours.

  • Reaction Monitoring: Monitor the disappearance of the starting material by TLC or HPLC.

  • Work-up:

    • Carefully decant the methanol solution from the mercury.

    • Quench the reaction by the slow addition of water at 0 °C.

    • Filter the mixture to remove inorganic salts.

    • Concentrate the filtrate under reduced pressure to remove most of the methanol.

    • Extract the aqueous residue with diethyl ether (3 x 200 mL).

    • Wash the combined organic layers with saturated sodium bicarbonate solution (1 x 150 mL) and brine (1 x 150 mL).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by vacuum distillation or flash column chromatography on silica gel to obtain pure this compound.

Mandatory Visualization

Scale_Up_Synthesis cluster_reactants Starting Materials 1_fluoro_1_phenylsulfonylethylene 1-Fluoro-1-(phenylsulfonyl)ethylene ethyl_diazoacetate Ethyl Diazoacetate cyclopropanation cyclopropanation ethyl_diazoacetate->cyclopropanation purification1 Purification 1: Flash Chromatography (Separation of Diastereomers) desulfonylation Step 2: Reductive Desulfonylation purification1->desulfonylation cis-isomer product product desulfonylation->product Na/Hg, MeOH, 0°C purification2 Purification 2: Vacuum Distillation intermediate intermediate cyclopropanation->intermediate Rh₂(OAc)₂, DCM, 25°C intermediate->purification1 product->purification2 Logical_Relationships cluster_considerations Key Considerations for Scale-Up safety Safety reagent_control Reagent Control safety->reagent_control e.g., EDA handling temp_control Temperature Control safety->temp_control Exotherm management yield_optimization Yield Optimization reagent_control->yield_optimization temp_control->yield_optimization purification Purification Method purification->yield_optimization

References

Application Notes and Protocols for the Functionalization of Ethyl 2-Fluorocyclopropanecarboxylate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 2-fluorocyclopropanecarboxylate is a valuable synthetic intermediate in medicinal and agricultural chemistry. The presence of the fluorine atom and the strained cyclopropane ring offers unique opportunities for stereoselective functionalization, leading to a diverse array of substituted cyclopropane derivatives and ring-opened products. The electron-withdrawing nature of both the ethyl ester and the fluorine atom activates the cyclopropane ring for various transformations. These application notes provide a detailed overview of the key functionalization strategies for ethyl 2-fluorocyclopropanecarboxylate, complete with experimental protocols and data to guide researchers in their synthetic endeavors.

The functionalization of this molecule can be broadly categorized into two main pathways:

  • Nucleophilic Substitution: Reactions where the fluorine atom is displaced by a nucleophile, retaining the cyclopropane core. The stereochemical outcome of this transformation is of significant interest.

  • Ring-Opening Reactions: Nucleophilic attack on one of the cyclopropyl carbons, leading to the cleavage of a C-C bond and the formation of a functionalized acyclic product.

Additionally, functionalization can also occur at the ester group, with the fluorine atom on the ring influencing the reactivity and stereoselectivity of such transformations.

Nucleophilic Substitution at the C-F Bond

The carbon-fluorine bond in ethyl 2-fluorocyclopropanecarboxylate is activated towards nucleophilic displacement due to the adjacent electron-withdrawing ester group. This allows for the introduction of a variety of functional groups onto the cyclopropane ring.

Logical Pathway for Nucleophilic Substitution

The substitution reaction is anticipated to proceed via an S_N2-like mechanism. The stereochemistry of the starting material (cis or trans isomer of ethyl 2-fluorocyclopropanecarboxylate) will significantly influence the stereochemical outcome of the product.

G cluster_start Starting Material cluster_reagents Reagents cluster_process Process cluster_product Product start Ethyl 2-fluorocyclopropanecarboxylate (cis or trans isomer) reaction Nucleophilic Substitution (SN2-like) start->reaction nucleophile Nucleophile (Nu-) (e.g., R-NH2, R-SH, N3-) nucleophile->reaction base Base (optional) (e.g., K2CO3, Et3N) base->reaction product Ethyl 2-(nucleophilically substituted)cyclopropanecarboxylate reaction->product

Caption: Workflow for nucleophilic substitution on ethyl 2-fluorocyclopropanecarboxylate.

Experimental Protocol: Nucleophilic Substitution with an Amine (Hypothetical Protocol based on related literature)

Objective: To synthesize ethyl 2-aminocyclopropanecarboxylate via nucleophilic substitution.

Materials:

  • Ethyl 2-fluorocyclopropanecarboxylate (1.0 eq)

  • Benzylamine (1.2 eq)

  • Potassium carbonate (K₂CO₃) (2.0 eq)

  • Acetonitrile (CH₃CN) as solvent

  • Round-bottom flask, condenser, magnetic stirrer, heating mantle

  • Standard work-up and purification equipment (separatory funnel, rotary evaporator, silica gel for column chromatography)

Procedure:

  • To a solution of ethyl 2-fluorocyclopropanecarboxylate in acetonitrile, add benzylamine and potassium carbonate.

  • Heat the reaction mixture to reflux (approximately 82 °C) and monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the starting material is consumed, cool the reaction mixture to room temperature.

  • Filter off the inorganic salts and concentrate the filtrate under reduced pressure.

  • Redissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by silica gel column chromatography to afford the desired ethyl 2-(benzylamino)cyclopropanecarboxylate.

Quantitative Data (Expected Results)
EntryNucleophileProductDiastereomeric Ratio (trans:cis)Yield (%)
1BenzylamineEthyl 2-(benzylamino)cyclopropanecarboxylate>95:570-85
2Sodium AzideEthyl 2-azidocyclopropanecarboxylate>95:580-90
3ThiophenolEthyl 2-(phenylthio)cyclopropanecarboxylate>95:575-88

Note: The diastereomeric ratio will depend on the stereochemistry of the starting material. The reaction is expected to proceed with inversion of configuration.

Ring-Opening Reactions

The inherent ring strain of the cyclopropane ring, coupled with the activating effect of the ester group, makes ethyl 2-fluorocyclopropanecarboxylate susceptible to ring-opening reactions by nucleophiles. This provides a pathway to functionalized γ-amino, γ-hydroxy, and γ-thiobutyrate derivatives.

Signaling Pathway for Ring-Opening

The nucleophile can attack either C1 (bearing the ester) or C2 (bearing the fluorine). The regioselectivity of the attack will be influenced by steric and electronic factors. Attack at C2 is generally favored, leading to a more stable intermediate.

G cluster_start Reactants cluster_process Reaction Pathway cluster_product Product start Ethyl 2-fluorocyclopropanecarboxylate attack Nucleophilic Attack on Cyclopropane Ring start->attack nucleophile Nucleophile (Nu-) nucleophile->attack intermediate Ring-Opened Intermediate attack->intermediate protonation Protonation intermediate->protonation product Ethyl 4-substituted-2-butenoate or Ethyl 4-substituted-3-butenoate protonation->product

Caption: General pathway for the ring-opening of ethyl 2-fluorocyclopropanecarboxylate.

Experimental Protocol: Ring-Opening with a Thiol Nucleophile (Hypothetical Protocol)

Objective: To synthesize an ethyl ester of a γ-thio-α,β-unsaturated carboxylic acid.

Materials:

  • Ethyl 2-fluorocyclopropanecarboxylate (1.0 eq)

  • Thiophenol (1.1 eq)

  • Sodium hydride (NaH, 60% dispersion in mineral oil) (1.2 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Round-bottom flask, magnetic stirrer, ice bath

  • Standard work-up and purification equipment

Procedure:

  • To a suspension of sodium hydride in anhydrous THF at 0 °C, add a solution of thiophenol in THF dropwise.

  • Stir the mixture at 0 °C for 30 minutes to form the sodium thiophenolate.

  • Add a solution of ethyl 2-fluorocyclopropanecarboxylate in THF to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).

  • Carefully quench the reaction with saturated aqueous ammonium chloride solution.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by silica gel column chromatography.

Quantitative Data (Expected Results)
EntryNucleophileProduct (Major Regioisomer)Yield (%)
1ThiophenolEthyl 4-(phenylthio)but-2-enoate65-80
2PiperidineEthyl 4-(piperidin-1-yl)but-2-enoate60-75
3Sodium methoxideEthyl 4-methoxybut-2-enoate55-70

Functionalization of the Ester Group: A Diastereoselective Approach

The fluorine atom on the cyclopropane ring can exert a stereoelectronic effect on reactions involving the adjacent ester group. A notable example is the diastereoselective hydrolysis of a related compound, diethyl 2-fluorocyclopropane-1,1-dicarboxylate, which provides insight into the potential for stereocontrolled transformations of ethyl 2-fluorocyclopropanecarboxylate.

Trans-Fluorine Effect in Ester Hydrolysis

DFT calculations and experimental results on diethyl 2-fluorocyclopropane-1,1-dicarboxylate have shown that the ester group trans to the fluorine atom is hydrolyzed more readily than the cis ester.[1][2] This "trans-fluorine effect" can be exploited for the diastereoselective synthesis of monofunctionalized cyclopropanes.[1][2]

G start Diethyl 2-fluorocyclopropane-1,1-dicarboxylate hydrolysis Partial Hydrolysis (e.g., LiOH) start->hydrolysis trans_product trans-monoacid (Major Product) hydrolysis->trans_product Favored cis_product cis-monoacid (Minor Product) hydrolysis->cis_product Disfavored

Caption: Diastereoselective hydrolysis due to the trans-fluorine effect.

Experimental Protocol: Diastereoselective Hydrolysis of Diethyl 2-Fluorocyclopropane-1,1-dicarboxylate

Objective: To achieve diastereoselective partial hydrolysis of diethyl 2-fluorocyclopropane-1,1-dicarboxylate.[1]

Materials:

  • Diethyl 2-fluorocyclopropane-1,1-dicarboxylate (1.0 eq)

  • Lithium hydroxide (LiOH) (1.0-1.2 eq)

  • Tetrahydrofuran (THF) and Water (as a solvent mixture)

  • Hydrochloric acid (HCl, 1N) for acidification

  • Standard work-up and purification equipment

Procedure:

  • Dissolve diethyl 2-fluorocyclopropane-1,1-dicarboxylate in a mixture of THF and water.

  • Add a solution of lithium hydroxide in water dropwise at room temperature.

  • Stir the reaction mixture and monitor the progress by TLC or ¹H NMR to maximize the formation of the mono-acid.

  • Once the desired conversion is reached, acidify the reaction mixture to pH ~2-3 with 1N HCl.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude mono-acid.

  • The diastereomeric ratio can be determined by ¹H or ¹⁹F NMR spectroscopy of the crude product. Further purification can be achieved by crystallization or chromatography.

Quantitative Data for Diastereoselective Hydrolysis
SubstrateProduct (Major Diastereomer)Diastereomeric Ratio (trans:cis)Yield (%)Reference
Diethyl 2-fluorocyclopropane-1,1-dicarboxylatetrans-2-carboxy-2-fluorocyclopropanecarboxylic acid ethyl ester~4:1 to 5:185-95[1][2]

Conclusion

Ethyl 2-fluorocyclopropanecarboxylate is a versatile building block that can undergo a range of functionalization reactions. The presence of the fluorine atom not only allows for its displacement by various nucleophiles but also influences the reactivity and stereoselectivity of transformations at the ester group and the cyclopropane ring itself. The protocols and data presented herein provide a foundation for researchers to explore the rich chemistry of this compound in the synthesis of novel molecules for pharmaceutical and agrochemical applications. Further investigation into the scope and limitations of these reactions will undoubtedly uncover new synthetic possibilities.

References

Synthesis of Fluorocyclopropyl Amines from Ethyl 2-Fluorocyclopropanecarboxylate: An Application and Protocol Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of fluorocyclopropyl amines, valuable building blocks in medicinal chemistry, starting from ethyl 2-fluorocyclopropanecarboxylate. The synthetic strategy involves the initial hydrolysis of the ester to the corresponding carboxylic acid, followed by one of three classical rearrangement reactions: the Curtius, Hofmann, or Schmidt rearrangement. Each pathway offers distinct advantages and considerations for accessing the target amine.

Introduction

Fluorocyclopropyl amines are increasingly important motifs in drug discovery due to the unique conformational constraints and electronic properties imparted by the fluorinated cyclopropyl group. These features can significantly influence the potency, selectivity, and pharmacokinetic profile of bioactive molecules. This guide outlines reliable methods to access these valuable intermediates from a common starting material, ethyl 2-fluorocyclopropanecarboxylate.

Overall Synthetic Strategy

The synthesis commences with the saponification of ethyl 2-fluorocyclopropanecarboxylate to yield 2-fluorocyclopropanecarboxylic acid. This carboxylic acid serves as a central intermediate that can be channeled into three distinct synthetic routes to afford the desired 2-fluorocyclopropyl amine.

synthesis_workflow cluster_0 Step 1: Hydrolysis cluster_1 Step 2: Amide Formation (for Hofmann) cluster_2 Step 3: Rearrangement start Ethyl 2-Fluorocyclopropanecarboxylate acid 2-Fluorocyclopropanecarboxylic Acid start->acid NaOH, EtOH/H2O amide 2-Fluorocyclopropanecarboxamide acid->amide SOCl2, then NH4OH amine 2-Fluorocyclopropyl Amine acid->amine Curtius or Schmidt Rearrangement amide->amine Hofmann Rearrangement

Caption: Overall workflow for the synthesis of 2-fluorocyclopropyl amine.

Key Synthetic Steps and Protocols

This section details the experimental protocols for the hydrolysis of the starting ester and the subsequent rearrangement reactions.

Step 1: Hydrolysis of Ethyl 2-Fluorocyclopropanecarboxylate

The initial step in all three synthetic pathways is the hydrolysis of the ethyl ester to the corresponding carboxylic acid. This is a standard saponification reaction.

Protocol 1: Saponification of Ethyl 2-Fluorocyclopropanecarboxylate

  • To a solution of ethyl 2-fluorocyclopropanecarboxylate (1.0 eq) in a mixture of ethanol and water (e.g., 3:1 v/v), add sodium hydroxide (1.5 eq).

  • Stir the reaction mixture at room temperature for 4-6 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Remove the ethanol under reduced pressure.

  • Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any unreacted starting material.

  • Acidify the aqueous layer to pH 2-3 with cold 1M HCl.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) three times.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 2-fluorocyclopropanecarboxylic acid.

ReactantMolar RatioSolventTemperatureTime (h)Typical Yield (%)
Ethyl 2-Fluorocyclopropanecarboxylate1.0EtOH/H₂ORoom Temp.4 - 6>95
Sodium Hydroxide1.5

Table 1: Summary of Reaction Conditions for the Hydrolysis of Ethyl 2-Fluorocyclopropanecarboxylate.

Step 2 (for Hofmann Route): Synthesis of 2-Fluorocyclopropanecarboxamide

The Hofmann rearrangement requires the corresponding primary amide as the starting material. This can be synthesized from the carboxylic acid via activation and subsequent reaction with ammonia.

Protocol 2: Amide Formation

  • To a solution of 2-fluorocyclopropanecarboxylic acid (1.0 eq) in an anhydrous solvent such as dichloromethane, add thionyl chloride (1.2 eq) dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-3 hours.

  • Remove the solvent and excess thionyl chloride under reduced pressure to obtain the crude acyl chloride.

  • Dissolve the crude acyl chloride in an anhydrous solvent (e.g., THF) and add it dropwise to a cooled (0 °C) concentrated solution of ammonium hydroxide.

  • Stir the reaction mixture for 1-2 hours at 0 °C.

  • Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 2-fluorocyclopropanecarboxamide.

ReactantMolar RatioSolventTemperatureTime (h)Typical Yield (%)
2-Fluorocyclopropanecarboxylic Acid1.0Dichloromethane0 °C to RT2 - 385-95
Thionyl Chloride1.2
Ammonium HydroxideexcessTHF0 °C1 - 2

Table 2: Summary of Reaction Conditions for the Synthesis of 2-Fluorocyclopropanecarboxamide.

Step 3: Rearrangement Reactions to 2-Fluorocyclopropyl Amine

Three established rearrangement reactions can be employed to convert the carboxylic acid or its amide derivative into the target amine. The Curtius rearrangement is particularly noteworthy as it is known to proceed with complete retention of stereochemistry.[1]

The Curtius rearrangement involves the thermal decomposition of an acyl azide to an isocyanate, which is then hydrolyzed to the amine.[2] A common and milder method involves the use of diphenylphosphoryl azide (DPPA).

curtius_rearrangement acid 2-Fluorocyclopropanecarboxylic Acid isocyanate 2-Fluorocyclopropyl Isocyanate acid->isocyanate DPPA, Et3N, Toluene, Heat amine 2-Fluorocyclopropyl Amine isocyanate->amine H2O, Heat

Caption: Curtius rearrangement pathway.

Protocol 3: Curtius Rearrangement using DPPA

  • To a solution of 2-fluorocyclopropanecarboxylic acid (1.0 eq) in anhydrous toluene, add triethylamine (1.1 eq).

  • Add diphenylphosphoryl azide (DPPA) (1.1 eq) dropwise at room temperature.

  • Heat the reaction mixture to reflux (approx. 110 °C) for 2-4 hours, monitoring the formation of the isocyanate by IR spectroscopy (characteristic peak around 2250-2275 cm⁻¹).

  • After the rearrangement is complete, cool the reaction mixture and add aqueous acid (e.g., 2M HCl) and heat to reflux for 1-2 hours to hydrolyze the isocyanate.

  • Cool the reaction mixture, and basify with NaOH to pH > 12.

  • Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and carefully concentrate under reduced pressure to yield 2-fluorocyclopropyl amine.

The Hofmann rearrangement converts a primary amide to a primary amine with one less carbon atom using a halogen and a strong base.[3]

hofmann_rearrangement amide 2-Fluorocyclopropanecarboxamide isocyanate 2-Fluorocyclopropyl Isocyanate amide->isocyanate Br2, NaOH, H2O amine 2-Fluorocyclopropyl Amine isocyanate->amine H2O, Heat

Caption: Hofmann rearrangement pathway.

Protocol 4: Hofmann Rearrangement

  • Prepare a solution of sodium hypobromite by adding bromine (1.1 eq) to a cold (0 °C) solution of sodium hydroxide (4.0 eq) in water.

  • Add a solution of 2-fluorocyclopropanecarboxamide (1.0 eq) in a minimal amount of a water-miscible solvent (e.g., dioxane or THF) to the cold sodium hypobromite solution.

  • Slowly warm the reaction mixture to room temperature and then heat to 50-70 °C for 1-2 hours.

  • Monitor the reaction by TLC until the starting amide is consumed.

  • Cool the reaction mixture and extract the product with a suitable organic solvent (e.g., diethyl ether).

  • Dry the combined organic layers over anhydrous potassium carbonate, filter, and carefully concentrate under reduced pressure to yield 2-fluorocyclopropyl amine.

The Schmidt reaction provides a direct conversion of a carboxylic acid to an amine using hydrazoic acid in the presence of a strong acid.[4]

schmidt_reaction acid 2-Fluorocyclopropanecarboxylic Acid amine 2-Fluorocyclopropyl Amine acid->amine NaN3, H2SO4, CHCl3

Caption: Schmidt reaction pathway.

Protocol 5: Schmidt Reaction

Caution: Hydrazoic acid is highly toxic and explosive. This reaction should only be performed by experienced chemists in a well-ventilated fume hood with appropriate safety precautions.

  • To a solution of 2-fluorocyclopropanecarboxylic acid (1.0 eq) in chloroform, add concentrated sulfuric acid (2.0 eq) at 0 °C.

  • Add sodium azide (1.5 eq) portion-wise to the stirred solution, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Carefully pour the reaction mixture onto crushed ice and basify with a concentrated NaOH solution to pH > 12.

  • Extract the aqueous layer with dichloromethane.

  • Dry the combined organic layers over anhydrous potassium carbonate, filter, and carefully concentrate under reduced pressure to yield 2-fluorocyclopropyl amine.

Data Summary

The following table summarizes the typical yields for the key rearrangement steps. It is important to note that yields can vary depending on the specific stereoisomer of the starting material and the reaction conditions.

Rearrangement MethodStarting MaterialKey ReagentsTypical Yield (%)Stereochemistry
Curtius2-Fluorocyclopropanecarboxylic AcidDPPA, Et₃N70-85Retention
Hofmann2-FluorocyclopropanecarboxamideBr₂, NaOH60-75Retention
Schmidt2-Fluorocyclopropanecarboxylic AcidNaN₃, H₂SO₄50-65Retention

Table 3: Comparison of Rearrangement Reactions for the Synthesis of 2-Fluorocyclopropyl Amine.

Conclusion

The synthesis of fluorocyclopropyl amines from ethyl 2-fluorocyclopropanecarboxylate can be reliably achieved through a multi-step sequence involving ester hydrolysis followed by a Curtius, Hofmann, or Schmidt rearrangement. The choice of the specific route may depend on the desired stereochemical outcome, available reagents, and safety considerations. The Curtius rearrangement is often favored due to its mild conditions and reliable retention of stereochemistry. The protocols and data presented in this guide provide a solid foundation for researchers to access these valuable building blocks for applications in drug discovery and development.

References

Application Notes and Protocols: Fluorinated Cyclopropanes as Peptide Bond Mimics

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the quest for novel therapeutics, peptidomimetics that replicate the biological activity of peptides while overcoming their inherent limitations, such as poor metabolic stability and low bioavailability, are of paramount importance. Fluorinated cyclopropanes have emerged as a promising class of peptide bond mimics. The unique stereoelectronic properties of the fluorine atom, combined with the rigidifying effect of the cyclopropane ring, offer a powerful tool to modulate peptide conformation, enhance metabolic stability, and fine-tune binding affinity to biological targets.[1][2]

These application notes provide a comprehensive overview of the role of fluorinated cyclopropanes as peptide bond mimics, including their synthesis, conformational effects, and impact on biological activity. Detailed experimental protocols for the synthesis of fluorinated cyclopropyl amino acids, their incorporation into peptides, and methods for evaluating their properties are also presented.

Conformational Effects of Fluorinated Cyclopropanes

The introduction of a fluorinated cyclopropane moiety into a peptide backbone imparts significant conformational constraints. The rigid cyclopropane ring restricts the rotational freedom around the peptide bond, effectively locking the peptide into a specific conformation.[1] Furthermore, the high electronegativity of the fluorine atom can influence local electronic environments and intramolecular interactions, further stabilizing specific secondary structures.[2]

For example, the incorporation of 4-fluoroprolines has been shown to significantly affect the ψ dihedral angle of the peptide backbone, with changes of up to 30° observed depending on the stereochemistry of the fluorine atom.[3] This ability to enforce specific dihedral angles allows for the rational design of peptidomimetics that mimic the bioactive conformation of a native peptide, potentially leading to enhanced binding affinity and biological activity.

Table 1: Comparison of Dihedral Angles in Proline Analogs [3]

CompoundRing Puckerφ (°)ψ (°)ω (°)
Ac-Pro-OMeExo-631454 (cis)
Endo-61-36178 (trans)
Ac-4(S)-Flp-OMeExo-741406 (cis)
Ac-4(R)-flp-OMeEndo-511704 (cis)

Impact on Metabolic Stability

A key advantage of incorporating fluorinated cyclopropanes into peptides is the potential for increased metabolic stability.[1] The carbon-fluorine bond is exceptionally strong and less susceptible to enzymatic cleavage by proteases compared to a standard peptide bond. Additionally, the steric bulk and altered electronic nature of the fluorinated cyclopropane mimic can hinder recognition and binding by metabolic enzymes.

While systematic data is still emerging, case studies have demonstrated the potential of this strategy. For instance, the replacement of metabolically labile residues with fluorinated amino acids has been shown to improve the half-life of peptides in biological matrices.[4] The strategic placement of fluorine can block common sites of metabolism, such as those targeted by cytochrome P450 enzymes.[5]

Table 2: Illustrative Comparison of Metabolic Stability

PeptideModificationMatrixHalf-life (t½)Reference for Methodology
Native PeptideNoneHuman Liver MicrosomesHypothetical Value: 15 min[6][7]
Fluorinated MimicFluorocyclopropane substitutionHuman Liver MicrosomesHypothetical Value: > 60 min[6][7]
Note: This table presents hypothetical data for illustrative purposes, as direct comparative studies with fluorinated cyclopropane peptide mimics are not yet widely published. The provided protocols allow for the generation of such valuable comparative data.

Enhanced Binding Affinity and Biological Activity

By locking the peptide into its bioactive conformation, fluorinated cyclopropane mimics can lead to a significant improvement in binding affinity for the target receptor. This "pre-organization" of the ligand reduces the entropic penalty of binding, resulting in a more favorable free energy of binding.

A notable example is the development of fluorinated cyclopropane derivatives as selective agonists for the serotonin 2C (5-HT2C) receptor, a G-protein coupled receptor (GPCR) involved in various neurological processes.[8] The introduction of the fluorinated cyclopropane moiety resulted in compounds with high potency and selectivity.

Table 3: Binding Affinity of Fluorinated Cyclopropane Derivatives for the 5-HT2C Receptor [8]

CompoundEC50 (nM) at 5-HT2CEmax (%) at 5-HT2C
(+)-1 (non-fluorinated parent)5.2108
(+)-21a4.798
(+)-21b1.8100
(+)-21c2.599
(+)-21d3.9101

Signaling Pathway and Experimental Workflow Visualization

G_protein_coupled_receptor_signaling_pathway Ligand Fluorinated Cyclopropane Peptide Mimic (Agonist) GPCR 5-HT2C Receptor Ligand->GPCR Binds to G_protein Gq/G11 GPCR->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ Release ER->Ca2 Cellular_Response Downstream Cellular Responses (e.g., Neuronal Excitability) Ca2->Cellular_Response Leads to PKC->Cellular_Response Leads to

Caption: 5-HT2C Receptor Signaling Pathway.

experimental_workflow cluster_synthesis Synthesis cluster_analysis Analysis Synth_FCAA Synthesis of Fluorinated Cyclopropyl Amino Acid (FCAA) SPPS Solid-Phase Peptide Synthesis (SPPS) with FCAA incorporation Synth_FCAA->SPPS Purification Peptide Cleavage & Purification SPPS->Purification Conformation Conformational Analysis (NMR Spectroscopy) Purification->Conformation Stability Metabolic Stability Assay (Microsomal Incubation) Purification->Stability Binding Binding Affinity Assay (Surface Plasmon Resonance) Purification->Binding

Caption: Experimental Workflow for Peptide Mimic Evaluation.

Experimental Protocols

Protocol 1: Synthesis of a Fluorinated Cyclopropyl Amino Acid

This protocol is a representative example for the synthesis of a monofluorinated cyclopropyl amino acid, adapted from literature procedures.[8][9]

Materials:

  • Appropriate starting materials (e.g., a substituted fluoroalkene and a diazo compound)

  • Transition metal catalyst (e.g., Rh₂(OAc)₄)

  • Anhydrous solvents (e.g., dichloromethane, diethyl ether)

  • Reagents for functional group manipulation (e.g., LiOH, Boc₂O, HCl)

  • Silica gel for column chromatography

Procedure:

  • Cyclopropanation:

    • To a solution of the fluoroalkene (1.0 eq) in anhydrous dichloromethane under an inert atmosphere, add the rhodium catalyst (0.01 eq).

    • Slowly add a solution of the diazo compound (1.2 eq) in anhydrous dichloromethane over 2-3 hours at room temperature.

    • Stir the reaction mixture overnight.

    • Concentrate the reaction mixture under reduced pressure.

    • Purify the crude product by silica gel column chromatography to yield the fluorinated cyclopropane ester.

  • Hydrolysis:

    • Dissolve the fluorinated cyclopropane ester (1.0 eq) in a mixture of THF and water.

    • Add lithium hydroxide (LiOH, 2.0 eq) and stir the mixture at room temperature until the reaction is complete (monitored by TLC).

    • Acidify the reaction mixture with 1M HCl to pH 2-3.

    • Extract the product with ethyl acetate.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the carboxylic acid.

  • Protection of the Amino Group (if necessary):

    • Dissolve the amino acid in a suitable solvent (e.g., a mixture of dioxane and water).

    • Add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) and a base (e.g., sodium bicarbonate).

    • Stir the reaction at room temperature overnight.

    • Extract and purify the Boc-protected fluorinated cyclopropyl amino acid.

Protocol 2: Incorporation of Fluorinated Cyclopropyl Amino Acids into Peptides via Fmoc-SPPS

This protocol outlines the general procedure for solid-phase peptide synthesis (SPPS) using Fmoc chemistry to incorporate a custom-synthesized fluorinated cyclopropyl amino acid (FCAA).[3][10]

Materials:

  • Fmoc-Rink Amide MBHA resin (or other suitable resin)

  • Fmoc-protected amino acids

  • Fmoc-protected FCAA

  • Coupling reagents: HBTU, HOBt, or HATU

  • Base: N,N-Diisopropylethylamine (DIPEA)

  • Deprotection solution: 20% piperidine in DMF

  • Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM)

  • Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)

  • Diethyl ether

Procedure:

  • Resin Swelling: Swell the resin in DMF for 30 minutes in a reaction vessel.

  • Fmoc Deprotection:

    • Treat the resin with 20% piperidine in DMF for 5 minutes.

    • Drain and repeat the treatment for 15 minutes.

    • Wash the resin thoroughly with DMF.

  • Amino Acid Coupling:

    • In a separate vial, pre-activate the Fmoc-amino acid (or Fmoc-FCAA) (3 eq) with HBTU (2.9 eq) and DIPEA (6 eq) in DMF for 5 minutes.

    • Add the activated amino acid solution to the resin.

    • Agitate the reaction vessel for 1-2 hours.

    • Wash the resin with DMF and DCM.

  • Repeat Cycles: Repeat the deprotection and coupling steps for each amino acid in the desired peptide sequence.

  • Cleavage and Deprotection:

    • After the final coupling and deprotection, wash the resin with DCM and dry it.

    • Treat the resin with the cleavage cocktail for 2-3 hours.

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide by adding cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and dry the peptide.

  • Purification: Purify the crude peptide by reverse-phase HPLC.

Protocol 3: In Vitro Metabolic Stability Assay using Liver Microsomes

This protocol describes a general method to assess the metabolic stability of a peptide by incubating it with liver microsomes.[6][7]

Materials:

  • Pooled liver microsomes (human, rat, or mouse)

  • Phosphate buffer (pH 7.4)

  • NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

  • Test peptide and a control peptide with known stability

  • Acetonitrile (ACN) containing an internal standard

  • 96-well plates

  • Incubator/shaker at 37°C

  • LC-MS/MS system

Procedure:

  • Preparation:

    • Prepare a stock solution of the test peptide in a suitable solvent (e.g., DMSO).

    • On a 96-well plate, add the liver microsomes and phosphate buffer.

    • Add the test peptide to the wells to a final concentration of 1 µM.

  • Incubation:

    • Pre-incubate the plate at 37°C for 5 minutes.

    • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system to each well.

  • Time Points and Quenching:

    • At designated time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction in the respective wells by adding 2 volumes of ice-cold acetonitrile containing an internal standard.

  • Sample Processing:

    • Centrifuge the plate to precipitate the proteins.

    • Transfer the supernatant to a new plate for analysis.

  • LC-MS/MS Analysis:

    • Analyze the samples by LC-MS/MS to quantify the remaining amount of the parent peptide at each time point.

  • Data Analysis:

    • Plot the natural log of the percentage of remaining peptide versus time.

    • Determine the elimination rate constant (k) from the slope of the linear regression.

    • Calculate the half-life (t½) using the equation: t½ = 0.693 / k.

Protocol 4: Binding Affinity Determination by Surface Plasmon Resonance (SPR)

This protocol provides a general workflow for measuring the binding affinity of a peptide mimic to its target protein using SPR.

Materials:

  • SPR instrument (e.g., Biacore)

  • Sensor chip (e.g., CM5)

  • Target protein (ligand)

  • Peptide mimic (analyte)

  • Immobilization reagents (e.g., EDC, NHS)

  • Running buffer (e.g., HBS-EP+)

  • Regeneration solution

Procedure:

  • Ligand Immobilization:

    • Activate the sensor chip surface using a mixture of EDC and NHS.

    • Inject the target protein over the activated surface to achieve the desired immobilization level.

    • Deactivate any remaining active esters with ethanolamine.

  • Analyte Binding:

    • Inject a series of concentrations of the peptide mimic (analyte) over the immobilized ligand surface.

    • Monitor the association and dissociation phases in real-time.

  • Surface Regeneration:

    • After each analyte injection, regenerate the sensor surface by injecting a solution that disrupts the ligand-analyte interaction (e.g., low pH glycine).

  • Data Analysis:

    • Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).

Conclusion

Fluorinated cyclopropanes represent a versatile and powerful tool in the design of novel peptidomimetics. Their ability to enforce specific conformations, enhance metabolic stability, and improve binding affinity makes them highly attractive for the development of next-generation therapeutics. The protocols provided herein offer a starting point for researchers to synthesize, incorporate, and evaluate these promising peptide bond mimics in their own drug discovery programs. Further exploration of the structure-activity relationships of fluorinated cyclopropane-containing peptides will undoubtedly lead to the discovery of new and potent therapeutic agents.

References

Troubleshooting & Optimization

Technical Support Center: Stereoselective Synthesis of Fluorocyclopropanes

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the stereoselective synthesis of fluorocyclopropanes. This resource is designed for researchers, chemists, and drug development professionals to address common challenges and provide actionable solutions for your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the stereoselective synthesis of fluorocyclopropanes?

A1: The synthesis of chiral, non-racemic fluorocyclopropanes presents several key challenges. A primary issue is achieving high levels of both diastereoselectivity and enantioselectivity simultaneously. The presence of the electronegative fluorine atom can deactivate the alkene substrate towards electrophilic cyclopropanating reagents, leading to low reactivity and yields.[1] Furthermore, handling potentially hazardous or unstable reagents, such as fluorinated diazo compounds, requires specific precautions. Finally, the separation of stereoisomers can be difficult, necessitating highly selective reactions.

Q2: Why is my Simmons-Smith type fluorocyclopropanation reaction showing low conversion or yield?

A2: Low conversion in Simmons-Smith type reactions involving fluoroalkenes is often due to the reduced nucleophilicity of the double bond.[1] The electron-withdrawing nature of fluorine makes the alkene less reactive towards electrophilic zinc carbenoids. Substrates with additional electron-withdrawing groups, such as a trifluoromethyl-substituted aryl group, can exhibit a significant decline in reactivity and yield.[1] The choice of solvent is also critical; highly coordinating Lewis basic solvents like THF or DME can sometimes decrease the reaction rate compared to less coordinating solvents like dichloromethane.[1]

Q3: My reaction yield is poor when using an electron-deficient fluoroalkene. How can I improve it?

A3: For electron-deficient olefins in Simmons-Smith reactions, modifications to the protocol may be necessary. The addition of a catalytic amount (e.g., 10 mol%) of diethylzinc to the reaction mixture has been shown to improve the cyclopropane yield significantly for electron-poor substrates.[2] This adjustment enhances the reactivity of the carbenoid species, making the cyclopropanation of less reactive alkenes more feasible.

Q4: I am observing poor diastereoselectivity in the cyclopropanation of a chiral allylic alcohol. What factors are important?

A4: In the cyclopropanation of chiral allylic alcohols, the hydroxyl group is a powerful directing group that facilitates high diastereoselectivity through coordination with the zinc carbenoid.[3][4][5] If diastereoselectivity is poor, ensure that the alcohol is unprotected. The formation of a zinc alkoxide in situ is crucial for stereocontrol. The geometry of the double bond is preserved during the reaction, so the stereochemistry of the starting alkene directly translates to the product.[6]

Q5: Are there alternatives to metal catalysis for achieving high stereoselectivity?

A5: Yes, biocatalysis offers a powerful alternative. Engineered enzymes, such as myoglobin-based catalysts, have been developed for the highly stereoselective synthesis of fluorinated cyclopropanes.[7][8] These systems can cyclopropanate a range of gem-difluoro alkenes with diazoacetonitrile, achieving excellent diastereomeric and enantiomeric ratios (up to 99:1 d.r. and 99% e.e.), which can be challenging to achieve with traditional chemocatalytic methods.[7][8]

Troubleshooting Guides

Problem 1: Low Enantioselectivity in Chiral Ligand-Mediated Cyclopropanation
Possible Cause Troubleshooting Step
Impure or Degraded Chiral Ligand Verify the purity and integrity of the chiral ligand (e.g., dioxaborolane ligand) by NMR or other appropriate analytical techniques. Store ligands under an inert atmosphere and away from moisture.
Incorrect Ligand-to-Substrate Ratio Ensure the stoichiometry is correct. Typically, a slight excess of the ligand relative to the substrate is used (e.g., 1.1 equivalents).
Presence of Water or Protic Impurities Reactions are often air- and moisture-sensitive. Use flame-dried glassware, anhydrous solvents, and perform the reaction under an inert atmosphere (Argon or Nitrogen).[1]
Suboptimal Reaction Temperature Temperature can significantly impact enantioselectivity. Try running the reaction at a lower temperature to enhance stereochemical control, although this may require longer reaction times.
Interference from Coordinating Solvents While some solvent is required, excess coordinating solvent can interfere with the chiral environment. Use the minimum amount necessary or switch to a non-coordinating solvent like CH₂Cl₂.
Problem 2: Reaction Stalls or Fails to Reach Completion
Possible Cause Troubleshooting Step
Deactivated Substrate Fluoroalkenes, especially those with electron-withdrawing groups, are less reactive.[1] Increase reaction time, temperature, or consider using a more reactive carbenoid source if possible. For Simmons-Smith reactions, adding catalytic Et₂Zn can help.[2]
Inactive Zinc Carbenoid The zinc carbenoid (e.g., from Et₂Zn and CH₂I₂) should be pre-formed before adding the substrate. Ensure reagents are fresh; diethylzinc can degrade with improper handling, and diiodomethane should be freshly distilled or passed through alumina.[1]
Reagent Addition Order The order of addition is critical. For the Charette protocol, Et₂Zn is added to CH₂I₂ first to form the carbenoid. A solution of the substrate and chiral ligand is then added dropwise.[1]
Side Reactions The zinc carbenoid is electrophilic and can react with other functional groups. Methylation of heteroatoms like alcohols can occur, especially with excess reagent and long reaction times.[6]

Data Summary

The following table summarizes results from an enantioselective fluorocyclopropanation of various substituted 2-fluoroallylic alcohols using a chiral dioxaborolane ligand with a zinc carbenoid system.

EntrySubstrate Substituent (R)Yield (%)Enantiomeric Selectivity (es %)
1Phenyl9095
24-Methoxyphenyl>9095
34-Methylphenyl>9095
44-Bromophenyl77>94
54-(Trifluoromethyl)phenyl51>94
6Cyclohexyl8493
Data adapted from a study on the enantioselective cyclopropanation of fluoro-substituted allylic alcohols.[7]

Experimental Protocols

Protocol 1: Enantioselective Fluorocyclopropanation using a Zinc Carbenoid and Chiral Dioxaborolane Ligand

This protocol is based on the method developed by Charette et al. for the cyclopropanation of fluoro-substituted allylic alcohols.[1][7]

Materials:

  • Anhydrous Dichloromethane (CH₂Cl₂)

  • Diiodomethane (CH₂I₂), freshly distilled

  • Diethylzinc (Et₂Zn), 1.0 M solution in hexanes

  • Fluoroallylic alcohol substrate (e.g., (Z)-2-fluoro-3-phenylprop-2-en-1-ol)

  • Chiral Dioxaborolane Ligand

  • Argon or Nitrogen gas for inert atmosphere

Procedure:

  • Carbenoid Formation: In a flame-dried, two-neck round-bottom flask under an argon atmosphere, add anhydrous CH₂Cl₂ (4.0 mL per 1.0 mmol of substrate). Cool the flask to 0 °C in an ice bath. To the stirred solvent, add freshly distilled CH₂I₂ (4.4 equiv.). Slowly add Et₂Zn (2.3 equiv.) dropwise over 20-30 seconds per drop. A white precipitate will form. Stir the resulting mixture for 10-15 minutes at 0 °C.

  • Substrate Addition: In a separate flame-dried flask, dissolve the fluoroallylic alcohol substrate (1.0 equiv.) and the chiral dioxaborolane ligand (1.1 equiv.) in anhydrous CH₂Cl₂ (6.0 mL per 1.0 mmol of substrate).

  • Reaction: Add the solution of the substrate and ligand dropwise to the pre-formed zinc carbenoid mixture at 0 °C. The solution should become homogeneous.

  • Reaction Progression: Stir the reaction mixture at 0 °C for an additional 10 minutes, then remove the ice bath and allow the reaction to warm to room temperature. Stir for 16-24 hours, monitoring the reaction by TLC or ¹⁹F NMR.

  • Workup: Upon completion, carefully quench the reaction at 0 °C by the slow addition of a saturated aqueous solution of NH₄Cl. Extract the aqueous layer with CH₂Cl₂ (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired fluorocyclopropane.

Protocol 2: General Outline for Rhodium-Catalyzed Cyclopropanation

This method is suitable for generating highly functionalized fluorocyclopropanes from fluoroalkenes and diazo compounds.[1][9]

Materials:

  • Rhodium(II) catalyst (e.g., Rh₂(OAc)₄, Rh₂(esp)₂)

  • Fluoroalkene substrate

  • Diazo compound (e.g., ethyl diazoacetate) - Caution: Diazo compounds are potentially explosive and should be handled with care. [10]

  • Anhydrous, degassed solvent (e.g., Dichloromethane or Dichloroethane)

Procedure:

  • To a solution of the fluoroalkene (typically in excess) and the rhodium(II) catalyst (0.5-2 mol%) in the anhydrous solvent under an inert atmosphere, add the diazo compound solution dropwise via syringe pump over several hours.

  • Maintain the reaction at the optimal temperature (often room temperature to 40 °C).

  • Monitor the reaction by TLC. Upon consumption of the limiting reagent, concentrate the mixture and purify by column chromatography.

Visual Guides

Troubleshooting_Low_Yield start Low Yield or Conversion in Fluorocyclopropanation q1 Is the substrate an electron-deficient fluoroalkene? start->q1 s1 Increase reaction time/temperature. Add catalytic Et2Zn (10 mol%) for Simmons-Smith reactions. q1->s1 Yes q2 Are reagents (Et2Zn, CH2I2, diazo compound) fresh and pure? q1->q2 No s2 Use freshly distilled/purified reagents. Handle air/moisture sensitive reagents under inert atmosphere. q2->s2 No q3 Is the reaction atmosphere strictly inert and anhydrous? q2->q3 Yes s3 Use flame-dried glassware. Use anhydrous solvents. Maintain positive Argon pressure. q3->s3 No q4 Is a directing group (e.g., -OH) present and unprotected? q3->q4 Yes s4 Ensure directing group is free to coordinate. Pre-formation of a lithium or zinc alkoxide can improve conversion. q4->s4 Yes

Caption: Troubleshooting flowchart for low yield.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction Setup (Simmons-Smith) cluster_analysis Workup & Analysis prep_glass Flame-dry Glassware setup_inert Assemble under Inert Gas (Argon/N2) prep_glass->setup_inert prep_reagents Purify/Distill Reagents (Solvent, CH2I2) form_carbenoid Pre-form Zinc Carbenoid (Et2Zn + CH2I2 in CH2Cl2 at 0°C) prep_reagents->form_carbenoid setup_inert->form_carbenoid add_substrate Add Substrate/Ligand Solution Dropwise form_carbenoid->add_substrate run_reaction Stir at RT for 16-24h add_substrate->run_reaction quench Quench with sat. NH4Cl run_reaction->quench extract Extract & Dry Organic Layers quench->extract purify Purify via Chromatography extract->purify analyze Analyze Product (NMR, HPLC) for Yield & Stereoselectivity purify->analyze

Caption: General workflow for Simmons-Smith fluorocyclopropanation.

References

Technical Support Center: Purification of cis-Ethyl 2-fluorocyclopropanecarboxylate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the purification of cis-Ethyl 2-fluorocyclopropanecarboxylate from its trans isomer. Below you will find frequently asked questions (FAQs), detailed experimental protocols, and troubleshooting guides to address common challenges encountered during the separation process.

Frequently Asked Questions (FAQs)

Q1: What is the most effective method for separating cis- and trans-Ethyl 2-fluorocyclopropanecarboxylate?

A1: Preparative High-Performance Liquid Chromatography (HPLC) is the most widely effective method for separating cis and trans isomers of ethyl 2-fluorocyclopropanecarboxylate due to the subtle differences in their physical properties. Gas chromatography (GC) can also be effective, particularly for analytical-scale separations where the isomers have different boiling points.[1][2] For preparative scale, HPLC offers better sample handling and fraction collection.

Q2: What type of HPLC column is best suited for this separation?

A2: Reversed-phase columns, such as C18, are a good starting point. However, for challenging separations of fluorinated compounds, specialized fluorinated stationary phases can offer enhanced selectivity and different elution orders.[3] Chiral stationary phases have also been shown to be effective in separating geometric isomers of similar small molecules and could be explored for this application.[4]

Q3: Can I use fractional distillation or crystallization?

A3: While fractional distillation and crystallization are traditional methods for isomer separation, they may be less effective for cis- and trans-Ethyl 2-fluorocyclopropanecarboxylate. The boiling points of the two isomers are likely to be very close, making distillation challenging.[1] Crystallization is dependent on significant differences in solubility and crystal packing, which may not be present. However, for some cyclopropane derivatives, fractional crystallization of the corresponding carboxylic acids has been successful.

Q4: What are the expected challenges in this separation?

A4: The primary challenge is achieving baseline separation of the two isomers due to their similar structures and polarities. This can manifest as peak co-elution, tailing, or fronting in chromatography.[5] Optimizing the mobile phase composition and selecting the appropriate stationary phase are critical to overcoming these issues.

Experimental Workflow

The following diagram outlines the general workflow for the purification of this compound.

G cluster_0 Preparation cluster_1 Purification cluster_2 Analysis & Post-Processing start Crude Mixture of cis/trans Isomers prep_sample Dissolve in Mobile Phase start->prep_sample hplc Preparative HPLC prep_sample->hplc collect Collect Fractions hplc->collect analyze Analyze Fractions (Analytical HPLC/GC-MS) collect->analyze pool Pool Pure Fractions analyze->pool evaporate Solvent Evaporation pool->evaporate product Purified cis-Isomer evaporate->product

Caption: Workflow for the purification of this compound.

Detailed Experimental Protocol: Preparative HPLC

This protocol provides a starting point for the separation of cis- and trans-Ethyl 2-fluorocyclopropanecarboxylate. Optimization may be required based on the specific instrumentation and crude sample purity.

1. Materials and Instrumentation:

  • Preparative HPLC system with a UV detector

  • Reversed-phase C18 column (e.g., 250 x 21.2 mm, 5 µm particle size)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Crude mixture of cis-/trans-Ethyl 2-fluorocyclopropanecarboxylate

2. Mobile Phase Preparation:

  • Prepare an isocratic mobile phase of acetonitrile and water. A typical starting point is a 60:40 (v/v) mixture.

  • Degas the mobile phase thoroughly before use to prevent bubble formation in the system.

3. Sample Preparation:

  • Dissolve the crude isomer mixture in the mobile phase to a concentration of 10-20 mg/mL.

  • Filter the sample through a 0.45 µm syringe filter to remove any particulate matter that could damage the column.[6]

4. HPLC Method Parameters:

  • Flow Rate: 15-20 mL/min (for a 21.2 mm ID column)

  • Injection Volume: 1-5 mL, depending on the sample concentration and column capacity.

  • Detection Wavelength: 210 nm (as the ester carbonyl group has a weak UV absorbance)

  • Column Temperature: Ambient

5. Fraction Collection:

  • Collect fractions based on the retention time of the eluting peaks. The trans isomer is generally expected to elute slightly earlier than the cis isomer in reversed-phase chromatography due to its more linear shape and potentially lower polarity.[7]

6. Post-Purification Analysis:

  • Analyze the collected fractions using analytical HPLC or GC-MS to determine the purity of each isomer.

  • Pool the fractions containing the pure cis isomer.

  • Remove the solvent under reduced pressure to obtain the purified product.

Quantitative Data Summary

The following table provides expected performance metrics for the preparative HPLC separation. Actual results may vary.

Parametertrans-Isomercis-Isomer
Expected Retention Time 10.5 min12.0 min
Resolution (R_s) -> 1.5
Purity Achieved > 98%> 98%
Recovery > 90%> 90%

Troubleshooting Guide

This guide addresses common issues encountered during the purification process.

IssuePossible Cause(s)Recommended Solution(s)
Poor Resolution / Co-elution of Isomers 1. Mobile phase is too strong or too weak.2. Inappropriate stationary phase.1. Optimize the acetonitrile/water ratio. A lower percentage of acetonitrile will increase retention and may improve separation.2. Consider a fluorinated stationary phase for enhanced selectivity.[3]
Peak Tailing 1. Column overload.2. Secondary interactions with the stationary phase.3. Extra-column volume.1. Reduce the injection volume or sample concentration.[5]2. Add a small amount of a modifier like trifluoroacetic acid (0.1%) to the mobile phase to reduce silanol interactions.3. Use shorter tubing with a smaller internal diameter.
Peak Splitting or Shoulders 1. Two closely eluting compounds (isomers).2. Column void or contamination.3. Sample solvent incompatible with the mobile phase.1. Optimize the mobile phase to improve separation.[6]2. Replace the column or flush it with a strong solvent.3. Dissolve the sample in the mobile phase.[8]
High Backpressure 1. Blocked column frit.2. Particulate matter from the sample.1. Back-flush the column (if permitted by the manufacturer).2. Ensure the sample is filtered before injection.[6]
Troubleshooting Logic Diagram

The following diagram provides a decision-making workflow for troubleshooting poor separation.

G cluster_tailing Tailing/Splitting Issues cluster_coelution Co-elution Issues start Poor Isomer Separation q1 Are peaks tailing or splitting? start->q1 a1_yes Yes q1->a1_yes Yes a1_no No (Co-elution) q1->a1_no No sol_tail1 Reduce sample concentration/volume a1_yes->sol_tail1 sol_coelute1 Decrease organic content in mobile phase a1_no->sol_coelute1 sol_tail2 Dissolve sample in mobile phase sol_tail1->sol_tail2 sol_tail3 Check for column void/contamination sol_tail2->sol_tail3 end Improved Separation sol_tail3->end sol_coelute2 Try a different stationary phase (e.g., fluorinated) sol_coelute1->sol_coelute2 sol_coelute3 Consider temperature optimization sol_coelute2->sol_coelute3 sol_coelute3->end

Caption: Troubleshooting decision tree for poor isomer separation.

References

Technical Support Center: Rhodium-Catalyzed Cyclopropanation of Fluoroalkenes

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the rhodium-catalyzed cyclopropanation of fluoroalkenes.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed during the rhodium-catalyzed cyclopropanation of fluoroalkenes?

A1: The primary side reactions encountered are dependent on the substrate and reaction conditions. Key side reactions include:

  • Epoxide Formation: This is particularly prevalent when using α,β-unsaturated aldehydes and ketones as substrates. The rhodium carbene intermediate can react with the carbonyl oxygen to form a rhodium-bound carbonyl ylide, which then leads to epoxide formation instead of cyclopropanation.[1][2]

  • C-H Insertion: Intramolecular or intermolecular insertion of the rhodium carbene into carbon-hydrogen bonds can compete with the desired cyclopropanation, leading to undesired byproducts. This is a known side reaction for diazocarbonyl compounds.

  • Carbene Dimerization: The rhodium carbene intermediate can react with itself to form dimers, reducing the efficiency of the cyclopropanation reaction.

  • [3+2] Cycloaddition: Diazocarbonyl compounds with two electron-withdrawing groups are prone to undergo [3+2] cycloaddition as a side reaction.

Q2: My reaction with a fluoroalkene containing a ketone is yielding an epoxide instead of the cyclopropane. Why is this happening and what can I do?

A2: The formation of epoxides is a known competitive pathway in the rhodium-catalyzed reaction of carbenoids with α,β-unsaturated ketones and aldehydes.[1][2] The electrophilic rhodium carbene preferentially attacks the nucleophilic carbonyl oxygen, leading to a carbonyl ylide intermediate that subsequently forms the epoxide. In contrast, acrylates and acrylamides tend to favor the formation of cyclopropanation products.[1][2]

Troubleshooting:

  • Substrate Modification: If possible, consider modifying your substrate to an acrylate or acrylamide derivative to favor cyclopropanation.

  • Catalyst Selection: While not a guaranteed solution, screening different rhodium catalysts with varying steric and electronic properties may influence the selectivity between cyclopropanation and epoxide formation.

Q3: I am observing significant amounts of carbene dimer in my reaction. How can I minimize this side reaction?

A3: Carbene dimerization is often a result of a high concentration of the carbene intermediate. To minimize this, you can:

  • Slow Addition of Diazo Compound: A common technique is to add the diazo compound slowly to the reaction mixture containing the catalyst and the fluoroalkene. This maintains a low steady-state concentration of the rhodium carbene, favoring the intermolecular reaction with the alkene over dimerization.

  • Use of N-triftosylhydrazones: As an alternative to diazo compounds, N-triftosylhydrazones can be used as carbene precursors. These compounds can be decomposed in situ, often at lower temperatures, which can help control the concentration of the reactive carbene species and improve safety.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low to no yield of the desired fluorinated cyclopropane 1. Inactive catalyst. 2. Unsuitable solvent. 3. Reaction temperature is too low or too high. 4. Decomposition of the diazo compound before reaction.1. Use a freshly opened or properly stored rhodium catalyst. Consider screening different rhodium catalysts such as Rh₂(OAc)₄, Rh₂(esp)₂, or chiral catalysts like Rh₂(S-PTAD)₄. Novel mixed-ligand rhodium(II) paddlewheel complexes with tethered axial thioether ligands have shown to improve yields and suppress byproducts. 2. Screen solvents such as dichloromethane (DCM), toluene, or trifluorotoluene (TFT). Anhydrous solvents are crucial. 3. Optimize the reaction temperature. Some reactions proceed well at room temperature, while others may require heating or cooling. Reactions with N-triftosylhydrazones can often be run at lower temperatures, which can improve selectivity. 4. If using a diazo compound, ensure it is handled correctly and added to the reaction mixture promptly after preparation. Consider using more stable carbene precursors like N-triftosylhydrazones.
Formation of multiple products (low chemoselectivity) 1. Competing side reactions such as C-H insertion or epoxide formation. 2. Isomerization of the product.1. For substrates prone to C-H insertion, modifying the ligand environment of the rhodium catalyst can influence selectivity. For substrates with carbonyl groups, refer to the FAQ on epoxide formation. 2. Analyze the crude reaction mixture to identify isomers. Purification techniques like column chromatography may be necessary.
Low diastereoselectivity 1. Sub-optimal catalyst. 2. Reaction temperature.1. The choice of rhodium catalyst and its ligands significantly impacts diastereoselectivity. Chiral catalysts are often employed to achieve high diastereoselectivity. 2. Lowering the reaction temperature can sometimes improve diastereoselectivity.
Low enantioselectivity (for asymmetric reactions) 1. Ineffective chiral catalyst. 2. Racemization of the product. 3. Reaction temperature.1. Screen a variety of chiral dirhodium catalysts. For the cyclopropanation of difluoroalkyl-substituted carbenes, catalysts like Rh₂(S-PTAD)₄ have shown high enantiocontrol. 2. Check the stability of the product under the reaction and workup conditions. 3. Lowering the reaction temperature often leads to higher enantioselectivity.

Data Presentation

Table 1: Catalyst Screening for the Asymmetric Cyclopropanation of a Difluoroalkyl-Substituted Carbene Precursor with α-Methyl-phenylethylene

EntryCatalystBaseSolventYield (%)ee (%)
1Rh₂(S-DOSP)₄DIPEATFTmoderatemoderate
2Rh₂(S-PTTL)₄DIPEATFTmoderatemoderate
3Rh₂(S-PTAD)₄DIPEATFTmoderate91
4Rh₂(S-BTPCP)₄DIPEATFTineffective-
5Rh₂(S-PTAD)₄K₂CO₃TFTlower yield-
6Rh₂(S-PTAD)₄Cs₂CO₃TFTlower yield-
7Rh₂(S-PTAD)₄tBuOKTFTlower yield-
8Rh₂(S-PTAD)₄DIPEAToluenelower yield-
9Rh₂(S-PTAD)₄DIPEADCMlower yield-
10Rh₂(S-PTAD)₄DIPEADMFno reaction-

Data adapted from a study on the asymmetric [2+1] cycloaddition of difluoroalkyl-substituted carbenes. "Moderate" and "lower yield" are qualitative descriptions from the source. This table illustrates the importance of catalyst and base selection.

Experimental Protocols

General Procedure for Asymmetric Cyclopropanation of a Fluoroalkene using an N-triftosylhydrazone Precursor

This protocol is adapted from a published procedure for the asymmetric cyclopropanation of difluoroalkyl-substituted carbenes.

  • Preparation of the Reaction Mixture: In a reaction tube, dissolve the N-triftosylhydrazone (1.0 equiv) and diisopropylethylamine (DIPEA) (2.0 equiv) in anhydrous trifluorotoluene (TFT).

  • Addition of Alkene: Add the fluoroalkene (1.2 - 2.0 equiv) to the reaction mixture.

  • Catalyst Addition: In a separate vial, dissolve the chiral dirhodium catalyst (e.g., Rh₂(S-PTAD)₄, 0.5 mol%) in anhydrous TFT. Add the catalyst solution to the reaction mixture.

  • Reaction: Stir the mixture at the desired temperature (e.g., 25 °C) for the required time (e.g., 12 hours), monitoring the reaction by a suitable technique (e.g., ¹H NMR or TLC).

  • Workup: Upon completion, filter the reaction crude through a short plug of silica gel, eluting with dichloromethane (DCM).

  • Purification: Evaporate the filtrate under reduced pressure and purify the crude product by flash column chromatography to afford the pure fluorinated cyclopropane.

Visualizations

Reaction_Pathway Potential Reaction Pathways in Rh-Catalyzed Cyclopropanation Rh_Carbene Rh(II)-Carbene Intermediate Desired_Product Fluorinated Cyclopropane Rh_Carbene->Desired_Product + Fluoroalkene Side_Reaction_Node Side Reactions Rh_Carbene->Side_Reaction_Node Fluoroalkene Fluoroalkene Fluoroalkene->Desired_Product Epoxide Epoxide Side_Reaction_Node->Epoxide with Carbonyl CH_Insertion C-H Insertion Product Side_Reaction_Node->CH_Insertion with C-H Bond Dimer Carbene Dimer Side_Reaction_Node->Dimer Dimerization Unsaturated_Carbonyl Fluoroalkene with Unsaturated Carbonyl Unsaturated_Carbonyl->Epoxide Solvent_or_Substrate_CH Solvent or Substrate with C-H bond Solvent_or_Substrate_CH->CH_Insertion Another_Carbene Another Carbene Intermediate Another_Carbene->Dimer

Caption: Competing reaction pathways in rhodium-catalyzed cyclopropanation.

Troubleshooting_Workflow Troubleshooting Workflow for Low Yield Start Low Yield of Fluorinated Cyclopropane Check_Catalyst Check Catalyst Activity and Loading Start->Check_Catalyst Screen_Catalysts Screen Different Rh(II) Catalysts Check_Catalyst->Screen_Catalysts If activity is low Optimize_Solvent Optimize Solvent Check_Catalyst->Optimize_Solvent If activity is ok Screen_Catalysts->Optimize_Solvent Optimize_Temp Optimize Temperature Optimize_Solvent->Optimize_Temp Check_Precursor Check Carbene Precursor Stability Optimize_Temp->Check_Precursor Slow_Addition Implement Slow Addition of Diazo Compound Check_Precursor->Slow_Addition For diazo compounds Use_Hydrazone Use N-triftosylhydrazone Precursor Check_Precursor->Use_Hydrazone Alternative Success Improved Yield Slow_Addition->Success Use_Hydrazone->Success

References

optimization of reaction conditions for ethyl 2-fluorocyclopropanecarboxylate synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the synthesis of ethyl 2-fluorocyclopropanecarboxylate. The information is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to ethyl 2-fluorocyclopropanecarboxylate?

A common and effective method is the transition metal-catalyzed cyclopropanation of a suitable fluoroalkene with ethyl diazoacetate (EDA). A likely precursor for this reaction is an activated fluoroalkene such as 1-fluoro-1-phenylsulfonylethylene, which can be synthesized in several steps from 1,1-dichloro-1-fluoroethane. The cyclopropanation step is crucial for establishing the cyclopropane ring and is often the focus of optimization efforts.

Q2: Which catalysts are typically used for the cyclopropanation step?

Rhodium(II) and Ruthenium(II) complexes are the most frequently employed catalysts for this type of transformation.[1][2] Commonly used rhodium catalysts include rhodium(II) acetate (Rh₂(OAc)₄) and rhodium(II) bis(α,α,α',α'-tetramethyl-1,3-benzenedipropanoate) (Rh₂(esp)₂).[1][3] For asymmetric synthesis, chiral ruthenium-based catalysts like Ru(II)-Pheox complexes have shown high efficiency and stereoselectivity in the cyclopropanation of fluorinated alkenes.[2]

Q3: How can I control the diastereoselectivity of the reaction?

Controlling diastereoselectivity is a key challenge. The choice of catalyst and reaction conditions plays a significant role. Chiral catalysts, such as Ru(II)-Pheox or chiral rhodium complexes, are designed to induce stereoselectivity.[2] Additionally, factors like the solvent, reaction temperature, and the rate of addition of ethyl diazoacetate can influence the diastereomeric ratio (d.r.). A slow addition of EDA is generally recommended to maintain a low concentration of the reactive carbene intermediate, which can improve selectivity and minimize side reactions.

Q4: What are the main safety concerns when working with ethyl diazoacetate?

Ethyl diazoacetate is a potentially explosive and toxic compound.[4][5] It is crucial to handle it with appropriate safety precautions, including working in a well-ventilated fume hood and using personal protective equipment. Neat EDA should be handled with care, and solutions in organic solvents are generally preferred. Procedures for the safe industrial handling of EDA have been developed and should be consulted.[4]

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low or No Product Formation Inactive Catalyst: The catalyst may have degraded due to exposure to air or moisture.Ensure the catalyst is fresh and handled under an inert atmosphere (e.g., argon or nitrogen).
Low Reaction Temperature: The temperature may be too low for the catalyst to be active.Gradually increase the reaction temperature. For some rhodium catalysts, temperatures around 90°C have been shown to improve yields.[3]
Inhibitors in Reagents: The alkene or solvent may contain impurities that inhibit the catalyst.Purify the starting materials and ensure the solvent is anhydrous and free of coordinating impurities.
Poor Diastereoselectivity Suboptimal Catalyst: The chosen catalyst may not provide sufficient stereocontrol for the specific substrate.Screen different catalysts. For asymmetric synthesis, employ a chiral catalyst like Ru(II)-Pheox or a chiral rhodium complex.[2]
High Concentration of Diazo Compound: A high concentration of the carbene intermediate can lead to reduced selectivity.Use a syringe pump to add the ethyl diazoacetate solution slowly over an extended period (e.g., 6-8 hours).[6]
Incorrect Temperature: The reaction temperature can influence the transition state energies leading to different diastereomers.Optimize the reaction temperature. Lower temperatures often favor higher selectivity.
Formation of Side Products (e.g., ylide formation, epoxides)Reaction with Carbonyl Groups: Rhodium carbenes can react with carbonyl groups in the substrate or solvent, leading to ylide and subsequent epoxide formation.[7]Choose a non-coordinating solvent. Ensure the substrate does not contain functionalities that can compete with the desired cyclopropanation.
Dimerization of the Carbene: At high concentrations, the carbene intermediate can dimerize.Maintain a low concentration of ethyl diazoacetate through slow addition.
Difficulty in Purifying Diastereomers Similar Polarity: The diastereomers may have very similar polarities, making separation by standard column chromatography challenging.Utilize a high-performance liquid chromatography (HPLC) system with a suitable chiral stationary phase for separation.[2] Alternatively, derivatization of the ester to a more easily separable compound, followed by regeneration, can be explored.

Experimental Protocols

General Protocol for Ruthenium-Catalyzed Asymmetric Cyclopropanation of a Fluoroalkene

This protocol is adapted from a known procedure for a similar substrate and serves as a starting point for optimization.[2]

Materials:

  • Fluoroalkene (e.g., 1-fluoro-1-phenylsulfonylethylene) (1.0 equiv)

  • Ru(II)-Pheox catalyst (e.g., Catalyst I from the cited literature) (2-5 mol%)

  • Ethyl diazoacetate (EDA) (5.0 equiv)

  • Dichloromethane (DCM), anhydrous

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a flame-dried flask under an inert atmosphere, add the fluoroalkene (0.2 mmol, 1 equiv) and the Ru(II)-Pheox catalyst (0.004 mmol, 2 mol%).

  • Dissolve the solids in anhydrous DCM (0.5 mL).

  • Prepare a solution of ethyl diazoacetate (1.0 mmol, 5 equiv) in anhydrous DCM (1.0 mL).

  • Using a syringe pump, add the ethyl diazoacetate solution dropwise to the reaction mixture over a period of 6-7 hours.

  • After the addition is complete, allow the reaction to stir at room temperature until the starting material is consumed (monitor by TLC or NMR).

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to isolate the ethyl 2-fluorocyclopropanecarboxylate diastereomers. The diastereomeric ratio and enantiomeric excess can be determined by chiral HPLC analysis.

Data Presentation

Table 1: Catalyst Screening for Asymmetric Cyclopropanation of a Fluoroalkene with Ethyl Diazoacetate

Data adapted from a representative reaction of a 2-substituted fluoroalkene with EDA and is intended for illustrative purposes.[2]

EntryCatalyst (mol%)Conversion (%)Yield (%)d.r. (cis:trans)ee (cis/trans) (%)
1Cu(MeCN)₄PF₆ (5)traces---
2Rh₂((S)-BTPCP)₄ (2)70--<20
3Rh₂((S)-TCPTTL)₄ (2)76--<20
4Ru(II)-Pheox I (2)32-1:196/92
5Ru(II)-Pheox II (2)13---

Visualizations

Reaction_Pathway cluster_start Starting Materials cluster_reaction Reaction cluster_product Product Fluoroalkene Fluoroalkene Cyclopropanation [2+1] Cycloaddition Fluoroalkene->Cyclopropanation EDA Ethyl Diazoacetate Carbene Metal-Carbene Intermediate EDA->Carbene Catalyst (e.g., Ru(II) or Rh(II)) - N2 Carbene->Cyclopropanation Product_Ester Ethyl 2-Fluorocyclopropanecarboxylate Cyclopropanation->Product_Ester

Caption: General reaction pathway for the synthesis of ethyl 2-fluorocyclopropanecarboxylate.

Troubleshooting_Flowchart start Reaction Issue? low_yield Low Yield? start->low_yield poor_dr Poor Diastereoselectivity? start->poor_dr side_products Side Products? start->side_products low_yield->poor_dr No check_catalyst Check Catalyst Activity & Purity of Reagents low_yield->check_catalyst Yes poor_dr->side_products No change_catalyst Screen Different Catalysts (e.g., Chiral Catalysts) poor_dr->change_catalyst Yes check_solvent Use Non-Coordinating Solvent side_products->check_solvent Yes end end side_products->end No optimize_temp Optimize Temperature check_catalyst->optimize_temp slow_addition Implement Slow Addition of Ethyl Diazoacetate change_catalyst->slow_addition check_solvent->slow_addition

Caption: A logical flowchart for troubleshooting common issues in the synthesis.

References

dealing with thermal instability of cyclopropane derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on managing the thermal instability of cyclopropane derivatives.

Frequently Asked Questions (FAQs)

Q1: Why are cyclopropane derivatives often thermally unstable?

A1: The thermal instability of cyclopropane derivatives stems from the significant ring strain within the three-membered ring. This strain arises from two main factors:

  • Angle Strain: The internal C-C-C bond angles are compressed to 60°, a significant deviation from the ideal 109.5° for sp³ hybridized carbon atoms. This poor orbital overlap results in weak C-C bonds.

  • Torsional Strain: The hydrogen atoms on adjacent carbon atoms are in an eclipsed conformation, leading to repulsive forces.

Upon heating, sufficient energy is supplied to overcome the activation barrier for ring-opening, leading to rearrangements or decomposition to relieve this strain.

Q2: What are the common thermal degradation pathways for cyclopropane derivatives?

A2: The degradation pathways are highly dependent on the substituents present on the cyclopropane ring. Common pathways include:

  • Isomerization to Alkenes: The simplest pathway is the rearrangement to the corresponding propene derivative. This is a common pathway for simple alkyl cyclopropanes.

  • Ring-Opening of Donor-Acceptor Cyclopropanes: Cyclopropanes substituted with both an electron-donating group (e.g., -OR, -NR₂) and an electron-accepting group (e.g., -COOR, -CN) are particularly prone to ring-opening under mild conditions, often initiated by a Lewis acid or thermal induction.

  • Rearrangement of Vinylcyclopropanes: Vinylcyclopropane derivatives can undergo a sigmatropic rearrangement to form cyclopentene derivatives.

  • Hydrolysis of Cyclopropylamines: Cyclopropylamines can be susceptible to hydrolytic ring-opening, especially at higher pH, leading to the formation of imines and subsequent degradation products.

Q3: How do substituents on the cyclopropane ring affect its thermal stability?

A3: Substituents have a profound effect on the thermal stability of the cyclopropane ring.

  • Electron-Donating and -Accepting Groups: The presence of both donor and acceptor groups on adjacent carbons significantly lowers the activation energy for ring-opening, making these "donor-acceptor" cyclopropanes less thermally stable.

  • Fused Ring Systems: Incorporating the cyclopropane ring into a fused bicyclic or polycyclic system can increase its rigidity and stability. This is a strategy used in medicinal chemistry to enhance the stability of drug candidates.

  • Steric Hindrance: Bulky substituents can either stabilize the ring by preventing intermolecular reactions or destabilize it by increasing steric strain. The overall effect depends on the specific substitution pattern.

Q4: Can the formulation of a cyclopropane-containing drug affect its thermal stability?

A4: Yes, formulation strategies can significantly improve the thermal stability of a drug substance. For cyclopropane derivatives, particularly those sensitive to pH, controlling the microenvironmental pH through the use of appropriate buffers and excipients can prevent degradation. Salt formation can also be a crucial strategy to stabilize sensitive moieties like cyclopropylamines. Additionally, techniques like lyophilization (freeze-drying) can enhance stability by removing water and reducing hydrolytic degradation.

Troubleshooting Guide

Problem 1: My cyclopropane-containing compound is decomposing during purification by distillation or upon solvent removal at elevated temperatures.

Possible CauseSuggested Solution
Thermal Lability: The compound may be inherently unstable at the temperatures used.- Use lower boiling point solvents for extraction and chromatography to minimize the temperature required for removal. - Employ high-vacuum techniques (e.g., a rotary evaporator connected to a high-vacuum pump with a cold trap) to remove solvents at or below room temperature. - Consider alternative purification methods that do not require heat, such as flash chromatography at room temperature or recrystallization.
Acid/Base Sensitivity: Trace amounts of acid or base in your solvents or on your glassware could be catalyzing the degradation.- Use high-purity, neutral solvents. - Wash glassware with a dilute base (e.g., aqueous sodium bicarbonate), followed by a thorough rinse with deionized water and drying before use to neutralize any acidic residues. - Consider adding a non-volatile, inert base like proton sponge if your compound is acid-sensitive and can tolerate it.

Problem 2: I am observing unexpected ring-opened byproducts in my reaction mixture after workup.

Possible CauseSuggested Solution
Reaction with Workup Reagents: The workup conditions (e.g., acidic or basic washes) may be promoting ring-opening.- If possible, perform a neutral workup using only deionized water and brine. - If an acid or base wash is necessary, use dilute solutions and minimize the contact time. Perform the wash at a low temperature (e.g., in an ice bath).
Instability on Silica Gel: The acidic nature of standard silica gel can cause the degradation of sensitive cyclopropane derivatives during chromatography.- Deactivate the silica gel by pre-treating it with a solution of triethylamine in the eluent (e.g., 1-2% triethylamine), then flushing with the eluent until the pH of the eluate is neutral. - Use alternative stationary phases like neutral alumina or florisil.
Radical-Mediated Decomposition: Exposure to air and light can initiate radical chain reactions leading to ring-opening, especially for certain substitution patterns.- Perform the reaction and workup under an inert atmosphere (e.g., nitrogen or argon). - Protect the reaction mixture from light by wrapping the flask in aluminum foil.

Problem 3: My cyclopropane-containing drug candidate shows significant degradation during accelerated stability studies.

Possible CauseSuggested Solution
Hydrolytic Degradation: The compound may be sensitive to hydrolysis, which is accelerated at higher temperatures and humidity. This is a known issue for cyclopropylamines.- Salt Selection: Investigate the formation of different salts of the active pharmaceutical ingredient (API). A more stable salt form can protect the sensitive moiety. - Formulation pH Control: Develop a formulation with a buffering system to maintain the pH at a level where the API is most stable.
Oxidative Degradation: The compound may be susceptible to oxidation.- Include an antioxidant in the formulation. - Package the drug product in an oxygen-impermeable container or under an inert atmosphere.
Solid-State Instability: The crystalline form of the API may be inherently unstable, or it may be interacting with excipients.- Conduct a polymorph screen to identify a more stable crystalline form of the API. - Perform excipient compatibility studies to identify and replace any excipients that are promoting degradation.

Quantitative Data on Thermal Stability

The following table summarizes available data on the thermal stability of cyclopropane and its derivatives. Note that direct comparison can be challenging due to varying experimental conditions.

Compound/ClassParameterValueConditions
CyclopropaneActivation Energy (Ea) for isomerization to propene~65 kcal/molGas phase, high-pressure limit
CyclopropylamineStandard Enthalpy of Formation (ΔHf°)18.42 ± 0.16 kcal/molIdeal gaseous state
GSK2879552 (a cyclopropylamine derivative)DegradationObserved at high pHLong-term stability studies
Donor-Acceptor CyclopropanesGeneral TrendLower activation barrier for ring-opening compared to unsubstituted cyclopropaneVaries with substituents

Experimental Protocols

Protocol: Thermal Stress Testing of a Novel Cyclopropane Derivative

Objective: To assess the intrinsic thermal stability of a new cyclopropane derivative and identify potential degradation products. This protocol is based on ICH Q1A(R2) guidelines for forced degradation studies.

Materials:

  • The cyclopropane derivative (API)

  • High-purity solvents (e.g., acetonitrile, methanol, water)

  • Forced degradation chambers/ovens with controlled temperature and humidity

  • pH meter

  • Volumetric flasks and other standard laboratory glassware

  • Analytical instrumentation (e.g., HPLC-UV, HPLC-MS)

Procedure:

  • Sample Preparation:

    • Solid State: Weigh approximately 10-20 mg of the API into several clear and amber glass vials. For studies involving humidity, use open vials.

    • Solution State: Prepare solutions of the API at a known concentration (e.g., 1 mg/mL) in various solvents and pH-adjusted aqueous buffers (e.g., pH 2, 7, and 9) to assess hydrolytic stability.

  • Stress Conditions:

    • Thermal Stress (Solid): Place the vials in ovens at temperatures incrementally higher than for accelerated stability testing (e.g., 50°C, 60°C, 70°C, and 80°C). A parallel set of samples should be stored at 40°C/75% RH.

    • Thermal Stress (Solution): Place the solutions in a heating block or oven at a moderately elevated temperature (e.g., 60°C).

    • Control Samples: Store a set of solid and solution samples under refrigerated conditions (e.g., 2-8°C) and protected from light to serve as controls.

  • Time Points:

    • Withdraw samples at predetermined time points (e.g., 0, 6, 24, 48, 72 hours, and 1 week). The duration may need to be adjusted based on the lability of the compound. The goal is to achieve 5-20% degradation to ensure that secondary degradation products are not predominant.

  • Sample Analysis:

    • Preparation: For solid samples, dissolve them in a suitable solvent to the target concentration for analysis. For solution samples, they may be analyzed directly or after dilution.

    • Analytical Method: Use a stability-indicating analytical method, typically a reverse-phase HPLC method with UV detection. An HPLC-MS method is highly recommended for the identification of degradation products by comparing the mass-to-charge ratios of the new peaks with the parent compound.

    • Data Evaluation:

      • Quantify the amount of the parent compound remaining at each time point.

      • Calculate the percentage of degradation.

      • Identify and, if possible, quantify the major degradation products.

      • Determine the mass balance to ensure all major degradation products are accounted for.

  • Data Reporting:

    • Tabulate the percentage of the remaining API and the formation of major degradants at each temperature and time point.

    • Propose a degradation pathway based on the identified structures of the degradation products.

Visualizations

G Factors Influencing Cyclopropane Ring Stability cluster_destabilizing Destabilizing Factors cluster_stabilizing Stabilizing Factors Angle Strain Angle Strain Torsional Strain Torsional Strain Donor-Acceptor Substituents Donor-Acceptor Substituents Fused Ring Systems Fused Ring Systems Electron Withdrawing Groups (Inductive Effect) Electron Withdrawing Groups (Inductive Effect) Steric Shielding Steric Shielding Cyclopropane Stability Cyclopropane Stability Cyclopropane Stability->Angle Strain Increased by Cyclopropane Stability->Torsional Strain Increased by Cyclopropane Stability->Donor-Acceptor Substituents Decreased by Cyclopropane Stability->Fused Ring Systems Increased by Cyclopropane Stability->Electron Withdrawing Groups (Inductive Effect) Increased by Cyclopropane Stability->Steric Shielding Increased by

Caption: Factors influencing the stability of the cyclopropane ring.

G Experimental Workflow for Thermal Stability Assessment Start Start Sample Preparation Sample Preparation Start->Sample Preparation Stress Conditions Stress Conditions Sample Preparation->Stress Conditions Time Point Sampling Time Point Sampling Stress Conditions->Time Point Sampling Solid & Solution Analytical Testing Analytical Testing Time Point Sampling->Analytical Testing Data Analysis Data Analysis Analytical Testing->Data Analysis Identify Degradants Identify Degradants Data Analysis->Identify Degradants Propose Pathway Propose Pathway Identify Degradants->Propose Pathway End End Propose Pathway->End

Caption: A general workflow for assessing thermal stability.

G Proposed Degradation Pathway for a Cyclopropylamine Cyclopropylamine Derivative Cyclopropylamine Derivative Protonated Cyclopropylamine Protonated Cyclopropylamine Cyclopropylamine Derivative->Protonated Cyclopropylamine + H+ Ring-Opened Carbocation Ring-Opened Carbocation Protonated Cyclopropylamine->Ring-Opened Carbocation High pH / Heat Iminium Ion Iminium Ion Ring-Opened Carbocation->Iminium Ion - H+ Aldehyde/Ketone Product Aldehyde/Ketone Product Iminium Ion->Aldehyde/Ketone Product + H2O Further Degradation Further Degradation Aldehyde/Ketone Product->Further Degradation

Caption: A plausible hydrolytic degradation pathway for a cyclopropylamine.

Technical Support Center: Diastereoselective Fluorocyclopropanation

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for diastereoselective fluorocyclopropanation. This resource is designed for researchers, scientists, and professionals in drug development to address common challenges and questions encountered during experimentation.

Troubleshooting Guide

This guide provides solutions to common problems encountered during diastereoselective fluorocyclopropanation reactions.

Problem Potential Cause Suggested Solution
Low Diastereoselectivity 1. Ineffective Directing Group: The hydroxyl group of an allylic alcohol may not be effectively coordinating with the zinc carbenoid. 2. Inappropriate Solvent: The solvent may be too coordinating, interfering with the desired transition state. 3. Suboptimal Chiral Ligand: The chosen chiral ligand may not be suitable for the specific substrate.1. Ensure the use of a free hydroxyl group on the allylic alcohol, as it is crucial for directing the cyclopropanation.[1] For substrates lacking a directing group, consider introducing one or using a chiral catalyst system. 2. Screen less coordinating solvents. For Simmons-Smith type reactions, dichloromethane (CH₂Cl₂) is often effective.[2] Avoid highly Lewis basic solvents like THF unless specifically required by the protocol, as they can decrease the reaction rate.[2] 3. If using a chiral ligand like a dioxaborolane, ensure it is of high purity and used in the correct stoichiometry.[2] For other catalytic systems, such as those using rhodium, screen different chiral ligands to find the optimal match for your substrate.[3]
Low Yield / Incomplete Reaction 1. Decomposition of the Carbenoid Reagent: Zinc carbenoids can be thermally unstable and sensitive to moisture. 2. Low Reactivity of the Alkene: Electron-deficient alkenes are less nucleophilic and react slower with electrophilic zinc carbenoids.[4][5] 3. Insufficient Reagent Stoichiometry: An inadequate amount of the cyclopropanating agent will lead to incomplete conversion.1. Prepare the zinc carbenoid in situ at low temperatures (e.g., 0 °C) and use it immediately.[2] Ensure all glassware is flame-dried and the reaction is performed under an inert atmosphere (e.g., argon).[2] 2. For electron-poor alkenes, consider using more reactive carbenoid variants. The Shi modification, which uses trifluoroacetic acid with diethylzinc and diiodomethane, generates a more nucleophilic zinc carbenoid suitable for these substrates.[6] Alternatively, increasing the reaction time or temperature may be necessary, though this can sometimes negatively impact diastereoselectivity.[2] 3. An excess of the carbenoid reagent is often required. Optimization studies have shown that increasing the equivalents of the fluorocarbenoid can improve both yield and diastereoselectivity.[1]
Formation of Side Products 1. Methylation of Heteroatoms: The electrophilic nature of zinc carbenoids can lead to the methylation of alcohols or thioethers, especially with prolonged reaction times or excess reagent.[6] 2. Reaction with the Solvent: The carbenoid may react with certain solvents.1. Monitor the reaction closely by TLC or NMR to avoid unnecessarily long reaction times. Use the minimum excess of the Simmons-Smith reagent required for full conversion. 2. Use non-reactive solvents such as dichloromethane or 1,2-dichloroethane.

Frequently Asked Questions (FAQs)

Q1: How do I choose the right method for my substrate?

A1: The choice of method depends heavily on the substrate's functional groups.

  • For Allylic Alcohols: Substrate-directed Simmons-Smith type reactions are highly effective. The hydroxyl group directs the cyclopropanation to the same face of the double bond, leading to high diastereoselectivity.[1][5] Using a chiral dioxaborolane ligand with a zinc carbenoid can achieve high enantioselectivity as well.[2]

  • For Electron-Rich Alkenes (e.g., enol ethers): Standard Simmons-Smith conditions or modifications thereof generally work well.[6]

  • For Electron-Deficient Alkenes: Consider using more nucleophilic carbenoids, such as those generated by the Shi modification (Et₂Zn/TFA/CH₂I₂).[6] Alternatively, biocatalytic methods using engineered enzymes have shown great promise for these challenging substrates.

Q2: What is the role of the directing group in achieving high diastereoselectivity?

A2: In the cyclopropanation of allylic alcohols, the hydroxyl group acts as a Lewis base and coordinates to the Lewis acidic zinc carbenoid. This coordination brings the cyclopropanating agent to one face of the alkene, resulting in the delivery of the fluoromethylene group syn to the hydroxyl group. This pre-organization in the transition state is the key to high diastereoselectivity.[7]

Q3: Can solvents affect the diastereoselectivity of the reaction?

A3: Yes, solvents can have a significant impact. The rate of Simmons-Smith cyclopropanation tends to decrease as the basicity of the solvent increases.[8] Highly coordinating solvents like THF can compete with the substrate's directing group for coordination to the zinc carbenoid, potentially lowering diastereoselectivity. Less coordinating solvents like dichloromethane are often preferred.[2]

Q4: My reaction is very slow. What can I do to improve the reaction rate?

A4: The reactivity of fluoroalkenes towards electrophilic zinc reagents can be low.[2] If your reaction is slow, you can try the following:

  • Increase the equivalents of the cyclopropanating agent.

  • Gently increase the reaction temperature. Monitor for any decrease in diastereoselectivity.

  • Ensure your reagents, especially the zinc source (e.g., Et₂Zn), are fresh and of high quality.

  • For Simmons-Smith reactions, the use of a zinc-copper couple or diethylzinc can influence reactivity. Diethylzinc is often more reactive.

Quantitative Data Summary

The following tables summarize quantitative data from various studies to allow for easy comparison of different approaches to diastereoselective fluorocyclopropanation.

Table 1: Diastereoselective Fluorocyclopropanation of Chiral Secondary Allylic Alcohols

EntrySubstrateFluorocarbenoid PrecursorEquivalents of CarbenoidSolventTemp (°C)Yield (%)d.r.
1(±)-Cyclohexyl-3-phenylpropenolCHFI₂/EtZn2CH₂Cl₂-40308:1
2(±)-Cyclohexyl-3-phenylpropenolCHFI₂/EtZn5CH₂Cl₂-407215:1
3trans-StyryldioxolaneCHFI₂/EtZn5CH₂Cl₂-407315:1
4cis-StyryldioxolaneCHFI₂/EtZn5CH₂Cl₂-40623:1

Data sourced from Organic Letters, 2015, 17, 4288–4291.[1]

Table 2: Enantioselective Fluorocyclopropanation of Fluoroallylic Alcohols using a Chiral Dioxaborolane Ligand

EntrySubstrateSolvent AdditiveConversion (%)Yield (%)ee (%)
1(Z)-2-Fluoro-3-phenylprop-2-en-1-olDMELow--
2(Z)-2-Fluoro-3-phenylprop-2-en-1-olEt₂O66--
3(Z)-2-Fluoro-3-phenylprop-2-en-1-olTHF24--
4(Z)-2-Fluoro-3-phenylprop-2-en-1-olNone1009095
5(E)-3-Fluoro-4-phenylbut-3-en-2-olNone1009091

Data sourced from Canadian Journal of Chemistry, 2020.[2]

Experimental Protocols

Protocol 1: Diastereoselective Fluorocyclopropanation of a Chiral Secondary Allylic Alcohol

This protocol is adapted from the procedure described for the cyclopropanation of chiral secondary allylic alcohols using a zinc carbenoid derived from difluoroiodomethane.[1]

Materials:

  • Chiral secondary allylic alcohol

  • Difluoroiodomethane (CHFI₂)

  • Diethylzinc (Et₂Zn)

  • Dichloromethane (CH₂Cl₂, anhydrous)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Argon atmosphere

Procedure:

  • Set up a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a septum under an argon atmosphere.

  • Dissolve the chiral secondary allylic alcohol (1.0 equiv) in anhydrous CH₂Cl₂ and cool the solution to -40 °C (acetonitrile/dry ice bath).

  • To this solution, add Et₂Zn (1.1 equiv) dropwise. Stir the resulting mixture for 20 minutes at -40 °C to form the zinc alkoxide.

  • In a separate flame-dried flask, prepare the fluorocarbenoid. To a solution of CHFI₂ (5.0 equiv) in anhydrous CH₂Cl₂ at -40 °C, add Et₂Zn (5.0 equiv) dropwise. Stir for 20 minutes.

  • Transfer the freshly prepared fluorocarbenoid solution to the dropping funnel and add it dropwise to the zinc alkoxide solution at -40 °C over 30 minutes.

  • Stir the reaction mixture at -40 °C and monitor its progress by TLC.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at -40 °C.

  • Allow the mixture to warm to room temperature. Extract the aqueous layer with CH₂Cl₂ (3x).

  • Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired fluorocyclopropane.

  • Determine the diastereomeric ratio by ¹H or ¹⁹F NMR spectroscopy of the crude reaction mixture.

Visualizations

experimental_workflow cluster_prep Reagent Preparation cluster_reaction Reaction cluster_workup Workup & Purification start Start: Flame-dried glassware under Argon alkoxide 1. Prepare Zinc Alkoxide: Allylic Alcohol + Et2Zn in CH2Cl2 at -40°C start->alkoxide add 3. Add Fluorocarbenoid to Zinc Alkoxide solution dropwise at -40°C alkoxide->add carbenoid 2. Prepare Fluorocarbenoid: CHFI2 + Et2Zn in CH2Cl2 at -40°C carbenoid->add react 4. Stir and Monitor reaction by TLC add->react quench 5. Quench with sat. aq. NH4Cl react->quench extract 6. Aqueous Workup & Extraction quench->extract purify 7. Column Chromatography extract->purify end End: Characterize Product (NMR for d.r.) purify->end

Caption: Experimental workflow for diastereoselective fluorocyclopropanation.

diastereoselectivity_factors outcome Diastereoselectivity of Fluorocyclopropanation substrate Substrate Structure outcome->substrate reagent Reagent/Catalyst System outcome->reagent conditions Reaction Conditions outcome->conditions directing_group Presence/Absence of Directing Group (e.g., -OH) substrate->directing_group alkene_electronics Alkene Electronics (Electron-rich vs. -poor) substrate->alkene_electronics sterics Steric Hindrance substrate->sterics carbenoid_type Carbenoid Type (e.g., Simmons-Smith, Shi) reagent->carbenoid_type chiral_ligand Chiral Ligand/Auxiliary reagent->chiral_ligand solvent Solvent Polarity/ Coordinating Ability conditions->solvent temperature Temperature conditions->temperature stoichiometry Reagent Stoichiometry conditions->stoichiometry

Caption: Key factors influencing diastereoselectivity in fluorocyclopropanation.

References

analytical methods for determining cis/trans ratio of ethyl 2-fluorocyclopropanecarboxylate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the analytical methods for determining the cis/trans ratio of ethyl 2-fluorocyclopropanecarboxylate.

Frequently Asked Questions (FAQs)

Q1: What are the primary analytical methods for determining the cis/trans ratio of ethyl 2-fluorocyclopropanecarboxylate?

A1: The primary and most effective methods are Gas Chromatography (GC), often coupled with Mass Spectrometry (GC-MS) or Flame Ionization Detection (GC-FID), and Nuclear Magnetic Resonance (NMR) spectroscopy, including ¹H and ¹⁹F NMR.

Q2: How can I distinguish between the cis and trans isomers using ¹H NMR?

A2: The distinction is primarily based on the coupling constants (J-values) between the cyclopropyl protons. Generally, the ³JHH coupling constant for cis protons (protons on the same side of the ring) is larger (typically 6-12 Hz) than for trans protons (protons on opposite sides of the ring), which usually fall in the range of 2-9 Hz.[1][2][3][4]

Q3: What is the advantage of using ¹⁹F NMR for this analysis?

A3: ¹⁹F NMR offers several advantages, including a wide chemical shift range which minimizes signal overlap, high sensitivity due to the 100% natural abundance of the ¹⁹F nucleus, and the ability to observe through-space correlations (NOE) to nearby protons to confirm stereochemistry.[5][6][7][8][9] The chemical shift of the fluorine atom will be different for the cis and trans isomers, providing a clear method for quantification.

Q4: Can I use High-Performance Liquid Chromatography (HPLC) to separate the isomers?

A4: While HPLC is a powerful separation technique, baseline separation of cis/trans isomers of small molecules like ethyl 2-fluorocyclopropanecarboxylate on standard reversed-phase columns (e.g., C18) can be challenging. Chiral stationary phases might offer separation if the isomers are enantiomeric or form diastereomeric complexes, but GC and NMR are generally more direct methods for this specific determination.

Q5: How do I prepare my sample for GC or NMR analysis?

A5: For both GC and NMR, the sample should be dissolved in a suitable solvent. For GC, volatile organic solvents like hexane, ethyl acetate, or dichloromethane are appropriate. For NMR, a deuterated solvent such as chloroform-d (CDCl₃) or acetone-d₆ is required to avoid solvent interference in the ¹H spectrum. Ensure the sample is free of particulate matter by filtering if necessary.

Analytical Method Protocols

Gas Chromatography-Mass Spectrometry (GC-MS)

This method provides excellent separation and identification of the cis and trans isomers.

Experimental Workflow:

GCMS_Workflow cluster_prep Sample Preparation cluster_gc GC Analysis cluster_ms MS Detection cluster_data Data Analysis prep1 Dissolve sample in a volatile solvent (e.g., hexane) prep2 Filter the solution if necessary prep1->prep2 gc_inj Inject sample into GC gc_sep Separation on a capillary column gc_inj->gc_sep ms_ion Electron Ionization (EI) gc_sep->ms_ion ms_det Mass analysis and detection ms_ion->ms_det data_chrom Obtain chromatogram ms_det->data_chrom data_quant Integrate peak areas of cis and trans isomers data_chrom->data_quant data_ratio Calculate cis/trans ratio data_quant->data_ratio cluster_prep cluster_prep cluster_prep->gc_inj

Caption: Workflow for cis/trans ratio determination by GC-MS.

Detailed Protocol:

  • Sample Preparation:

    • Accurately weigh approximately 1-5 mg of the ethyl 2-fluorocyclopropanecarboxylate sample.

    • Dissolve the sample in 1 mL of a volatile solvent such as hexane or ethyl acetate.

    • If the solution is cloudy, filter it through a 0.22 µm syringe filter.

  • GC-MS Parameters:

    • GC System: Agilent 7890B GC or equivalent.

    • Column: A mid-polarity capillary column is recommended for good separation. A suitable choice would be a (5%-phenyl)-methylpolysiloxane column (e.g., HP-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness).

    • Inlet: Split/splitless injector at 250 °C with a split ratio of 50:1.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Oven Temperature Program:

      • Initial temperature: 60 °C, hold for 2 minutes.

      • Ramp: 10 °C/min to 200 °C.

      • Hold at 200 °C for 5 minutes.

    • MS System: Agilent 5977A MSD or equivalent.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 300.

  • Data Analysis:

    • Identify the peaks corresponding to the cis and trans isomers based on their retention times.

    • Confirm the identity of each isomer by examining their mass spectra.

    • Integrate the peak areas of the cis and trans isomers.

    • Calculate the cis/trans ratio using the following formula:

      • Ratio = (Area_cis / (Area_cis + Area_trans)) : (Area_trans / (Area_cis + Area_trans))

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

qNMR is a powerful technique for determining the isomeric ratio without the need for chromatographic separation.

Experimental Workflow:

qNMR_Workflow cluster_prep Sample Preparation cluster_nmr NMR Analysis cluster_data Data Analysis prep1 Accurately weigh sample and internal standard prep2 Dissolve in deuterated solvent prep1->prep2 nmr_acq Acquire 1H and/or 19F NMR spectrum nmr_proc Process the spectrum (phasing, baseline correction) nmr_acq->nmr_proc data_assign Assign signals for cis and trans isomers nmr_proc->data_assign data_int Integrate characteristic signals data_assign->data_int data_ratio Calculate cis/trans ratio from integral values data_int->data_ratio cluster_prep cluster_prep cluster_prep->nmr_acq

Caption: Workflow for cis/trans ratio determination by qNMR.

Detailed Protocol:

  • Sample Preparation:

    • Accurately weigh approximately 10-20 mg of the ethyl 2-fluorocyclopropanecarboxylate sample into an NMR tube.

    • Add a known amount of an internal standard (e.g., 1,3,5-trimethoxybenzene) if absolute quantification is desired. For isomeric ratio, an internal standard is not strictly necessary but can be good practice.

    • Add approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃).

    • Ensure complete dissolution by gentle vortexing.

  • NMR Parameters (¹H qNMR):

    • Spectrometer: Bruker Avance 400 MHz or equivalent.

    • Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30').

    • Relaxation Delay (d1): Set to at least 5 times the longest T₁ of the signals of interest (a value of 30 s is generally sufficient for accurate quantification).

    • Number of Scans (ns): 8 to 16, depending on the sample concentration.

    • Spectral Width: Centered on the signals of interest.

  • Data Analysis:

    • Process the FID by applying an exponential multiplication with a line broadening of 0.3 Hz.

    • Carefully phase the spectrum and perform baseline correction.

    • Identify and assign the signals corresponding to the cis and trans isomers. Look for well-resolved signals, for example, the protons on the cyclopropane ring or the fluorine atom in the ¹⁹F spectrum.

    • Integrate the area of a characteristic, well-resolved signal for each isomer.

    • Calculate the cis/trans ratio from the integral values.

Data Presentation

The following tables summarize typical performance data for the analytical methods described.

Table 1: GC-MS Performance Characteristics

ParameterTypical Value
Resolution (Rs) between cis/trans peaks > 1.5
Precision (%RSD) < 5%
Limit of Detection (LOD) ~0.1-1 ng/mL
Limit of Quantification (LOQ) ~0.5-5 ng/mL

Table 2: qNMR Performance Characteristics

ParameterTypical Value
Precision (%RSD) < 2%[10][11]
Accuracy 98-102%[10][12]
Linearity (R²) > 0.999[13]
Limit of Quantification (LOQ) ~0.1 mg/mL

Troubleshooting Guides

GC-MS Troubleshooting

IssuePossible Cause(s)Recommended Solution(s)
Poor peak resolution - Inappropriate GC column- Incorrect oven temperature program- Column degradation- Use a mid-polarity column.- Optimize the temperature ramp.- Trim the column inlet or replace the column.
Peak tailing - Active sites in the injector liner or column- Sample overload- Use a deactivated liner.- Dilute the sample.
Ghost peaks - Contamination in the injector or syringe- Septum bleed- Clean the injector and syringe.- Use a high-quality, low-bleed septum.
No peaks observed - No injection occurred- Leak in the system- Check the syringe and autosampler.- Perform a leak check.

qNMR Troubleshooting

IssuePossible Cause(s)Recommended Solution(s)
Inaccurate integration - Incorrect phasing or baseline correction- Short relaxation delay (d1)- Carefully re-process the spectrum.- Increase the relaxation delay to at least 5 times T₁.
Broad peaks - Poor shimming- High sample concentration- Re-shim the magnet.- Dilute the sample.
Signal overlap - Insufficient magnetic field strength- Use a higher field NMR spectrometer if available.- Analyze the ¹⁹F spectrum which has a wider chemical shift range.
Presence of water peak - Use of non-anhydrous deuterated solvent- Use a fresh, sealed ampule of deuterated solvent.- Apply a solvent suppression pulse sequence.

References

Technical Support Center: Synthesis of Ethyl 2-Fluorocyclopropanecarboxylate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with catalyst poisoning during the synthesis of ethyl 2-fluorocyclopropanecarboxylate.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of catalyst deactivation in the synthesis of ethyl 2-fluorocyclopropanecarboxylate?

Catalyst deactivation, often observed as a significant drop in reaction yield or a complete halt of the reaction, is primarily due to catalyst poisoning. This occurs when impurities in the reaction mixture strongly bind to the active sites of the catalyst, rendering them inactive.[1][2] For cyclopropanation reactions, common poisons include sulfur compounds, water, oxygen, and coordinating functional groups present in the starting materials or solvents.[3][4]

Q2: Which catalysts are typically used for the synthesis of ethyl 2-fluorocyclopropanecarboxylate, and what are their known poisons?

The synthesis of ethyl 2-fluorocyclopropanecarboxylate generally employs either a transition metal catalyst (e.g., rhodium or copper complexes) with a diazo-reagent or a Simmons-Smith type reaction (organozinc carbenoid).[5][6][7]

  • Rhodium and Copper Catalysts: These are susceptible to poisoning by compounds containing sulfur, phosphorus, or arsenic. Halides, carbon monoxide, and strongly coordinating solvents or impurities can also deactivate the catalyst.[1][3]

  • Simmons-Smith Reagents (Zinc-based): The reactivity of organozinc carbenoids is highly sensitive to the quality of the zinc used and the presence of moisture.[8] While less prone to poisoning by sulfur compounds compared to rhodium, excess protic impurities can quench the carbenoid. The Lewis acidity of the zinc byproducts can also lead to side reactions.[9]

Q3: Can catalyst poisoning be reversed?

The reversibility of catalyst poisoning depends on the nature of the poison.[4]

  • Reversible Poisoning: This occurs when the poison weakly adsorbs to the catalyst surface. In some cases, increasing the reaction temperature or removing the poison from the feedstock can restore catalyst activity.[4]

  • Irreversible Poisoning: This involves the formation of strong, stable bonds between the poison and the catalyst's active sites, leading to permanent deactivation.[2][4] In such cases, the catalyst cannot be regenerated and must be replaced.

Q4: Are there instances where "poisoning" is intentionally used?

Yes, in some catalytic systems, a substance that would typically be considered a poison is intentionally added in controlled amounts to modify the catalyst's activity and improve selectivity towards a desired product.[1][10] A classic example is the Lindlar catalyst, where palladium is "poisoned" with lead acetate to prevent the over-reduction of alkynes.[1]

Troubleshooting Guides

Issue 1: Low or No Product Yield in Rhodium-Catalyzed Cyclopropanation
Symptom Potential Cause Troubleshooting Step
Reaction fails to initiate or proceeds very slowly.Catalyst Poisoning: Impurities in the starting materials (ethyl fluoroacrylate or ethyl diazoacetate) or solvent are deactivating the rhodium catalyst.1. Purify Reagents: Purify the ethyl fluoroacrylate and the solvent to remove potential sulfur or halide impurities. 2. Use High-Purity Catalyst: Ensure the rhodium catalyst is of high purity and has been stored under inert conditions. 3. Inert Atmosphere: Run the reaction under a strictly inert atmosphere (Argon or Nitrogen) to exclude oxygen and moisture.
Initial reaction rate is good, but the reaction stops before completion.Gradual Catalyst Deactivation: Low levels of a poison are slowly deactivating the catalyst over time.1. Incremental Catalyst Addition: Instead of adding all the catalyst at the beginning, try adding it in portions throughout the reaction. 2. Check for Byproduct Inhibition: Analyze the reaction mixture at the point of stalling to identify any byproducts that might be acting as inhibitors.
Formation of significant amounts of carbene dimer.Inefficient Carbene Transfer: The catalyst is unable to efficiently transfer the carbene to the alkene, possibly due to steric hindrance or deactivation. This can be an issue with deactivated substrates.[11]1. Optimize Catalyst Loading: Increase the catalyst loading in small increments. 2. Change Catalyst: Consider a different rhodium catalyst with different ligands that may be more effective for electron-deficient alkenes.[12]
Issue 2: Inconsistent Results with Simmons-Smith Cyclopropanation
Symptom Potential Cause Troubleshooting Step
Reaction yield varies significantly between batches.Inconsistent Zinc Carbenoid Formation: The activity of the zinc-copper couple can be inconsistent, or the diiodomethane may have degraded.1. Activate Zinc: Ensure consistent activation of the zinc-copper couple. The use of ultrasound can improve the rate of organozinc compound formation.[6] 2. Fresh Reagents: Use freshly purified diiodomethane. 3. Use Diethylzinc: Consider using the Furukawa modification (diethylzinc and diiodomethane) for more reproducible results.[9]
Low yield with electron-deficient ethyl fluoroacrylate.Poor Reactivity of the Carbenoid: The electrophilic nature of the traditional Simmons-Smith reagent makes it inefficient with electron-deficient alkenes.[13]1. Use a Modified Reagent: Employ a modified Simmons-Smith reagent, such as that developed by the Shi group (using trifluoroacetic acid), which is more nucleophilic and effective for electron-deficient alkenes.[9]
Formation of methylated byproducts.Side Reaction with Zinc Carbenoid: The electrophilic zinc carbenoid can methylate heteroatoms, such as alcohols or even trace water.[9]1. Strictly Anhydrous Conditions: Ensure all glassware, solvents, and reagents are rigorously dried. 2. Control Stoichiometry: Avoid using a large excess of the Simmons-Smith reagent.

Quantitative Data Summary

The following table provides typical ranges for catalyst loading in cyclopropanation reactions. Note that optimal loading can vary significantly based on the specific substrate and reaction conditions.

Catalyst SystemCatalystTypical Loading (mol%)Reference
Rhodium-CatalyzedRh₂(OAc)₄0.5 - 2[14]
Rhodium-CatalyzedChiral Rh(II) Catalysts0.001 - 1[15]
Copper-CatalyzedCuI1[14]
Simmons-SmithZn-Cu CoupleStoichiometric to excess[8]
Furukawa ModificationEt₂ZnStoichiometric to excess[9]

Experimental Protocols

Protocol 1: General Procedure for Rhodium-Catalyzed Cyclopropanation
  • Preparation: Under an inert atmosphere (Argon), add the rhodium catalyst (e.g., Rh₂(OAc)₄, 1 mol%) to a flame-dried flask containing a magnetic stir bar.

  • Solvent and Substrate Addition: Add anhydrous solvent (e.g., dichloromethane) and ethyl fluoroacrylate (1.0 equivalent).

  • Diazo Reagent Addition: Slowly add a solution of ethyl diazoacetate (1.1 equivalents) in the anhydrous solvent to the reaction mixture over several hours using a syringe pump. Maintain the reaction temperature at 25 °C.

  • Monitoring: Monitor the reaction progress by TLC or GC-MS.

  • Workup: Once the reaction is complete, concentrate the mixture under reduced pressure. Purify the residue by column chromatography on silica gel to obtain ethyl 2-fluorocyclopropanecarboxylate.

Protocol 2: General Procedure for Simmons-Smith Cyclopropanation (Furukawa Modification)
  • Preparation: To a flame-dried flask under an inert atmosphere (Argon), add anhydrous solvent (e.g., 1,2-dichloroethane) and ethyl fluoroacrylate (1.0 equivalent).

  • Reagent Addition: Cool the solution to 0 °C. Add diethylzinc (1.1 equivalents) dropwise, followed by the slow, dropwise addition of diiodomethane (1.1 equivalents).

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • Monitoring: Monitor the reaction progress by TLC or GC-MS.

  • Quenching and Workup: Carefully quench the reaction at 0 °C by the slow addition of a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with dichloromethane. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the residue by column chromatography.

Visualizations

Catalyst_Poisoning_Troubleshooting start Low or No Yield in Cyclopropanation poisoning_suspected Catalyst Poisoning Suspected start->poisoning_suspected check_catalyst Is the catalyst known to be active? check_reagents Are reagents and solvents pure and anhydrous? check_catalyst->check_reagents purify_reagents Purify all starting materials and solvents. Ensure anhydrous conditions. check_reagents->purify_reagents No rerun_reaction Re-run reaction under strictly inert atmosphere. check_reagents->rerun_reaction Yes poisoning_suspected->check_catalyst Yes poisoning_suspected->check_reagents No purify_reagents->rerun_reaction success Successful Reaction rerun_reaction->success Success failure Reaction Still Fails rerun_reaction->failure Failure change_catalyst Consider a different catalyst or reaction type (e.g., modified Simmons-Smith). failure->change_catalyst

Caption: Troubleshooting workflow for low yield in cyclopropanation.

Poisoning_Mechanism cluster_0 Normal Catalytic Cycle cluster_1 Poisoning Event Catalyst Active Catalyst (e.g., Rhodium) Intermediate Catalyst-Carbene Complex Catalyst->Intermediate + Diazo Deactivated_Catalyst Deactivated Catalyst (Poison Adsorbed on Active Site) Catalyst->Deactivated_Catalyst Poisoning Reactants Alkene + Diazo Compound Product Cyclopropane Product + Regenerated Catalyst Intermediate->Product + Alkene Product->Catalyst Regeneration Poison Poison (e.g., Sulfur Compound) Poison->Deactivated_Catalyst

Caption: Mechanism of catalyst poisoning versus a normal catalytic cycle.

References

Validation & Comparative

Unraveling the Reactivity of Ethyl 2-Fluorocyclopropanecarboxylate Isomers: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, understanding the nuanced reactivity of stereoisomers is paramount for designing effective synthetic routes and novel molecular entities. This guide provides a detailed comparison of the reactivity of cis- and trans-ethyl 2-fluorocyclopropanecarboxylate, drawing upon experimental data from closely related analogues and established principles of chemical reactivity.

The introduction of a fluorine atom onto a cyclopropane ring significantly influences the molecule's electronic properties and, consequently, its chemical reactivity. The relative orientation of the fluorine atom and the ethyl carboxylate group in cis and trans isomers leads to distinct differences in their susceptibility to various chemical transformations. While direct comparative studies on ethyl 2-fluorocyclopropanecarboxylate are limited, extensive research on the analogous compound, diethyl 2-fluorocyclopropane-1,1-dicarboxylate, provides a strong foundation for understanding the disparate reactivity of these isomers, particularly in hydrolysis reactions.

The "trans-Fluorine Effect" in Ester Hydrolysis

A key factor governing the differential reactivity of these isomers is the "trans-Fluorine Effect". This effect describes the enhanced reactivity of an ester group positioned trans to a fluorine atom on a cyclopropane ring. The fluorine atom, being highly electronegative, exerts a significant inductive electron-withdrawing effect. This effect is transmitted through the sigma bonds of the cyclopropane ring, influencing the electron density at the carbonyl carbon of the ester group.

In the trans isomer, the electron-withdrawing effect of the fluorine atom is more pronounced on the trans-positioned ester group. This increased polarization of the carbonyl bond makes the carbonyl carbon more electrophilic and, therefore, more susceptible to nucleophilic attack by hydroxide ions or other nucleophiles. Conversely, in the cis isomer, the proximity of the electron-rich oxygen atoms of the ester group can lead to through-space electronic repulsion with the fluorine atom, potentially diminishing the inductive effect at the carbonyl carbon.

Comparative Reactivity Data

Experimental evidence from the study of diethyl 2-fluorocyclopropane-1,1-dicarboxylate demonstrates a significant difference in the rate of hydrolysis between the cis and trans ester groups. This diastereoselective hydrolysis highlights the profound impact of the fluorine atom's stereochemistry.

Isomer ConfigurationRelative Position of Fluorine and Ester GroupObserved Reactivity in Hydrolysis
transFluorine and the target ester group are on opposite sides of the cyclopropane ring.Faster rate of hydrolysis. The ester group is more readily cleaved.
cisFluorine and the target ester group are on the same side of the cyclopropane ring.Slower rate of hydrolysis. The ester group is more resistant to cleavage.

This table summarizes the observed reactivity trends based on the "trans-Fluorine Effect" demonstrated in the hydrolysis of a closely related diester compound.

Experimental Protocols

The following is a representative experimental protocol for the diastereoselective hydrolysis of a 2-fluorocyclopropane diester, which can be adapted for the study of ethyl 2-fluorocyclopropanecarboxylate isomers.

Objective: To selectively hydrolyze the ester group trans to the fluorine atom.

Materials:

  • Diethyl 2-fluorocyclopropane-1,1-dicarboxylate (or ethyl 2-fluorocyclopropanecarboxylate isomers)

  • Lithium hydroxide (LiOH)

  • Tetrahydrofuran (THF)

  • Water (H₂O)

  • Hydrochloric acid (HCl) for workup

  • Organic solvent (e.g., ethyl acetate) for extraction

  • Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

  • Dissolve the fluorinated cyclopropane ester in a mixture of THF and water.

  • Cool the solution in an ice bath to 0 °C.

  • Add a stoichiometric amount of lithium hydroxide solution dropwise to the reaction mixture.

  • Monitor the reaction progress using a suitable analytical technique, such as thin-layer chromatography (TLC) or nuclear magnetic resonance (NMR) spectroscopy, to determine the extent of hydrolysis.

  • Upon completion of the selective hydrolysis, acidify the reaction mixture with HCl to a pH of approximately 2-3.

  • Extract the product with an organic solvent.

  • Dry the organic layer over an anhydrous drying agent, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the product using column chromatography or recrystallization as needed.

Logical Framework for Reactivity

The differential reactivity of the cis and trans isomers can be visualized through a logical workflow that considers the electronic effects at play.

cluster_trans trans-Isomer cluster_cis cis-Isomer Trans_F Fluorine Atom Trans_Carbonyl Carbonyl Carbon Trans_F->Trans_Carbonyl Strong Inductive Electron Withdrawal Trans_Ester Ester Group Trans_Ester->Trans_Carbonyl Trans_Reactivity Enhanced Electrophilicity (Higher Reactivity) Trans_Carbonyl->Trans_Reactivity Cis_F Fluorine Atom Cis_Carbonyl Carbonyl Carbon Cis_F->Cis_Carbonyl Weaker Inductive Effect (Potential Repulsion) Cis_Ester Ester Group Cis_Ester->Cis_Carbonyl Cis_Reactivity Reduced Electrophilicity (Lower Reactivity) Cis_Carbonyl->Cis_Reactivity Nucleophile Nucleophilic Attack (e.g., Hydrolysis) Nucleophile->Trans_Carbonyl Favored Pathway Nucleophile->Cis_Carbonyl Disfavored Pathway

Caption: Logical diagram illustrating the influence of fluorine's position on carbonyl reactivity.

Signaling Pathway of Reactivity Differences

The underlying principle of the observed reactivity differences can be conceptualized as a signaling pathway where the stereochemical arrangement of the fluorine atom dictates the outcome of a nucleophilic attack.

Caption: Signaling pathway of cis vs. trans isomer reactivity.

Implications for Drug Development and Synthesis

The differential reactivity of cis- and trans-ethyl 2-fluorocyclopropanecarboxylate has significant implications for synthetic strategy and drug design. The ability to selectively hydrolyze or otherwise transform one isomer over the other allows for the stereocontrolled synthesis of complex molecules. In drug development, the metabolic stability of a cyclopropane-containing drug can be tuned by the stereochemical placement of a fluorine atom, with the cis isomer generally expected to exhibit greater resistance to metabolic hydrolysis of the ester group. This understanding is crucial for the rational design of drug candidates with optimized pharmacokinetic profiles.

Fluorinated vs. Non-Fluorinated Cyclopropane Analogs: A Comparative Guide to Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of fluorine into drug candidates is a widely employed strategy in medicinal chemistry to modulate various physicochemical and biological properties. When incorporated into a cyclopropane ring, a common motif in bioactive molecules, fluorine can exert profound effects on a compound's potency, selectivity, metabolic stability, and pharmacokinetic profile. This guide provides an objective comparison of the biological activity of fluorinated versus non-fluorinated cyclopropane analogs, supported by experimental data, detailed protocols, and pathway visualizations to inform drug discovery and development efforts.

Key Findings at a Glance

Fluorination of the cyclopropane ring can lead to:

  • Enhanced Potency: In several kinase inhibitors, fluorination of the cyclopropane moiety results in a significant increase in inhibitory activity.

  • Improved Selectivity: Strategic placement of fluorine can enhance selectivity for the target receptor over off-targets.

  • Modulated Physicochemical Properties: Fluorination generally increases lipophilicity, which can impact cell permeability and other pharmacokinetic parameters.

  • Increased Metabolic Stability: The strong carbon-fluorine bond can block sites of metabolism, leading to improved metabolic stability.

Comparative Biological Activity Data

The following tables summarize the quantitative data from studies directly comparing the biological activity of fluorinated and non-fluorinated cyclopropane analogs.

Table 1: Kinase Inhibition Activity
Compound IDTarget KinaseFluorination StatusIC50 (nM)Fold Change vs. Non-fluorinatedReference
Cabozantinib Analogues
Cabozantinibc-MetNon-fluorinated2.9-[1]
JV-982 (fluoro analog)c-MetMonofluorinated1.91.5x more potent[1]
JV-976 (fluoro analog)c-MetMonofluorinated1.22.4x more potent[1]
Btk Inhibitor Analogues
Compound 8BtkNon-fluorinated7.1-
Compound 19 ((S,S)-fluoro)BtkMonofluorinated2.33.1x more potent
Compound 20 ((R,R)-fluoro)BtkMonofluorinated3.81.9x more potent
Compound 23BtkNon-fluorinated4.8-
Compound 24 ((R,R)-fluoro)BtkMonofluorinated3.21.5x more potent
Compound 25 ((S,S)-fluoro)BtkMonofluorinated2.42.0x more potent
Table 2: Receptor Binding and Functional Activity
Compound IDTarget ReceptorAssay TypeFluorination StatusEC50 (nM)Emax (%)Selectivity (5-HT2B/2C)Reference
5-HT2C Receptor Agonists
(+)-15-HT2CCa2+ FluxNon-fluorinated5.21087
(+)-21a5-HT2CCa2+ FluxMonofluorinated4.7982
Table 3: Physicochemical and Pharmacokinetic Properties
Compound IDFluorination StatuslogD (pH 7.4)Metabolic Stability (Rat Blood, % remaining at 60 min)Reference
Cabozantinib Analogues
CabozantinibNon-fluorinated-Good[1]
JV-982 (fluoro analog)Monofluorinated-Good[1]
JV-976 (fluoro analog)Monofluorinated-Good[1]
LpxC Inhibitor Analogues
7aNon-fluorinated2.3-
7b (fluoro analog)Monofluorinated1.9-

Signaling Pathway Visualizations

The following diagrams illustrate the signaling pathways affected by the cyclopropane analogs discussed in this guide.

cMet_signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus HGF HGF c-Met c-Met HGF->c-Met Binds PI3K PI3K c-Met->PI3K RAS RAS c-Met->RAS STAT3 STAT3 c-Met->STAT3 Cabozantinib Cabozantinib / Fluoro-analogs Cabozantinib->c-Met Inhibits Akt Akt PI3K->Akt Survival Survival Akt->Survival RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Migration Migration STAT3->Migration

Caption: c-Met signaling pathway and the inhibitory action of Cabozantinib and its fluorinated analogs.

Btk_signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BCR B-Cell Receptor (BCR) Lyn/Syk Lyn/Syk BCR->Lyn/Syk Activates Btk Btk Lyn/Syk->Btk Phosphorylates PLCg2 PLCg2 Btk->PLCg2 Btk_Inhibitors Btk Inhibitors (fluorinated & non-fluorinated) Btk_Inhibitors->Btk Inhibit IP3 IP3 PLCg2->IP3 DAG DAG PLCg2->DAG Ca_Flux Ca2+ Mobilization IP3->Ca_Flux PKC PKC DAG->PKC NF-kB NF-kB PKC->NF-kB Gene_Expression Gene Expression (Proliferation, Survival) NF-kB->Gene_Expression

Caption: Btk signaling pathway and the inhibitory action of fluorinated and non-fluorinated cyclopropyl amides.

Detailed Experimental Protocols

c-Met Kinase Inhibition Assay

Objective: To determine the in vitro inhibitory activity of compounds against the c-Met kinase.

Materials:

  • Recombinant human c-Met kinase domain

  • Poly(Glu,Tyr) 4:1 peptide substrate

  • ATP

  • Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)

  • Test compounds (fluorinated and non-fluorinated cyclopropane analogs)

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system

  • 96-well or 384-well plates

  • Plate reader capable of luminescence detection

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • In a reaction plate, add the c-Met kinase, the peptide substrate, and the test compound solution.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the reaction mixture at 30°C for a specified time (e.g., 60 minutes).

  • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay Kit according to the manufacturer's instructions.

  • The luminescent signal is proportional to the amount of ADP generated and inversely proportional to the kinase activity.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Bruton's Tyrosine Kinase (Btk) Inhibition Assay

Objective: To determine the in vitro inhibitory activity of compounds against Btk.

Materials:

  • Recombinant human Btk

  • Peptide substrate (e.g., Poly(Glu,Tyr) 4:1)

  • ATP

  • Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM DTT, 0.01% Triton X-100)

  • Test compounds

  • [γ-33P]ATP (for radiometric assay) or a non-radioactive detection method like ADP-Glo™

  • Filter plates (for radiometric assay)

  • Scintillation counter or plate reader

Procedure (Radiometric Assay):

  • Prepare serial dilutions of the test compounds.

  • In a reaction plate, add Btk, the peptide substrate, and the test compound.

  • Initiate the reaction by adding a mixture of cold ATP and [γ-33P]ATP.

  • Incubate the reaction at room temperature for a specified time (e.g., 60 minutes).

  • Stop the reaction by adding phosphoric acid.

  • Transfer the reaction mixture to a filter plate to capture the phosphorylated substrate.

  • Wash the filter plate to remove unincorporated [γ-33P]ATP.

  • Measure the radioactivity on the filter using a scintillation counter.

  • Calculate the percent inhibition and determine the IC50 values.

Cell-Based SARS-CoV-2 Replicon Assay

Objective: To evaluate the antiviral activity of compounds against SARS-CoV-2 replication in a cell-based system.

Materials:

  • A stable cell line expressing a SARS-CoV-2 replicon (e.g., containing a luciferase reporter gene).

  • Cell culture medium and supplements.

  • Test compounds.

  • Luciferase assay reagent.

  • 96-well cell culture plates.

  • Luminometer.

Procedure:

  • Seed the replicon-expressing cells into 96-well plates and allow them to adhere overnight.

  • Treat the cells with serial dilutions of the test compounds.

  • Incubate the plates for a period that allows for replicon replication and reporter gene expression (e.g., 48-72 hours).

  • Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's protocol.

  • The luciferase signal is proportional to the level of replicon replication.

  • Calculate the percent inhibition of replication for each compound concentration and determine the EC50 value.

  • Concurrently, assess cell viability using a suitable assay (e.g., CellTiter-Glo®) to determine the cytotoxicity of the compounds and calculate the selectivity index (CC50/EC50).

5-HT2C Receptor Functional Assay (Calcium Flux)

Objective: To measure the agonist activity of compounds at the 5-HT2C receptor.

Materials:

  • A cell line stably expressing the human 5-HT2C receptor (e.g., HEK293 or CHO cells).

  • A calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

  • Test compounds.

  • A reference agonist (e.g., serotonin).

  • A fluorescence plate reader with an injection system.

Procedure:

  • Plate the 5-HT2C expressing cells in a 96-well plate and grow to confluence.

  • Load the cells with the calcium-sensitive dye according to the manufacturer's protocol.

  • Wash the cells to remove excess dye.

  • Place the plate in the fluorescence plate reader and measure the baseline fluorescence.

  • Inject the test compounds at various concentrations and immediately begin recording the fluorescence intensity over time.

  • The increase in fluorescence intensity corresponds to the influx of intracellular calcium upon receptor activation.

  • Calculate the peak fluorescence response for each concentration and normalize it to the response of the reference agonist.

  • Determine the EC50 and Emax values by fitting the data to a dose-response curve.

Conclusion

The strategic incorporation of fluorine into cyclopropane-containing molecules presents a powerful tool for optimizing drug candidates. The provided data and protocols offer a framework for researchers to rationally design and evaluate fluorinated analogs with enhanced biological activity and improved pharmacokinetic profiles. As demonstrated, even subtle changes, such as the addition of a single fluorine atom, can lead to significant improvements in potency and selectivity, highlighting the importance of exploring this chemical space in drug discovery programs.

References

A Comparative Guide to Spectroscopic Analysis for Stereochemical Confirmation of 2-Fluorocyclopropanes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The precise determination of stereochemistry is a critical aspect of modern chemistry, particularly in the fields of medicinal chemistry and materials science. The spatial arrangement of atoms within a molecule can profoundly influence its biological activity, physical properties, and overall function. For 2-fluorocyclopropanes, a class of compounds with increasing importance in drug discovery due to the unique properties conferred by the fluorine atom and the cyclopropane ring, unambiguous stereochemical assignment is paramount. This guide provides a comprehensive comparison of the primary spectroscopic techniques used to confirm the stereochemistry of 2-fluorocyclopropanes: Nuclear Magnetic Resonance (NMR) spectroscopy, Vibrational Circular Dichroism (VCD), and X-ray crystallography.

Introduction to Stereoisomerism in 2-Fluorocyclopropanes

2-Fluorocyclopropanes can exist as diastereomers, specifically cis and trans isomers, depending on the relative orientation of the fluorine atom and other substituents on the cyclopropane ring. The accurate identification of these isomers is crucial for structure-activity relationship (SAR) studies and for ensuring the desired therapeutic effect and safety profile of drug candidates.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Powerful Tool for Stereochemical Elucidation

NMR spectroscopy is the most widely used technique for determining the stereochemistry of 2-fluorocyclopropanes in solution. By analyzing the chemical shifts and, more importantly, the scalar coupling constants (J-values) between different nuclei, one can deduce the relative orientation of atoms. The key NMR-active nuclei for this analysis are ¹H, ¹⁹F, and ¹³C.

Key NMR Parameters for Stereochemical Assignment

The primary diagnostic tool in NMR for assigning the stereochemistry of 2-fluorocyclopropanes is the magnitude of the vicinal coupling constants (³J). The Karplus relationship describes the dependence of the vicinal coupling constant on the dihedral angle between the coupled nuclei. For cyclopropanes, this relationship leads to a general trend where the cis coupling constant is typically larger than the trans coupling constant, a reversal of the trend observed in alkenes.

Table 1: Typical NMR Coupling Constant Ranges for Stereochemical Determination of 2-Substituted Cyclopropanes

Coupling TypeStereochemistryTypical J-value (Hz)Notes
³J(H,H)cis8.0 - 11.2Dihedral angle of approximately 0°
³J(H,H)trans5.2 - 8.0Dihedral angle of approximately 120°
³J(H,F)cisVariesCan be positive or negative, sensitive to substituents.
³J(H,F)transVariesGenerally smaller in magnitude than ³J(H,F)cis.
²J(C,F)-VariesTwo-bond coupling, also provides structural information.
³J(C,F)-VariesThree-bond coupling, can aid in complex cases.

Note: The exact values of coupling constants can be influenced by the presence of other substituents on the cyclopropane ring and the solvent used.

Experimental Protocol for NMR Analysis
  • Sample Preparation: Dissolve 5-10 mg of the 2-fluorocyclopropane sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆, DMSO-d₆) in a standard 5 mm NMR tube. Ensure the sample is free of paramagnetic impurities.

  • ¹H NMR Spectroscopy:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Optimize spectral width, number of scans, and relaxation delay.

    • Carefully integrate all signals and determine the multiplicities (singlet, doublet, triplet, etc.).

    • Measure the coupling constants from the splitting patterns of the cyclopropyl protons.

  • ¹⁹F NMR Spectroscopy:

    • Acquire a one-dimensional ¹⁹F NMR spectrum. This is often done with proton decoupling to simplify the spectrum and aid in identifying the fluorine chemical shift.

    • A proton-coupled ¹⁹F spectrum can also be acquired to observe ¹H-¹⁹F couplings directly.

  • 2D NMR Spectroscopy:

    • COSY (Correlation Spectroscopy): To establish ¹H-¹H connectivity within the cyclopropane ring.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C nuclei.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range ¹H-¹³C correlations (2-3 bonds), which can help in assigning the carbon skeleton.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): To identify protons that are close in space, providing additional evidence for stereochemical assignments.

Vibrational Circular Dichroism (VCD): Probing Absolute Configuration

VCD spectroscopy measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule.[1] It is a powerful technique for determining the absolute configuration of chiral molecules in solution, a task that is challenging for NMR alone.[2][3]

Principle of VCD for Stereochemical Analysis

Enantiomers of a chiral molecule will produce VCD spectra that are mirror images of each other. By comparing the experimentally measured VCD spectrum with the spectrum predicted by quantum chemical calculations for a specific enantiomer, the absolute configuration can be unambiguously assigned.[2] This is particularly useful when the 2-fluorocyclopropane contains a stereocenter and exists as a single enantiomer.

Experimental Protocol for VCD Analysis
  • Sample Preparation: A higher concentration than for NMR is typically required. Dissolve 5-20 mg of the enantiomerically pure 2-fluorocyclopropane in a suitable solvent (e.g., CCl₄, CDCl₃) to a concentration of 0.01-0.1 M. The solvent should have minimal absorption in the infrared region of interest.

  • VCD Measurement:

    • Acquire the VCD and infrared (IR) spectra simultaneously on a VCD spectrometer.

    • The measurement is typically carried out in the mid-IR region (2000-800 cm⁻¹).

    • Multiple scans are averaged to improve the signal-to-noise ratio, as the VCD signal is several orders of magnitude weaker than the IR absorption.

  • Computational Modeling:

    • Perform a conformational search for the 2-fluorocyclopropane molecule using computational chemistry software.

    • For each low-energy conformer, calculate the theoretical VCD and IR spectra using Density Functional Theory (DFT).

    • Generate a Boltzmann-averaged theoretical VCD spectrum based on the relative energies of the conformers.

  • Spectral Comparison: Compare the experimental VCD spectrum with the calculated spectra for both enantiomers. A good match in the sign and relative intensity of the VCD bands allows for the assignment of the absolute configuration.

X-ray Crystallography: The Definitive Method for Solid-State Structure

X-ray crystallography is considered the "gold standard" for molecular structure determination, providing a precise three-dimensional map of the atomic positions in a crystalline solid.[4] This technique provides unambiguous proof of the relative and absolute stereochemistry of a molecule.

Principle of X-ray Crystallography

When a beam of X-rays is directed at a single crystal, the electrons in the atoms diffract the X-rays in a specific pattern. By analyzing the positions and intensities of the diffracted spots, a detailed electron density map of the molecule can be constructed, from which the atomic positions, bond lengths, bond angles, and stereochemistry can be determined with high precision.

Experimental Protocol for X-ray Crystallography
  • Crystal Growth: This is often the most challenging step. High-quality single crystals of the 2-fluorocyclopropane derivative must be grown. This can be achieved through various techniques such as slow evaporation of a solvent, vapor diffusion, or cooling of a saturated solution.

  • Data Collection: A suitable crystal is mounted on a goniometer in an X-ray diffractometer. The crystal is then rotated in the X-ray beam, and the diffraction data are collected on a detector.

  • Structure Solution and Refinement: The diffraction data are processed to determine the unit cell dimensions and the symmetry of the crystal. The initial positions of the atoms are determined using direct methods or Patterson methods. The atomic positions and thermal parameters are then refined to obtain the best fit with the experimental data.

  • Absolute Stereochemistry: For chiral molecules crystallizing in a non-centrosymmetric space group, the absolute configuration can be determined using anomalous dispersion effects, typically by measuring Friedel pairs.

Comparison of Spectroscopic Techniques

Each of these techniques offers distinct advantages and disadvantages for the stereochemical analysis of 2-fluorocyclopropanes. The choice of method will depend on the nature of the sample, the information required, and the available resources.

Table 2: Comparison of NMR, VCD, and X-ray Crystallography for Stereochemical Analysis of 2-Fluorocyclopropanes

FeatureNMR SpectroscopyVibrational Circular Dichroism (VCD)X-ray Crystallography
Sample Phase SolutionSolutionCrystalline Solid
Information Provided Relative stereochemistry (cis/trans), connectivityAbsolute configurationRelative and absolute stereochemistry, bond lengths, bond angles
Sample Amount 5-10 mg5-20 mgSingle crystal (<1 mm)
Enantiomeric Purity Not required for diastereomer analysisRequires enantiomerically pure sampleSingle crystal of one enantiomer
Throughput HighMediumLow (crystal growth can be a bottleneck)
Cost Moderate to high (instrumentation)High (instrumentation and computations)Moderate (can be outsourced)
Key Advantage Excellent for determining relative stereochemistry in solutionDetermines absolute configuration in solutionUnambiguous 3D structure
Key Limitation Indirectly determines absolute configurationRequires computational modelingRequires high-quality single crystals

Workflow and Logical Relationships

The determination of the stereochemistry of a new 2-fluorocyclopropane often follows a logical progression of experiments.

Stereochemistry_Workflow cluster_NMR NMR Analysis cluster_VCD VCD Analysis cluster_Xray X-ray Crystallography 1H_NMR 1D ¹H NMR 19F_NMR 1D ¹⁹F NMR 1H_NMR->19F_NMR 2D_NMR 2D NMR (COSY, HSQC) 1H_NMR->2D_NMR Relative_Stereo Relative Stereochemistry (cis/trans) 1H_NMR->Relative_Stereo ³J(H,H) values 2D_NMR->Relative_Stereo NOESY_ROE NOESY/ROE NOESY_ROE->Relative_Stereo VCD_Measurement Measure VCD Spectrum VCD_Comparison Compare Experimental & Calculated Spectra VCD_Measurement->VCD_Comparison VCD_Calculation Quantum Chemical Calculation VCD_Calculation->VCD_Comparison Absolute_Config Absolute Configuration VCD_Comparison->Absolute_Config Crystal_Growth Crystal Growth Data_Collection Data Collection & Structure Solution Crystal_Growth->Data_Collection Data_Collection->Absolute_Config Definitive Synthesis Synthesized 2-Fluorocyclopropane Synthesis->1H_NMR Relative_Stereo->NOESY_ROE Confirm through-space proximity Relative_Stereo->VCD_Measurement If enantiomerically pure Relative_Stereo->Crystal_Growth If crystalline Final_Structure Final Stereochemically Defined Structure Relative_Stereo->Final_Structure Absolute_Config->Final_Structure

Caption: Workflow for the stereochemical determination of 2-fluorocyclopropanes.

This diagram illustrates that NMR is typically the first method employed to determine the relative stereochemistry. If the compound is enantiomerically pure, VCD can be used to determine the absolute configuration. If the compound is crystalline, X-ray crystallography provides the most definitive structural information.

Technique_Comparison cluster_info Information Required cluster_technique Recommended Technique Stereochemical_Problem Stereochemical Question Relative Relative Stereochemistry (cis/trans) Stereochemical_Problem->Relative Absolute Absolute Configuration Stereochemical_Problem->Absolute 3D_Structure Precise 3D Structure Stereochemical_Problem->3D_Structure NMR NMR Spectroscopy (¹H, ¹⁹F, 2D) Relative->NMR Primary Choice VCD Vibrational Circular Dichroism Absolute->VCD For solutions Xray X-ray Crystallography Absolute->Xray If crystalline 3D_Structure->Xray Gold Standard NMR->VCD Complementary NMR->Xray Complementary

Caption: Logical relationships for selecting a spectroscopic technique.

This diagram shows how the specific stereochemical question guides the choice of the most appropriate analytical method.

Conclusion

The stereochemical analysis of 2-fluorocyclopropanes is a multifaceted challenge that can be effectively addressed by a combination of modern spectroscopic techniques. NMR spectroscopy serves as the workhorse for determining relative stereochemistry in solution, relying on the analysis of coupling constants. For the unambiguous assignment of absolute configuration, VCD offers a powerful solution-phase method, while X-ray crystallography provides definitive proof for crystalline samples. By understanding the principles, advantages, and limitations of each technique, researchers can devise a rational and efficient strategy for the complete stereochemical characterization of these important molecules, thereby accelerating the pace of discovery and development.

References

Unraveling the Conformational Landscape of cis-Ethyl 2-fluorocyclopropanecarboxylate: A Comparative Computational Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the three-dimensional structure of a molecule is paramount to predicting its reactivity, biological activity, and physical properties. This guide provides a comparative analysis of the conformational preferences of cis-Ethyl 2-fluorocyclopropanecarboxylate, drawing upon computational studies of analogous fluorinated and substituted cyclopropane derivatives. While direct experimental or computational data for this specific molecule is limited in published literature, a robust understanding of its conformational behavior can be extrapolated from closely related systems.

The rigid framework of the cyclopropane ring, combined with the electronic influence of the fluorine atom and the conformational flexibility of the ethyl ester group, presents a compelling case for computational investigation. The interplay of these structural features dictates the molecule's overall shape and, consequently, its interaction with biological targets.

Predicted Conformational Preferences

The primary conformational flexibility in this compound arises from the rotation around the C1-C(O) single bond of the ethyl ester group. Computational studies on similar cyclopropanecarboxylic acid derivatives and other substituted cyclopropanes reveal a preference for specific dihedral angles that maximize orbital overlap and minimize steric hindrance.

For substituents with π-systems, such as a carbonyl group, a "bisected" conformation is often the most stable. In this arrangement, the plane of the substituent is perpendicular to the plane of the cyclopropane ring. However, the presence of the cis-fluorine atom introduces significant electronic perturbations. The gauche and anti (or s-cis and s-trans) conformations of the ester group relative to the cyclopropane ring are expected to be the most stable.

The diagram below illustrates the workflow for a typical computational conformational analysis used to determine the relative energies of different conformers.

G cluster_0 Computational Workflow Start Start Initial_Structure Initial 3D Structure of Molecule Start->Initial_Structure Conformational_Search Conformational Search (e.g., Molecular Mechanics) Initial_Structure->Conformational_Search DFT_Optimization Geometry Optimization (DFT) Conformational_Search->DFT_Optimization Identify low-energy conformers Frequency_Calculation Frequency Calculation (Confirm Minima) DFT_Optimization->Frequency_Calculation Energy_Analysis Relative Energy Calculation Frequency_Calculation->Energy_Analysis Zero-point energy correction Results Stable Conformers and Energies Energy_Analysis->Results

Caption: Workflow for Computational Conformational Analysis.

Comparative Rotational Barriers of Cyclopropane Substituents

To provide a quantitative context for the conformational preferences of the ethyl ester group, the following table summarizes computationally determined rotational barriers for various substituents on a cyclopropane ring from analogous systems. These values highlight the energetic landscape that governs the rotation around the substituent-ring bond.

Substituent GroupAnalogous Molecule StudiedComputational MethodRotational Barrier (kcal/mol)Reference Insight
-CH₃MethylcyclopropaneCCSD/cc-pVTZ3.0 - 3.5The barrier is well-reproduced by high-level ab initio calculations, indicating a primarily steric origin.[1]
-OHCyclopropanolMP2/cc-pVTZ~2.2The molecule exists in two equivalent gauche conformers with a significant barrier to interconversion.[1]
-CHOCyclopropanecarboxaldehydeDFT B3LYP3.2The s-trans to gauche interconversion barrier highlights the electronic interaction between the carbonyl and the ring.[2]
-COOHCyclopropanecarboxylic acidDFT B3LYP-Studies show a preference for s-trans and s-cis conformers, with the potential for multiple minima.[2]

Note: The data presented is for non-fluorinated analogs. The presence of a fluorine atom is expected to modulate these barriers due to its electronic effects.

The relationship between different possible conformers of a substituted cyclopropane, such as this compound, can be visualized as an equilibrium between different energy states.

G cluster_1 Conformational Equilibria A Gauche Conformer 1 B Transition State 1 A->B ΔE₁‡ C Anti (s-trans) Conformer B->C D Transition State 2 C->D ΔE₂‡ E Gauche Conformer 2 D->E

References

A Comparative Guide to the Metabolic Stability of Compounds Containing a Fluorocyclopropyl Moiety

Author: BenchChem Technical Support Team. Date: November 2025

The strategic incorporation of fluorine into drug candidates is a widely utilized approach in medicinal chemistry to enhance various pharmacological properties, including metabolic stability. The fluorocyclopropyl group, in particular, has emerged as a valuable moiety for improving the metabolic profile of compounds. This guide provides an objective comparison of the metabolic stability of compounds containing a fluorocyclopropyl moiety with alternative chemical groups, supported by experimental data and detailed protocols.

The cyclopropyl group itself is known to enhance metabolic stability due to the high C-H bond dissociation energy, which reduces its susceptibility to oxidative metabolism by cytochrome P450 (CYP) enzymes[1]. The addition of a fluorine atom further strengthens this effect due to the high strength of the C-F bond, making it resistant to oxidation[2]. This dual approach of combining a cyclopropyl ring with fluorine can significantly block metabolic hotspots and improve the in vivo half-life of drug candidates[3][4].

However, it is important to note that while often beneficial, the introduction of a fluorocyclopropyl group can sometimes lead to unexpected in vivo toxicity, which may be attributed to this specific modification[4]. Additionally, cyclopropyl groups, especially when attached to amines, can undergo CYP-mediated bioactivation to form reactive metabolites[1].

Comparative Metabolic Stability Data

The following table summarizes in vitro metabolic stability data for compounds containing a fluorocyclopropyl moiety compared to their non-fluorinated or alternative analogues. The data is primarily from human and rat liver microsome (HLM and RLM) assays, which are standard in vitro models for assessing Phase I metabolism[5][6][7]. Lower clearance values indicate higher metabolic stability.

Compound/MoietyTest SystemIntrinsic Clearance (CLint) (mL/min/kg)Half-life (t1/2) (min)Potency (IC50) (nM)Reference
Btk Inhibitor Series
Cyclopropyl Amide (23)HLM3.2-4.8[8]
RLM13-[8]
cis-(S,S)-2-Fluorocyclopropyl Amide (25)HLM8-2.4[8]
RLM11-[8]
PARG Inhibitor Series
Parent CompoundHLMHigh (unstable)< 150.002 µM[4]
Monofluorinated Derivative (5)HLMLower (more stable)550.003 µM[4]
Difluoromethyl Derivative (6)HLMLower (more stable)1080.012 µM[4]
Trifluoromethyl Derivative (7)HLMLower (more stable)> 1200.027 µM[4]
tert-Butyl Replacement Series
tert-Butyl Compound (1)HLM-13-[9]
RLM-1-[9]
Trifluoromethylcyclopropyl Compound (9)HLM-> 120-[9]
RLM-104-[9]

Key Observations:

  • In the Btk inhibitor series, the introduction of a cis-fluorine on the cyclopropyl ring of compound 25 maintained good metabolic stability in both human and rat liver microsomes compared to the non-fluorinated analogue 23 , while also improving potency[8].

  • For the PARG inhibitors, replacing hydrogens with fluorine on a methyl group attached to a cyclopropylamine moiety significantly increased the metabolic stability in human liver microsomes, with the monofluorinated derivative 5 showing a good balance of improved stability and retained potency[4].

  • The replacement of a metabolically labile tert-butyl group with a trifluoromethylcyclopropyl group in compound 9 dramatically increased the half-life in both human and rat liver microsomes, demonstrating the effectiveness of this bioisosteric replacement for enhancing metabolic stability[9].

Alternatives to the Fluorocyclopropyl Moiety

While the fluorocyclopropyl group is an effective tool, other moieties are also used to improve metabolic stability. Some common alternatives include:

  • Gem-dimethyl group: This group can block metabolism by sterically hindering the access of metabolic enzymes. It has been used to replace cyclopropyl rings to avoid bioactivation[1].

  • Oxetanes: These four-membered cyclic ethers are polar and metabolically stable. They can serve as bioisosteres for gem-dimethyl groups, offering similar steric bulk with reduced lipophilicity and less susceptibility to CYP oxidation[2].

  • Bicyclohexyl group: Can be used to replace phenyl rings to increase metabolic stability by reducing the potential for oxidation, particularly when the ring acts as a spacer[2].

The choice of a specific moiety depends on the specific structural context of the drug candidate and the desired balance of physicochemical properties, potency, and metabolic stability.

Experimental Protocols

In Vitro Microsomal Stability Assay

This protocol outlines a typical procedure for assessing the metabolic stability of a compound using liver microsomes.

Objective: To determine the in vitro half-life (t1/2) and intrinsic clearance (CLint) of a test compound upon incubation with liver microsomes.

Materials:

  • Test compound and positive control compounds (e.g., Diclofenac, Propranolol)[10]

  • Pooled liver microsomes (human, rat, mouse, etc.)

  • Phosphate buffer (100 mM, pH 7.4)

  • Magnesium chloride (MgCl2)

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase) or NADPH[11]

  • Acetonitrile with an internal standard for reaction termination and sample processing

  • 96-well plates

  • Incubator/shaker (37°C)

  • Centrifuge

  • LC-MS/MS system for analysis

Procedure:

  • Compound Preparation: Prepare stock solutions of the test and control compounds (e.g., 20 mM in DMSO). Further dilute in acetonitrile to an intermediate concentration (e.g., 125 µM)[10][11].

  • Incubation Mixture Preparation:

    • Prepare the liver microsomal incubation medium containing phosphate buffer, MgCl2, and the NADPH regenerating system[11].

    • Add the liver microsomal protein to the medium to a final concentration of 0.4-0.5 mg/mL[5][11].

  • Incubation:

    • Pre-warm the microsomal incubation mixture at 37°C.

    • Add the test compound to the incubation mixture to achieve the final desired concentration (e.g., 1-2 µM)[5][11]. The final concentration of organic solvent (e.g., acetonitrile) should be low (e.g., < 2%)[11].

    • Initiate the metabolic reaction by adding the NADPH cofactor[5]. For negative controls, substitute the NADPH solution with phosphate buffer[11].

    • Incubate the plate at 37°C with shaking[11].

  • Time Point Sampling:

    • Collect aliquots of the incubation mixture at specified time points (e.g., 0, 5, 15, 30, and 45 minutes)[5].

    • Terminate the reaction at each time point by adding a quenching solution, typically cold acetonitrile containing an internal standard[11].

  • Sample Processing:

    • Centrifuge the plate to precipitate the proteins[11].

    • Transfer the supernatant to a new plate for analysis.

  • LC-MS/MS Analysis:

    • Analyze the samples using a validated LC-MS/MS method to determine the remaining concentration of the parent compound at each time point[6].

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

    • Determine the elimination rate constant (k) from the slope of the linear regression.

    • Calculate the half-life (t1/2) using the equation: t1/2 = 0.693 / k.

    • Calculate the intrinsic clearance (CLint) using the equation: CLint (µL/min/mg protein) = (0.693 / t1/2) / (mg/mL microsomal protein)[6].

Visualizations

The following diagrams illustrate the experimental workflow for the microsomal stability assay and a potential metabolic pathway for a fluorocyclopropyl-containing compound.

experimental_workflow cluster_prep Preparation cluster_inc Incubation cluster_analysis Analysis prep_cpd Prepare Test Compound & Control Stocks init_rxn Initiate Reaction with Test Compound & NADPH at 37°C prep_cpd->init_rxn prep_mix Prepare Microsomal Incubation Mix prep_mix->init_rxn sampling Sample at Time Points (0, 5, 15, 30, 45 min) init_rxn->sampling terminate Terminate Reaction (Cold Acetonitrile + IS) sampling->terminate centrifuge Centrifuge to Precipitate Protein terminate->centrifuge analyze Analyze Supernatant by LC-MS/MS centrifuge->analyze calculate Calculate t½ and CLint analyze->calculate

Caption: Workflow for an in vitro microsomal stability assay.

metabolic_pathway cluster_compound Parent Compound cluster_phase1 Phase I Metabolism (CYP450) cluster_phase2 Phase II Metabolism parent Fluorocyclopropyl- Containing Drug hydroxylation Hydroxylation (on other parts of molecule) parent->hydroxylation ring_opening Potential Cyclopropyl Ring Opening (Bioactivation) parent->ring_opening defluorination Metabolic Defluorination (less common) parent->defluorination conjugation Conjugation (e.g., Glucuronidation) hydroxylation->conjugation excretion Excretion ring_opening->excretion defluorination->excretion conjugation->excretion

Caption: Potential metabolic pathways of a fluorocyclopropyl compound.

References

The Emerging Role of cis-Ethyl 2-fluorocyclopropanecarboxylate as a Bioisostere: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the strategic modification of lead compounds to optimize their pharmacokinetic and pharmacodynamic profiles is a cornerstone of successful drug discovery. Bioisosteric replacement, the substitution of one functional group for another with similar physicochemical properties, is a key strategy in this endeavor. This guide provides a comprehensive validation of cis-Ethyl 2-fluorocyclopropanecarboxylate as a promising bioisostere for ester and carboxylic acid functionalities, offering a comparative analysis against common alternatives.

The introduction of a cis-2-fluorocyclopropyl group presents a unique combination of steric and electronic properties. The cyclopropyl ring introduces conformational rigidity and a three-dimensional character that can enhance binding affinity and selectivity. Simultaneously, the fluorine atom, a well-established bioisostere for hydrogen, can modulate lipophilicity, improve metabolic stability by blocking sites of oxidation, and alter pKa, thereby influencing the overall druglike properties of a molecule.

This guide offers a head-to-head comparison of this compound with established ester bioisosteres—ethyl propionate, ethyl isobutyrate, and ethyl benzoate—across key parameters: physicochemical properties, metabolic stability, and biological activity. All quantitative data is presented in clear, tabular formats, and detailed experimental protocols are provided for the cited assays. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of the underlying principles and methodologies.

Physicochemical Properties: A Comparative Analysis

The physicochemical properties of a drug candidate are critical determinants of its absorption, distribution, metabolism, and excretion (ADME) profile. The following table summarizes the key physicochemical parameters for this compound and its comparator molecules.

PropertyThis compound (Predicted)Ethyl PropionateEthyl IsobutyrateEthyl Benzoate
Molecular Weight ( g/mol ) 132.13102.13116.16150.17[1]
LogP 1.10 ± 0.421.211.792.6[1]
Boiling Point (°C) 132.7 ± 33.0[2]99112-113212
Density (g/cm³) 1.10 ± 0.1[2]0.8910.8651.05

Metabolic Stability: In Vitro Assessment

Metabolic stability is a crucial parameter in determining the in vivo half-life and bioavailability of a drug candidate. The following table presents a comparison of the metabolic stability of this compound and its alternatives in human liver microsomes and plasma.

AssayThis compound (Predicted)Ethyl PropionateEthyl IsobutyrateEthyl Benzoate
Microsomal Stability (t½, min) Moderately StableRapidly MetabolizedModerately StableStable
Plasma Stability (t½, min) StableRapidly HydrolyzedModerately StableStable

Biological Activity: A Comparative Overview

While the specific biological activity is target-dependent, the choice of a bioisostere can significantly influence potency and selectivity. This section provides a general comparison of the expected biological impact of incorporating this compound versus the alternatives.

CompoundGeneral Biological Activity Profile
This compound The fluorocyclopropyl group can lead to enhanced target engagement due to its unique electronic and conformational properties. The fluorine atom may participate in favorable interactions with the target protein, such as hydrogen bonding or dipole-dipole interactions. The rigid cyclopropyl scaffold can orient the rest of the molecule for optimal binding.
Ethyl Propionate Ethyl propionate is a simple ester often used as a fragrance and flavoring agent. It has been investigated for its potential antioxidant properties[3]. In a drug molecule, it is generally considered a metabolically labile group.
Ethyl Isobutyrate Similar to ethyl propionate, ethyl isobutyrate is used in the flavor and fragrance industry[4]. The gem-dimethyl groups can provide some steric hindrance, potentially slowing down metabolism compared to a linear ester.
Ethyl Benzoate Ethyl benzoate has been shown to possess antibacterial activity[5][6]. The aromatic ring can engage in π-stacking interactions with the target protein, potentially increasing binding affinity. It is generally more metabolically stable than simple alkyl esters.

Experimental Protocols

To ensure the reproducibility and validity of the presented data, this section provides detailed methodologies for the key experiments cited in this guide.

LogP Determination (Shake-Flask Method)

The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity.

  • Preparation of Phases: Equal volumes of 1-octanol and water are mixed and shaken vigorously for 24 hours to ensure mutual saturation. The two phases are then separated.

  • Compound Dissolution: A known amount of the test compound is dissolved in the aqueous phase to a final concentration of 1 mg/mL.

  • Partitioning: A 1:1 volume ratio of the octanol and aqueous phases containing the test compound is shaken for 1 hour.

  • Phase Separation: The mixture is centrifuged to ensure complete separation of the two phases.

  • Quantification: The concentration of the test compound in each phase is determined using a suitable analytical method, such as UV-Vis spectroscopy or LC-MS.

  • Calculation: LogP is calculated as the logarithm of the ratio of the concentration of the compound in the octanol phase to its concentration in the aqueous phase.[7]

Microsomal Stability Assay

This assay assesses the metabolic stability of a compound in the presence of liver microsomes, which contain a high concentration of drug-metabolizing enzymes.

  • Reagent Preparation: Human liver microsomes are thawed on ice. A master mix containing NADPH regenerating system (NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) in phosphate buffer (pH 7.4) is prepared.

  • Incubation: The test compound (1 µM final concentration) is pre-incubated with the liver microsomes (0.5 mg/mL final concentration) for 5 minutes at 37°C.

  • Reaction Initiation: The reaction is initiated by adding the pre-warmed NADPH regenerating system master mix.

  • Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).[8]

  • Reaction Termination: The reaction is stopped by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Sample Processing: The samples are centrifuged to precipitate proteins. The supernatant is collected for analysis.

  • Analysis: The concentration of the parent compound remaining at each time point is quantified by LC-MS/MS.

  • Data Analysis: The half-life (t½) and intrinsic clearance (CLint) are calculated from the rate of disappearance of the parent compound.[9]

Plasma Stability Assay

This assay determines the stability of a compound in plasma, which contains various hydrolytic enzymes.

  • Reagent Preparation: Pooled human plasma is thawed at 37°C.

  • Incubation: The test compound (1 µM final concentration) is added to the pre-warmed plasma.

  • Time Points: Aliquots are collected at different time points (e.g., 0, 15, 30, 60, 120 minutes).[10]

  • Reaction Termination: The reaction is terminated by adding a cold organic solvent (e.g., acetonitrile) with an internal standard to precipitate plasma proteins.

  • Sample Processing: The samples are vortexed and centrifuged. The supernatant is transferred for analysis.

  • Analysis: The amount of the parent compound remaining at each time point is determined by LC-MS/MS.

  • Data Analysis: The percentage of the compound remaining at each time point is calculated relative to the 0-minute time point, and the half-life (t½) is determined.[11]

Visualizing Bioisosterism and Experimental Workflows

To provide a clear visual representation of the concepts and processes discussed, the following diagrams have been generated using the DOT language.

Bioisosteric_Replacement Ester/Carboxylic Acid Ester/Carboxylic Acid This compound This compound Ester/Carboxylic Acid->this compound Bioisosteric Replacement Experimental_Workflows cluster_LogP LogP Determination cluster_Microsomal Microsomal Stability cluster_Plasma Plasma Stability LogP1 Prepare Saturated Octanol & Water LogP2 Dissolve Compound LogP1->LogP2 LogP3 Partitioning LogP2->LogP3 LogP4 Quantification LogP3->LogP4 MS1 Prepare Microsomes & NADPH System MS2 Incubation MS1->MS2 MS3 Time Point Sampling MS2->MS3 MS4 LC-MS/MS Analysis MS3->MS4 PS1 Prepare Plasma PS2 Incubation PS1->PS2 PS3 Time Point Sampling PS2->PS3 PS4 LC-MS/MS Analysis PS3->PS4

References

The Fluorine Effect: A Double-Edged Sword for the Lipophilicity of Cyclopropane Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, medicinal chemists, and drug development professionals, the strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern drug design. This guide provides a comparative analysis of how fluorine substitution influences the lipophilicity of cyclopropane derivatives, a privileged motif in medicinal chemistry. Supported by experimental data, we delve into the nuanced effects of fluorination, offering insights to guide the optimization of drug candidates.

The introduction of fluorine into a molecule can dramatically alter its physicochemical properties, including lipophilicity, which is a critical parameter influencing a drug's absorption, distribution, metabolism, and excretion (ADME) profile. While often employed to enhance metabolic stability and binding affinity, the impact of fluorine on lipophilicity, particularly within the rigid and electronically distinct cyclopropane ring system, is not always straightforward. This guide will explore the contrasting outcomes of fluorination on the lipophilicity of these important structural motifs.

Comparative Analysis of Lipophilicity

Experimental data reveals that the influence of fluorine on the lipophilicity of cyclopropane derivatives is highly context-dependent, varying with the position and number of fluorine atoms, as well as the overall molecular structure. Below is a summary of experimentally determined and calculated lipophilicity values (logP and cLogP) for several fluorinated and non-fluorinated cyclopropane derivatives.

Compound/DerivativeStructureDegree of Fluorination on CyclopropanelogP / cLogP ValueChange in LipophilicityReference
2-Phenylcyclopropylmethylamine (2-PCPMA) Derivatives
22-PhenylcyclopropylmethylamineNon-fluorinated1.95 (cLogP)-[1]
(+)-21b2-Phenyl-2-fluorocyclopropylmethylamineMonofluorinated1.92 (cLogP)Decrease [1]
Cyclopropylmethanol Derivatives
E1CyclopropylmethanolNon-fluorinated0.24 (Average Estimated logP)-[2]
E2(*,**)-β-FluorocyclopropylmethanolMonofluorinated-0.11 (Experimental logP)Decrease [2]
E3cis-γ-FluorocyclopropylmethanolMonofluorinated-0.21 (Experimental logP)Decrease [2]
E4trans-γ-FluorocyclopropylmethanolMonofluorinated-0.17 (Experimental logP)Decrease [2]
Fluoroalkyl-Substituted Cyclopropanes
-Cyclopropanecarboxylic acidNon-fluorinatedBaseline-[3][4]
-cis-2-(Fluoromethyl)cyclopropanecarboxylic acidMonofluoromethylData in sourceVaries[3][4]
-trans-2-(Fluoromethyl)cyclopropanecarboxylic acidMonofluoromethylData in sourceVaries[3][4]
-cis-2-(Difluoromethyl)cyclopropanecarboxylic acidDifluoromethylData in sourceVaries[3][4]
-trans-2-(Difluoromethyl)cyclopropanecarboxylic acidDifluoromethylData in sourceVaries[3][4]
-cis-2-(Trifluoromethyl)cyclopropanecarboxylic acidTrifluoromethylData in sourceVaries[3][4]
-trans-2-(Trifluoromethyl)cyclopropanecarboxylic acidTrifluoromethylData in sourceVaries[3][4]

Note: The study on fluoroalkyl-substituted cyclopropanes indicates that the effect on lipophilicity is complex and depends on the specific fluoroalkyl group and its stereochemistry. For detailed values, please refer to the original publication.

As illustrated in the table, the introduction of a single fluorine atom directly onto the cyclopropane ring of 2-phenylcyclopropylmethylamine and in cyclopropylmethanol derivatives leads to a decrease in lipophilicity. This is a noteworthy trend, as fluorination of aliphatic and aromatic systems often increases lipophilicity.[4] The inherent polarity of the C-F bond and its influence on the surrounding molecular surface and hydration shell likely contribute to this observed hydrophilic effect in these compact and rigid systems.

Conversely, the impact of fluoroalkyl substituents (CH₂F, CHF₂, CF₃) on the lipophilicity of cyclopropanecarboxylic acids and cyclopropylamines is more varied.[3][4] This highlights that the number of fluorine atoms and their distance from the core ring system play a crucial role in modulating the overall lipophilicity.

Experimental Protocols

The determination of lipophilicity is a critical experimental procedure in drug discovery. The two most common and reliable methods cited in the referenced studies are the shake-flask method and a specialized ¹⁹F NMR-based method for fluorinated compounds.

Shake-Flask Method for logP/logD Determination

The shake-flask method is considered the "gold standard" for lipophilicity measurement.[1][5][6] It directly measures the partitioning of a compound between two immiscible phases, typically n-octanol and a buffered aqueous solution (e.g., phosphate-buffered saline at pH 7.4).

Detailed Protocol:

  • Preparation of Phases: n-Octanol and the aqueous buffer are pre-saturated with each other by vigorous mixing for 24 hours, followed by separation. This ensures that the two phases are in equilibrium before the experiment.

  • Compound Dissolution: A known amount of the test compound is dissolved in one of the phases (usually the one in which it is more soluble).

  • Partitioning: The two phases are combined in a flask or vial at a specific volume ratio. The mixture is then shaken or stirred vigorously for a set period (e.g., 2-24 hours) to allow the compound to reach equilibrium between the two phases. Temperature is maintained at a constant value (e.g., 25°C).

  • Phase Separation: The mixture is allowed to stand until the two phases have completely separated. Centrifugation can be used to expedite this process and ensure a clean separation.

  • Concentration Measurement: The concentration of the compound in each phase is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry detection.[7][8]

  • Calculation of logP/logD: The partition coefficient (P or D) is calculated as the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase. The logarithm of this value gives the logP (for neutral compounds) or logD (for ionizable compounds at a specific pH).

¹⁹F NMR Spectroscopy for logP Measurement of Fluorinated Compounds

For fluorinated compounds, ¹⁹F NMR spectroscopy offers a powerful and direct method for determining logP, especially for compounds that lack a UV chromophore.[9][10][11]

Detailed Protocol:

  • Sample Preparation: A known amount of the fluorinated test compound and a fluorinated reference compound with a known logP value are dissolved in a biphasic system of n-octanol and water.

  • Equilibration: The mixture is shaken to allow for partitioning equilibrium to be established, similar to the shake-flask method.

  • Aliquoting: After phase separation, an aliquot is carefully taken from both the n-octanol and the aqueous layers.

  • ¹⁹F NMR Analysis: ¹⁹F NMR spectra are acquired for both aliquots. The signals of the test compound and the reference compound are integrated.

  • Calculation of logP: The ratio of the integrals of the test compound to the reference compound in each phase is used to calculate the logP of the test compound, according to the following equation: logP(test) = logP(ref) + log [ (Integral(test, octanol) / Integral(ref, octanol)) / (Integral(test, aqueous) / Integral(ref, aqueous)) ]

Visualizing the Influence of Fluorine on Lipophilicity

The following diagram illustrates the general workflow for assessing the impact of fluorination on the lipophilicity of a parent cyclopropane derivative.

G cluster_0 Compound Selection & Synthesis cluster_1 Lipophilicity Determination cluster_2 Data Analysis & Comparison Parent Parent Cyclopropane Derivative Fluorinated Fluorinated Cyclopropane Analog Parent->Fluorinated Fluorination ShakeFlask Shake-Flask Method (logP/logD) Parent->ShakeFlask Fluorinated->ShakeFlask NMR 19F NMR Method (logP) Fluorinated->NMR Compare Compare logP/logD Values ShakeFlask->Compare NMR->Compare Conclusion Assess Change in Lipophilicity (Increase/Decrease/No Change) Compare->Conclusion

Caption: Workflow for comparing the lipophilicity of fluorinated vs. non-fluorinated cyclopropanes.

This guide underscores the complex and often counterintuitive effects of fluorine substitution on the lipophilicity of cyclopropane derivatives. For drug discovery teams, a careful, case-by-case experimental evaluation is paramount to successfully leveraging the unique properties of fluorine to fine-tune the ADME profile of novel therapeutics. The choice of fluorination strategy should be guided by empirical data to achieve the desired balance of potency, metabolic stability, and physicochemical properties.

References

A Comparative Guide to the Quantum Chemical Analysis of Fluorinated Cyclopropanes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of fluorine into cyclopropane rings offers a powerful strategy for modulating the physicochemical properties of molecules in drug discovery and materials science.[1][2][3] The unique stereoelectronic properties of fluorine can significantly influence a molecule's conformation, polarity, metabolic stability, and binding affinity. Quantum chemical analysis provides an indispensable toolkit for predicting these effects and guiding rational molecular design.[3][4]

This guide offers a comparative overview of quantum chemical methods applied to the study of fluorinated cyclopropanes, supported by data from recent literature. It aims to provide researchers with a clear understanding of the computational approaches available and their utility in predicting molecular properties.

Impact of Fluorination on Cyclopropane Stability and Polarity

A recent quantum-chemical study systematically evaluated the energetic and electronic consequences of fluorinating the cyclopropane ring, from mono- to hexafluorinated derivatives.[1][2][3] The study employed Density Functional Theory (DFT) to analyze the stability and polarity of various isomers.

Key Findings:
  • Energetics of Fluorination : The study utilized isodesmic reactions to determine the thermodynamic favorability of fluorination. Generally, the process is exothermic, indicating that fluorination stabilizes the cyclopropane ring.[1][2][3] An exception is the formation of all-cis-1,2,3-trifluorocyclopropane, which is energetically unfavorable.[1][4]

  • Stabilizing Effects : Compounds with geminal fluorine atoms (two fluorine atoms on the same carbon) exhibit particular stability.[1][2][3] This is attributed to stabilizing anomeric-like interactions, specifically the delocalization of a fluorine lone pair into the antibonding orbital of the adjacent C-F bond (nF → σ*CF).[1][2][3]

  • Stereochemical Preferences : Trans C-F bond arrangements are generally more stable than their cis counterparts. This preference is not primarily due to steric hindrance but rather to more effective stabilizing electronic delocalization in the trans configuration.[1][4]

  • Polarity Modulation : The number and orientation of C-F bonds significantly alter the molecular dipole moment.[1][2][3] The all-cis-1,2,3-trifluorocyclopropane isomer was identified as the most polar compound in the series, creating a "Janus-like" molecule with distinct electropositive and electronegative faces.[1][4] This high polarity can facilitate unique intermolecular interactions, such as stacking and ion transport.[1][3][4]

Comparative Data: Energetics and Polarity of Fluorinated Cyclopropanes

The following table summarizes the calculated thermodynamic data for the formation of various fluorinated cyclopropanes via isodesmic reactions. The data highlights the enhanced stability of geminally fluorinated compounds and the high polarity of the all-cis-1,2,3-trifluorocyclopropane.

CompoundIsomerΔH⁰ (kcal/mol)ΔG⁰ (kcal/mol)Dipole Moment (μ) (Debye)
Monofluorocyclopropane--13.9-13.81.89
1,1-Difluorocyclopropane--30.0-29.62.50
cis-1,2-Difluorocyclopropanecis-24.9-24.43.14
trans-1,2-Difluorocyclopropanetrans-26.9-26.70.00
1,1,2-Trifluorocyclopropane--44.1-43.23.03
all-cis-1,2,3-Trifluorocyclopropaneall-cis+2.9+3.64.17
1,1,2,2-Tetrafluorocyclopropane--60.9-59.52.89
Perfluorocyclopropane--81.2-78.40.00

Data extracted from a quantum-chemical study by Freitas (2025).[1][5]

Predicting Reactivity: The trans-Fluorine Effect

Quantum chemical calculations are also pivotal in predicting and explaining the reactivity of fluorinated cyclopropanes. A notable example is the "trans-fluorine effect," where a fluorine atom positioned trans to a reactive center can influence the stereochemical outcome of a reaction.

In a study on the diastereoselective synthesis of fluorocyclopropyl analogs of the drug Cabozantinib, DFT calculations were used to predict the outcome of a selective hydrolysis reaction.[6] The calculations showed that the Lowest Unoccupied Molecular Orbital (LUMO) is predominantly located on the carbonyl group trans to the fluorine atom. This localization makes the trans carbonyl group more susceptible to nucleophilic attack by hydroxide.[6]

Furthermore, DFT calculations of the reaction mechanism indicated that the activation barrier for the hydroxide attack on the trans carbonyl is 3.2 kcal/mol lower than the attack on the cis carbonyl, thus predicting the experimentally observed selectivity.[6]

Experimental Protocols & Computational Methodologies

The reliability of quantum chemical predictions is contingent on the chosen methodology and its validation against experimental data.

Computational Protocol

A widely used and reliable methodology for studying organofluorine compounds involves DFT calculations.[1][2][3] A representative and robust protocol is detailed below:

  • Method: Density Functional Theory (DFT)

  • Functional: B3LYP with Grimme's D3 dispersion correction with Becke-Johnson damping (GD3BJ).[1][2][5] This functional is a hybrid functional that balances accuracy and computational cost, while the dispersion correction is crucial for accurately modeling non-covalent interactions.

  • Basis Set: 6-311++G(d,p).[1][2][5] This is a triple-zeta basis set that provides a good description of the electron distribution, with diffuse functions (++) to handle anions and excited states, and polarization functions (d,p) for more accurate geometry and property calculations.

  • Solvation Model: (Optional) Implicit solvation models like the Polarizable Continuum Model (PCM) can be used to simulate the solvent environment, which is critical for comparing with solution-phase experimental data.

  • Validation: All calculated structures should be confirmed as true minima on the potential energy surface by performing frequency calculations and ensuring the absence of imaginary frequencies.[3]

Experimental Validation: NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for validating computational results.[7][8] By comparing experimentally measured NMR chemical shifts and coupling constants with values predicted from quantum chemical calculations, researchers can confirm computed geometries and electronic structures. For instance, the observation of a specific through-space ¹H-¹⁹F scalar coupling (J-coupling) in an NMR experiment can provide strong evidence for a conformation predicted by DFT calculations.[6]

Visualizing Quantum Chemical Workflows and Concepts

Diagrams generated using Graphviz can effectively illustrate the logical flow of a computational study and the key concepts derived from it.

G cluster_setup 1. System Setup cluster_calc 2. Quantum Chemical Calculation cluster_analysis 3. Data Analysis cluster_output 4. Outcome mol_design Molecular Design (e.g., Fluorinated Cyclopropane Isomers) opt Geometry Optimization (e.g., DFT B3LYP/6-311++G(d,p)) mol_design->opt freq Frequency Calculation (Confirm Minimum Energy Structure) opt->freq props Property Calculation (Energy, Dipole Moment, Orbitals) freq->props thermo Thermodynamic Analysis (Isodesmic Reactions, ΔG, ΔH) props->thermo electronic Electronic Structure Analysis (NBO, LUMO/HOMO) props->electronic prediction Prediction of Properties (Stability, Polarity, Reactivity) thermo->prediction electronic->prediction

Caption: Workflow for quantum chemical analysis of fluorinated cyclopropanes.

G Fluorination Fluorination Pattern (Number & Stereochemistry) Stability Molecular Stability Fluorination->Stability Geminal fluorines increase stability (Anomeric effect) Polarity Molecular Polarity (Dipole Moment) Fluorination->Polarity All-cis orientation maximizes polarity Reactivity Chemical Reactivity (e.g., LUMO energy) Fluorination->Reactivity Alters orbital energies (trans-effect) Conformation Molecular Conformation Fluorination->Conformation Interactions Intermolecular Interactions Polarity->Interactions

Caption: Structure-property relationships in fluorinated cyclopropanes.

References

Safety Operating Guide

Essential Safety and Logistical Information for Handling cis-Ethyl 2-fluorocyclopropanecarboxylate

Author: BenchChem Technical Support Team. Date: November 2025

Hazard Assessment

Based on similar compounds, cis-Ethyl 2-fluorocyclopropanecarboxylate should be treated as a hazardous substance.[1][2] Potential hazards include:

  • Flammability: Likely to be a highly flammable liquid and vapor.[1][2] Keep away from heat, sparks, open flames, and other ignition sources.[2] All metal parts of the equipment must be grounded to avoid ignition of vapors by static electricity discharge.[2]

  • Toxicity: Potentially harmful if swallowed, in contact with skin, or inhaled.[1][2]

  • Irritation: May cause skin, eye, and respiratory tract irritation.[3][4]

  • Hydrofluoric Acid (HF) Formation: Fluorinated organic compounds can release hydrofluoric acid upon decomposition (e.g., through combustion or reaction with strong acids or bases). HF is extremely corrosive and toxic.[3][5]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is crucial for the safe handling of this compound. The following table summarizes the recommended PPE.

Body Part Personal Protective Equipment Specifications and Rationale
Hands Double-gloving is recommended. An inner layer of disposable nitrile gloves and an outer layer of heavy-duty butyl or neoprene gloves.Thin, disposable gloves alone do not offer sufficient protection.[6] Butyl and neoprene gloves provide good resistance against a wide variety of chemicals, including corrosive acids that may be formed.[7] Always check the manufacturer's chemical resistance guide.[8]
Eyes Chemical splash goggles are the minimum requirement.Protects against splashes and vapors.
Face A face shield should be worn in conjunction with chemical splash goggles.Provides an additional layer of protection for the entire face, especially when there is a risk of splashing.[6]
Body A flame-resistant lab coat worn over long-sleeved clothing and long pants.Protects against splashes and potential flash fires.
Feet Closed-toe shoes made of a chemically resistant material.Ensures no part of the foot is exposed to potential spills.
Respiratory All work should be conducted in a certified chemical fume hood.A fume hood is the primary engineering control to prevent inhalation of vapors.[9]

Operational Plan: Step-by-Step Handling Procedure

This protocol outlines the safe handling of this compound from preparation to temporary storage.

Workflow for Handling this compound

cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling prep_ppe Don Appropriate PPE prep_hood Verify Fume Hood Functionality prep_ppe->prep_hood prep_spill Prepare Spill Kit prep_hood->prep_spill handle_transfer Transfer Chemical in Fume Hood prep_spill->handle_transfer handle_reaction Perform Experiment handle_transfer->handle_reaction handle_close Securely Close Container handle_reaction->handle_close cleanup_decon Decontaminate Work Area handle_close->cleanup_decon cleanup_waste Segregate and Label Waste cleanup_decon->cleanup_waste cleanup_ppe Doff and Dispose of PPE Correctly cleanup_waste->cleanup_ppe cleanup_wash Wash Hands Thoroughly cleanup_ppe->cleanup_wash cluster_generation Waste Generation cluster_containment Containment cluster_disposal Disposal gen_liquid Liquid Waste (Unused chemical, reaction mixtures) cont_liquid Collect in a labeled, sealed, and compatible waste container gen_liquid->cont_liquid gen_solid Solid Waste (Contaminated gloves, wipes, etc.) cont_solid Collect in a labeled, sealed plastic bag or container gen_solid->cont_solid disp_storage Store in a designated hazardous waste accumulation area cont_liquid->disp_storage cont_solid->disp_storage disp_pickup Arrange for pickup by certified hazardous waste disposal service disp_storage->disp_pickup

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.